(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride
Description
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Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-4,9H,5-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCSGSJPRMEWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Hydrochloride
This guide provides a comprehensive overview of the synthetic pathways leading to (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride, a key building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and a comparative analysis of viable synthetic routes.
Introduction: The Significance of the Tetrahydronaphthalene Scaffold
The 1,2,3,4-tetrahydronaphthalene, or tetralin, core is a privileged scaffold in medicinal chemistry.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended pharmacophoric groups, making it an ideal template for designing ligands that target a variety of biological receptors. The amine functional group, particularly a primary aminomethyl substituent at the 2-position, serves as a crucial anchor for interactions with biological targets or as a handle for further chemical elaboration. This guide will explore robust and scalable methods for the synthesis of this valuable intermediate.
Primary Synthetic Pathway: Reduction of a Carboxamide Intermediate
A reliable and frequently employed strategy for the synthesis of primary amines involves the reduction of a corresponding carboxamide. This pathway offers high yields and utilizes well-established chemical transformations. The synthesis begins with the commercially available 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
The overall transformation is a two-step process:
-
Amide Formation: Conversion of the carboxylic acid to 1,2,3,4-tetrahydronaphthalene-2-carboxamide.
-
Amide Reduction: Reduction of the carboxamide to the target primary amine, (1,2,3,4-tetrahydronaphthalen-2-yl)methanamine.
-
Salt Formation: Conversion to the stable hydrochloride salt.
Causality and Experimental Choices
The choice of this pathway is predicated on the high efficiency and selectivity of each step. Carboxylic acids are generally stable and readily available starting materials. Their conversion to amides is a fundamental and high-yielding reaction in organic synthesis. The subsequent reduction of the amide with a powerful hydride-donating agent like Lithium Aluminum Hydride (LAH) is a robust method for producing primary amines without a carbon-carbon double bond being affected.[2][3]
Visualizing the Primary Pathway
Caption: Synthesis from a carboxylic acid via an amide intermediate.
Experimental Protocol: Primary Pathway
Step 1: Synthesis of 1,2,3,4-Tetrahydronaphthalene-2-carboxamide
-
Acid Chloride Formation: To a solution of 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop). Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (SOCl₂, 1.2 eq) dropwise over 15 minutes. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude 1,2,3,4-tetrahydronaphthalene-2-carbonyl chloride, which is typically used in the next step without further purification.
-
Amination: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (2.0-3.0 eq) dropwise. Stir the mixture vigorously for 1-2 hours at 0 °C. Upon completion (monitored by TLC), dilute the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1,2,3,4-tetrahydronaphthalene-2-carboxamide. The product can be purified by recrystallization if necessary.
Step 2: Reduction to (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine
-
Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, prepare a suspension of Lithium Aluminum Hydride (LAH, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).[4]
-
Addition: Dissolve the 1,2,3,4-tetrahydronaphthalene-2-carboxamide (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to 0 °C. Cautiously quench the excess LAH by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water (3X mL), where X is the mass of LAH in grams (Fieser workup).[5] Stir the resulting granular precipitate at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake with THF or ethyl acetate.
-
Isolation: Concentrate the combined filtrates under reduced pressure to yield the crude (1,2,3,4-tetrahydronaphthalen-2-yl)methanamine as an oil.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude amine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.
-
Add a solution of hydrogen chloride in diethyl ether (or a similar solvent) dropwise with stirring until the mixture becomes acidic.
-
The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to obtain the final product.
Alternative Synthetic Pathway: Reduction of a Nitrile Intermediate
An excellent alternative route involves the reduction of a nitrile. This method is particularly attractive due to the stability of the nitrile intermediate and the availability of various reduction methods, including catalytic hydrogenation, which is often preferred in industrial settings for its operational simplicity and reduced waste.
Causality and Experimental Choices
The nitrile group is a versatile precursor to primary amines. The key step, the reduction of the C≡N triple bond, can be achieved with high efficiency. Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon is a green and scalable option.[6][7] The starting nitrile, 1,2,3,4-tetrahydronaphthalene-2-carbonitrile, can be prepared from the corresponding halide via nucleophilic substitution with a cyanide salt.
Visualizing the Alternative Pathway
Caption: Synthesis from a halide via a nitrile intermediate.
Experimental Protocol: Alternative Pathway
Step 1: Synthesis of 1,2,3,4-Tetrahydronaphthalene-2-carbonitrile
(This assumes the precursor 2-(bromomethyl)-1,2,3,4-tetrahydronaphthalene is available, which can be synthesized from the corresponding alcohol, itself derived from the reduction of the carboxylic acid or ester.)
-
Dissolve 2-(bromomethyl)-1,2,3,4-tetrahydronaphthalene (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone.
-
Add sodium cyanide (NaCN, 1.2 eq) to the solution.
-
Heat the reaction mixture to 50-70 °C and stir for several hours until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Extract the aqueous mixture with ethyl acetate or diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield pure 1,2,3,4-tetrahydronaphthalene-2-carbonitrile.
Step 2: Reduction to (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine
-
Setup: To a solution of 1,2,3,4-tetrahydronaphthalene-2-carbonitrile (1.0 eq) in ethanol, add Raney Nickel (approx. 10% by weight) as a slurry in ethanol. The reaction is often carried out in the presence of ammonia to suppress the formation of secondary and tertiary amine byproducts.[6]
-
Hydrogenation: Place the mixture in a high-pressure hydrogenation apparatus (e.g., a Parr shaker).
-
Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (typically 50-100 psi).
-
Heat the reaction to 50-80 °C and agitate until hydrogen uptake ceases.
-
Isolation: Cool the vessel, vent the hydrogen, and carefully filter the catalyst through a pad of Celite®. Rinse the catalyst with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
Step 3: Formation of the Hydrochloride Salt
-
Follow the same procedure as described in Step 3 of the primary pathway to precipitate and isolate the final hydrochloride salt.
Quantitative Data Summary and Pathway Comparison
| Parameter | Primary Pathway (Amide Reduction) | Alternative Pathway (Nitrile Reduction) |
| Starting Material | 1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid | 2-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene |
| Key Intermediates | Carboxamide | Nitrile |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | H₂ / Raney Ni (or other catalyst) |
| Typical Yields | Generally high (80-95% for each step) | Good to high (70-90% for each step) |
| Scalability | Good, but requires handling of LAH | Excellent, well-suited for industrial scale |
| Safety/Waste | LAH is highly reactive and pyrophoric; generates aluminum salt waste. | H₂ is flammable; catalyst is pyrophoric when dry but can be recycled. Greener option. |
| Selectivity | Excellent for primary amine formation. | Good, but can form secondary/tertiary amines if conditions (e.g., ammonia) are not optimized.[7][8] |
Conclusion
Both the amide reduction and nitrile reduction pathways represent viable and effective methods for the synthesis of this compound.
-
The Primary Pathway via amide reduction is a classic, robust laboratory-scale synthesis that offers excellent yields and predictability. Its main drawback is the use of the hazardous reagent Lithium Aluminum Hydride.
-
The Alternative Pathway via nitrile reduction provides a more "green" and industrially scalable option, leveraging catalytic hydrogenation. While it may require more optimization to ensure selectivity for the primary amine, it avoids the use of stoichiometric, pyrophoric metal hydrides.
The choice between these pathways will ultimately depend on the specific requirements of the research or development team, including scale, available equipment, and safety protocols.
References
- BenchChem. (2025). Application Notes and Protocols for the Enzymatic Reductive Amination of 2-Tetralone for 2-Aminotetralin Synthesis. BenchChem.
- Rowles, I., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- The Organic Reaction. (n.d.). Reductive Amination - Common Conditions. The Organic Reaction.
- LibreTexts. (2023).
- LibreTexts. (2023). Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Chemistry LibreTexts.
- Pat-chem. (n.d.). Lithium Aluminum Hydride (LAH). Common Organic Chemistry.
- Sato, S., et al. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using α-picoline-borane as a reducing agent. Tetrahedron, 60(36), 7899-7906.
- Fang, H., et al. (2021). Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C6F5)3. Chemical Science, 12, 6148-6155.
- ResearchGate. (2021). Recent Advances in Selective Catalytic Hydrogenation of Nitriles to Primary Amines. Request PDF.
- Grant, C., et al. (2021). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PubMed Central.
- Hegedüs, C., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 431-443.
- Science of Synthesis. (n.d.).
- YouTube. (2018). Strong Reductions using Lithium Aluminum Hydride (LAH).
- University of Rochester. (2026). Workup: Aluminum Hydride Reduction. Department of Chemistry.
- Leggio, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(87).
- ResearchGate. (2015). A new synthesis of 5,6-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
- PrepChem. (n.d.). Synthesis of 6-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
- ACS Publications. (2019). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening as Possible Antidepressant and Anorexigenic Agents.
- PrepChem. (n.d.). Synthesis of (1-hydroxy-1,2,3,4-tetrahydronaphthyl)methylamine.
- ChemScene. (n.d.). 129280-17-7 | (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine.
- NIH. (n.d.). Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A.
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An In-depth Technical Guide to the Physicochemical Properties of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Hydrochloride
Introduction
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride is a primary amine hydrochloride salt that belongs to the tetralin class of compounds. The tetralin scaffold, a partially hydrogenated naphthalene ring system, is a key structural motif in a variety of biologically active molecules. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a technical resource for researchers, scientists, and professionals engaged in drug discovery and development. Understanding these fundamental characteristics is paramount for formulation development, analytical method design, and interpreting structure-activity relationships.
This document provides foundational data on the compound's identity, structure, and key physical and chemical parameters. Where experimental data for this specific molecule is not publicly available, this guide furnishes detailed, field-proven experimental protocols for its determination, ensuring a self-validating framework for its characterization.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This section outlines the fundamental descriptors for this compound.
Core Identifiers
A summary of the key identification parameters for this compound is presented in Table 1.
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 136759-34-7 | [1] |
| Molecular Formula | C₁₁H₁₆ClN | [1] |
| Molecular Weight | 197.70 g/mol | [2] |
| Canonical SMILES | C1C(CC2=CC=CC=C2C1)CN.Cl | N/A |
| InChIKey | WDCSGSJPRMEWKZ-UHFFFAOYSA-N | N/A |
Structural Elucidation
The molecular structure of this compound is depicted below. The structure consists of a tetrahydronaphthalene core with a methanamine substituent at the 2-position of the saturated ring, which exists as a hydrochloride salt.
Caption: Molecular Structure of this compound.
Physicochemical Characterization
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical behavior. This section details the known properties and provides robust methodologies for the experimental determination of key parameters.
Physical State and Appearance
This compound is expected to be a solid at room temperature, typical of amine hydrochloride salts. The appearance should be recorded as part of routine quality control.
Thermal Properties
Thermal analysis provides insights into the melting behavior, thermal stability, and polymorphism of a compound.
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.
-
Instrument Setup:
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to a temperature at least 20 °C above the expected melting point at a heating rate of 10 °C/min.
-
-
Atmosphere: Purge with nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak of the endotherm represents the complete melting of the sample.
Caption: Workflow for Melting Point Determination using DSC.
Solubility Profile
The solubility of a drug candidate in various media is a critical factor influencing its absorption and bioavailability. The hydrochloride salt form of this amine is expected to enhance its aqueous solubility compared to the free base. A detailed solubility profile should be established in a range of pharmaceutically relevant solvents.
Table 2: Predicted and Experimental Solubility
| Solvent | Predicted Solubility | Experimental Determination Protocol |
| Water | Soluble | Protocol for Aqueous Solubility |
| Methanol | Soluble | Protocol for Organic Solvent Solubility |
| Ethanol | Soluble | Protocol for Organic Solvent Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble | Protocol for Organic Solvent Solubility |
| Dichloromethane | Sparingly Soluble to Insoluble | Protocol for Organic Solvent Solubility |
| Acetonitrile | Sparingly Soluble | Protocol for Organic Solvent Solubility |
Experimental Protocol: Equilibrium Solubility Determination
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Acidity Constant (pKa)
The pKa value is crucial as it dictates the ionization state of the molecule at a given pH. For a primary amine hydrochloride, the pKa will correspond to the equilibrium between the protonated amine (R-NH₃⁺) and the free amine (R-NH₂).
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in water or a suitable co-solvent system if aqueous solubility is limited.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
Data Acquisition: Monitor the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.
-
Data Analysis: The pKa is determined from the titration curve, typically as the pH at which half of the amine has been neutralized.
Spectroscopic and Chromatographic Characterization
A comprehensive spectroscopic and chromatographic profile is essential for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include aromatic protons, aliphatic protons of the tetralin ring, and the protons of the methanamine group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Interpretation: Assign the observed chemical shifts, multiplicities, and coupling constants to the respective protons and carbons in the molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands are summarized in Table 3.
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine salt) | 3200-2800 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=C stretch (aromatic) | 1600-1450 |
| C-N stretch | 1250-1020 |
Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrument: A mass spectrometer equipped with an ESI source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺, corresponding to the free base, is expected to be observed.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of the compound and for quantitative analysis.
Caption: General Workflow for Purity Assessment by HPLC.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 214 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and record the chromatogram.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Conclusion
This technical guide provides a comprehensive framework for the physicochemical characterization of this compound. While some specific experimental values for this compound are not widely published, the detailed protocols provided herein offer a robust and scientifically sound approach for their determination. A thorough understanding of these properties is indispensable for advancing the development of any potential therapeutic agent based on this promising chemical scaffold.
References
-
PubChem. (n.d.). (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride. Retrieved from [Link]
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An In-depth Technical Guide to the Mechanism of Action of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride, a member of the 2-aminotetralin (2-AT) structural class, is a neuromodulatory agent with a complex pharmacological profile. This technical guide provides a comprehensive analysis of its core mechanism of action, drawing upon the established pharmacology of the 2-aminotetralin scaffold and its derivatives. The primary mechanism appears to be the modulation of monoaminergic systems through the inhibition of serotonin and norepinephrine reuptake. Evidence also suggests interactions with dopamine pathways and potential engagement with opioid receptors. This document will delve into the structure-activity relationships, receptor binding affinities, functional activities, and downstream signaling pathways associated with this class of compounds, offering a foundational understanding for researchers in pharmacology and drug development.
Introduction: The 2-Aminotetralin Scaffold
The tetralin nucleus, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclohexane ring, serves as a privileged scaffold in medicinal chemistry. The introduction of an amine group at the 2-position of the tetrahydronaphthalene ring system yields 2-aminotetralin (2-AT), a rigid analog of phenylethylamine. This conformational constraint provides a valuable tool for probing the structural requirements of monoaminergic receptors and transporters. (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine is a derivative of 2-AT, featuring a methylene spacer between the tetralin core and the amine group. This structural modification can influence receptor affinity and functional activity.
Core Mechanism of Action: Modulation of Monoamine Transporters
The principal mechanism of action for 2-aminotetralin and its close analogs is the inhibition of monoamine transporters, specifically the serotonin transporter (SERT) and the norepinephrine transporter (NET).
2.1. Inhibition of Serotonin and Norepinephrine Reuptake
Studies on 2-aminotetralin have demonstrated its ability to inhibit the reuptake of serotonin and norepinephrine in the brain.[1][2] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic and noradrenergic neurotransmission. This dual-action profile is a characteristic of several antidepressant and anxiolytic medications.
2.2. Dopaminergic Activity
The 2-aminotetralin scaffold is also known to interact with the dopamine system. In vivo studies have shown that 2-aminotetralin can fully substitute for d-amphetamine in drug discrimination tests, suggesting a dopamine-releasing or reuptake-inhibiting effect.[1] Structure-activity relationship (SAR) studies of 2-aminotetralin analogs have revealed that substitutions on the aromatic ring and the amine group can significantly influence dopamine receptor affinity and functional activity, leading to compounds with agonist or antagonist profiles.[3][4][5][6] For instance, the presence of hydroxyl groups on the benzene ring, particularly at the 5 and 6 positions, has been shown to enhance dopaminergic agonist activity.[4]
Experimental Protocol: Monoamine Transporter Inhibition Assay
A standard method to determine the inhibitory potency of a compound on monoamine transporters is through a radioligand uptake assay in cells expressing the recombinant human transporters (hSERT, hNET, hDAT).
Principle: This assay measures the ability of the test compound to compete with a radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]NE for hNET, or [3H]DA for hDAT) for uptake into the cells.
Step-by-Step Methodology:
-
Cell Culture: Maintain HEK-293 cells stably expressing hSERT, hNET, or hDAT in appropriate culture medium.
-
Assay Preparation: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.
-
Assay Procedure:
-
Wash the cells with Krebs-Ringer-HEPES buffer.
-
Pre-incubate the cells with the test compound or vehicle for 10-15 minutes at room temperature.
-
Initiate the uptake by adding the radiolabeled substrate.
-
Incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
-
Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Direct Receptor Interactions: A Polypharmacological Profile
Beyond its effects on monoamine transporters, the aminotetralin scaffold has been shown to interact directly with a variety of G protein-coupled receptors (GPCRs).
3.1. Serotonin Receptor Affinity
Derivatives of 2-aminotetralin are well-known for their high affinity for several serotonin receptor subtypes.
-
5-HT1A Receptors: Many 2-aminotetralin derivatives, such as the prototypical 8-OH-DPAT, are potent and selective 5-HT1A receptor agonists.[7] Structure-activity relationship studies have shown that substitutions on both the aromatic ring and the amine are crucial for high affinity and agonist activity at this receptor.[8]
-
5-HT7 Receptors: The 2-aminotetralin scaffold has also been incorporated into ligands targeting the 5-HT7 receptor, with some derivatives exhibiting high affinity and agonist or antagonist properties.
3.2. Dopamine Receptor Affinity
As mentioned, the 2-aminotetralin structure is a key pharmacophore for dopamine receptor ligands.[5] Depending on the substitution pattern, these compounds can act as agonists or antagonists at D1-like and D2-like dopamine receptors.[3]
3.3. Opioid Receptor Affinity
Interestingly, recent research has identified aminomethyl tetrahydronaphthalene derivatives as ligands for opioid receptors. While structurally distinct from the topic compound, these findings suggest that the broader chemical class may possess affinity for these receptors. A study on several aminomethyl tetrahydronaphthalene derivatives reported the following binding affinities (Ki):
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| FW-AII-OH-1 | >1000 | >1000 | 141.2 |
| FW-AII-OH-2 | >1000 | 4.64 | >1000 |
| FW-DI-OH-2 | >1000 | 8.65 | >1000 |
| FW-DIII-OH-2 | >1000 | 228.45 | >1000 |
Data from "Computational Methods for Understanding the Selectivity and Signal Transduction Mechanism of Aminomethyl Tetrahydronaphthalene to Opioid Receptors" (2022).
This data indicates that certain aminomethyl tetrahydronaphthalene derivatives can be potent and selective ligands for the δ- and κ-opioid receptors.
Signaling Pathways
The functional consequences of receptor and transporter interactions by this compound are dictated by the downstream signaling pathways of its molecular targets.
4.1. Monoamine Transporter Inhibition
By blocking the reuptake of serotonin and norepinephrine, the compound indirectly modulates a multitude of signaling pathways that are activated by these neurotransmitters through their respective receptors (e.g., Gs, Gi, and Gq-coupled serotonin and adrenergic receptors).
4.2. Direct Receptor Activation/Inhibition
Should the compound act as an agonist or antagonist at specific GPCRs, it would directly influence intracellular second messenger systems.
-
Agonism at Gi-coupled receptors (e.g., 5-HT1A, D2-like, Opioid): This would lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity.
-
Agonism at Gs-coupled receptors (e.g., D1-like, 5-HT7): This would stimulate adenylyl cyclase, leading to an increase in cAMP and activation of PKA.
Diagram: Postulated Signaling Pathways
Caption: Postulated signaling pathways affected by the compound.
Conclusion
This compound is a pharmacologically active molecule whose mechanism of action is primarily centered on the modulation of monoaminergic neurotransmission. Based on the well-documented activities of the 2-aminotetralin class, its core mechanism involves the inhibition of serotonin and norepinephrine transporters, leading to increased synaptic availability of these neurotransmitters. Furthermore, the potential for direct interactions with a range of serotonin, dopamine, and even opioid receptors suggests a complex, polypharmacological profile. Future research should focus on a comprehensive in vitro pharmacological profiling of this specific compound to quantitatively determine its binding affinities and functional activities at a broad panel of neurochemical targets. Such data will be invaluable for elucidating its precise mechanism of action and guiding its potential therapeutic applications.
References
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2-Aminotetralin. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
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- Seiler, M. P., Hagenbach, A., & Markstein, R. (1987). Resolved cis- and trans-2-amino-5-methoxy-1-methyltetralins: central dopamine receptor agonists and antagonists. Journal of medicinal chemistry, 30(11), 2091–2097.
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A Technical Guide on the Biological Activity of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Hydrochloride and its Analogs
Executive Summary: This document provides an in-depth technical analysis of the biological activity of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride, a member of the aminotetralin class of compounds. The rigid tetrahydronaphthalene scaffold serves as a privileged structure in medicinal chemistry, effectively mimicking the conformation of endogenous monoamines and enabling interaction with a variety of central nervous system (CNS) targets.[1] This guide synthesizes current knowledge on the pharmacodynamics, structure-activity relationships, and potential applications of this compound and its close analogs. It details its interactions with monoaminergic systems, including serotonin and dopamine receptors and transporters, and explores how modifications to the core structure can direct activity towards other targets like opioid and histamine receptors. Furthermore, this guide outlines key experimental protocols for characterizing such compounds, providing a framework for researchers and drug development professionals engaged in CNS research.
Introduction to the Aminotetralin Scaffold
The 2-aminotetralin framework is a cornerstone in the design of CNS-active agents. Its bicyclic structure locks the phenethylamine moiety, a common feature of many neurotransmitters, into a specific conformation. This structural rigidity reduces the entropic penalty of binding to a receptor and can lead to higher affinity and selectivity compared to more flexible molecules. (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine, as a primary amine derivative, serves as a critical synthetic intermediate and a foundational structure for exploring interactions with neurotransmitter systems.[1] Its hydrochloride salt form enhances aqueous solubility and stability, making it suitable for use in pharmaceutical formulations and biological assays.[1] The versatility of this scaffold is demonstrated by the diverse pharmacological profiles of its derivatives, which range from dopamine agonists to serotonin reuptake inhibitors and beyond.[1][2]
Chemical Properties and Structure-Activity Relationships (SAR)
The biological activity of aminotetralin derivatives is highly dependent on their substitution patterns and stereochemistry. Understanding these relationships is critical for designing selective ligands.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₆ClN |
| Molecular Weight | 197.70 g/mol |
| Scaffold | Aminomethyl-tetrahydronaphthalene |
| Key Features | Rigid bicyclic core, primary amine |
Core Structure-Activity Insights:
-
Monoaminergic Activity: The unsubstituted aminotetralin scaffold shows a propensity to interact with serotonin (5-HT) and norepinephrine (NE) systems, primarily through inhibition of their reuptake transporters.[1] It has also been reported to act as a partial agonist at 5-HT1A and 5-HT2C receptors.[1]
-
Dopaminergic Potentiation: The addition of hydroxyl groups to the aromatic ring significantly enhances dopaminergic activity. The 5,6-dihydroxy substitution pattern, in particular, creates a potent dopamine receptor agonist, mimicking the catechol structure of dopamine itself.[2] N-alkylation, such as with two propyl groups, has also been shown to be favorable for dopamine agonism.[2][3]
-
Chirality: Stereochemistry is a critical determinant of activity. For instance, in 5-hydroxy-2-dipropylaminotetralin, the dopaminergic activity is confined almost exclusively to the levorotatory (-) enantiomer.[3]
-
Scaffold Repurposing: Modifications beyond simple substitutions can completely shift the biological target. The addition of a phenyl group at the 1-position can yield high-affinity histamine H1 receptor antagonists.[4] Further derivatization into ketopiperazines has produced Melanin-concentrating hormone (MCH-R1) antagonists, while other analogs have been developed as potent and selective opioid receptor ligands.[5][6]
Pharmacodynamics: A Multi-Target Profile
The aminotetralin scaffold is pharmacologically promiscuous, with derivatives showing activity at numerous CNS targets.
Interaction with Monoaminergic Systems
The primary mechanism of action for many simpler aminotetralins involves the modulation of monoamine neurotransmitters.
-
Reuptake Inhibition: (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine and its close analogs are known to inhibit the reuptake of serotonin and norepinephrine, thereby increasing their synaptic concentrations.[1] This is a well-established mechanism for antidepressant efficacy.
-
Dopamine Agonism: As previously noted, specific hydroxylation and N-alkylation patterns confer potent dopamine receptor agonist activity.[2][3] This action is responsible for effects such as stereotyped behavior in animal models.[3]
Caption: Monoamine reuptake inhibition by aminotetralin derivatives.
Opioid Receptor Modulation
Computational and synthetic studies have revealed that aminomethyl tetrahydronaphthalene derivatives can be potent agonists at opioid receptors, particularly the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR).[5]
-
Mechanism of Activation: Molecular dynamics simulations suggest a detailed, stepwise mechanism for receptor activation by these ligands.[5] This involves the disruption of intramolecular interactions within the receptor, such as the "3-7 lock" between transmembrane helices 3 and 7, and the "DRY lock," leading to a conformational change that allows for G-protein binding and signal transduction.[5] This level of mechanistic insight is invaluable for the rational design of biased agonists with improved therapeutic profiles.
Caption: General signaling pathway for G-protein coupled receptor (GPCR) activation.
Off-Target Activity and Safety Considerations
A critical aspect of drug development is assessing off-target activities that can lead to adverse effects. For CNS-active drugs, binding to the hERG potassium channel is a major concern due to the risk of cardiac QT prolongation.
-
hERG Liability: Studies on aminomethyl tetrahydronaphthalene ketopiperazine MCH-R1 antagonists established a direct correlation between hERG binding affinity and observed QT prolongation in vivo.[6] This highlights the necessity of incorporating hERG screening early in the development of any novel aminotetralin derivative to engineer out this liability while retaining on-target potency.[6]
Potential Therapeutic Applications and Research Utility
Given its diverse pharmacology, the aminotetralin scaffold holds potential in several therapeutic areas:
-
Neurological and Psychiatric Disorders: The modulation of serotonin, norepinephrine, and dopamine systems suggests potential applications in treating depression, anxiety, and other mood disorders.[1][7]
-
Pain Management: Derivatives targeting opioid receptors could be developed as novel analgesics.[5]
-
Antimicrobial and Anticancer Research: Although less common, some tetrahydronaphthalene derivatives have been investigated for antimicrobial and anticancer properties, demonstrating the broad biological potential of the core structure.[7][8][9]
-
Research Tool: Perhaps its most immediate value is as a molecular probe and a starting point for medicinal chemistry campaigns. Its rigid structure and well-defined SAR allow researchers to systematically probe receptor binding pockets and design new ligands with tailored pharmacological profiles.[1][5]
Key Experimental Protocols
Characterizing the biological activity of a compound like this compound requires a tiered approach of in vitro and in vivo assays.
Protocol: In Vitro Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of the test compound for a specific molecular target (e.g., serotonin transporter, SERT).
-
Causality: This assay quantifies the direct interaction between the compound and its target protein. A low Kᵢ value indicates high binding affinity. It is a foundational experiment for establishing on-target activity and selectivity.
-
Methodology:
-
Membrane Preparation: Homogenize tissue or cells expressing the target receptor/transporter (e.g., HEK293 cells transfected with hSERT) in a suitable buffer and prepare a crude membrane fraction via centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT), and varying concentrations of the test compound.
-
Controls: Include wells for "total binding" (radioligand + membranes only) and "non-specific binding" (radioligand + membranes + a high concentration of a known non-labeled ligand to saturate the target).
-
Incubation: Incubate the plate at a defined temperature for a period sufficient to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filtermats in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀, which can be converted to a Kᵢ value using the Cheng-Prusoff equation.
-
-
Self-Validation: The inclusion of appropriate controls and the use of a saturating concentration of a known competitor for non-specific binding ensures the reliability of the measured affinity for the specific target.
Caption: Workflow for a competitive radioligand binding assay.
Protocol: In Vitro Neurotransmitter Uptake Assay
-
Objective: To measure the functional potency (IC₅₀) of the test compound to inhibit a specific neurotransmitter transporter.
-
Causality: While binding assays measure affinity, functional assays measure the biological consequence of that binding. This experiment directly tests the hypothesis that the compound inhibits transporter function.
-
Methodology:
-
Cell Culture: Plate cells stably expressing the transporter of interest (e.g., CHO cells with hDAT for the dopamine transporter) in a multi-well plate.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or vehicle control in a physiological buffer.
-
Initiate Uptake: Add a low concentration of a radiolabeled neurotransmitter (e.g., [³H]-Dopamine).
-
Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C to allow for transporter-mediated uptake.
-
Terminate Uptake: Stop the reaction by rapidly aspirating the buffer and washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells to release the internalized radiolabeled neurotransmitter.
-
Quantification: Transfer the lysate to a scintillation vial and measure radioactivity.
-
Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound to determine the IC₅₀ value.
-
-
Self-Validation: Running a parallel experiment at 4°C or in the presence of a known potent inhibitor (e.g., cocaine for DAT) is used to define non-specific uptake and validate that the measured signal is transporter-dependent.
Conclusion
This compound is a prototypical example of the pharmacologically significant aminotetralin class. Its biological profile is centered on the modulation of monoaminergic systems, acting as a reuptake inhibitor and serving as a foundation for potent dopamine receptor agonists.[1][2] The true value of this scaffold, however, lies in its remarkable versatility. Subtle and significant chemical modifications can redirect its biological activity to a wide array of CNS targets, including opioid, histamine, and MCH receptors, making it an invaluable tool in neuroscience research and a promising starting point for the development of novel therapeutics.[4][5][6] A thorough understanding of its structure-activity relationships, coupled with rigorous in vitro and in vivo characterization, is essential for unlocking the full potential of this privileged chemical scaffold.
References
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McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367.
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Benchchem. (n.d.). 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride | 1743-01-7.
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Lelièvre, G., et al. (2012). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. PubMed Central.
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Fu, Y., et al. (2022). Computational Methods for Understanding the Selectivity and Signal Transduction Mechanism of Aminomethyl Tetrahydronaphthalene to Opioid Receptors. Semantic Scholar.
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Meyers, K. M., et al. (2007). Aminomethyl tetrahydronaphthalene ketopiperazine MCH-R1 antagonists--Increasing selectivity over hERG. Bioorganic & Medicinal Chemistry Letters, 17(3), 819-22.
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Kasséhin, U. C., et al. (2015). A concise synthesis of 2-(1,2,3,4-tetrahydro-6-methoxynaphthalen-4-yl) ethanamine, a key intermediate in the elaboration compound library of agomelatine analogs. Journal of Chemical and Pharmaceutical Research, 7(1), 162-167.
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McDonnell, M. E., et al. (1995). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of Medicinal Chemistry, 38(11), 1968-75.
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Smolecule. (n.d.). (7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine.
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Grol, C. J., et al. (2000). Synthesis, Evaluation, and Comparative Molecular Field Analysis of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes as Ligands for Histamine H(1) Receptors. Journal of Medicinal Chemistry, 43(10), 1949-64.
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Stanković, N., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7087.
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A Spectroscopic Guide to (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Hydrochloride: Structure Elucidation and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride (CAS No. 136759-34-7). As a crucial building block in medicinal chemistry, a thorough understanding of its structural features through spectroscopic analysis is paramount for its application in drug discovery and development. This guide will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific compound, this guide will provide a detailed predictive analysis based on the well-characterized parent molecule, 1,2,3,4-tetrahydronaphthalene, and the expected spectral contributions of the aminomethyl substituent.
Molecular Structure and Spectroscopic Overview
This compound possesses a tetralin core with a methanamine hydrochloride substituent at the 2-position. The hydrochloride salt form enhances its stability and solubility in polar solvents, which is a key consideration for many pharmaceutical applications.
Molecular Formula: C₁₁H₁₆ClN Molecular Weight: 197.70 g/mol
The structural elucidation of this molecule relies on a synergistic application of various spectroscopic techniques. ¹H and ¹³C NMR spectroscopy will map the carbon-hydrogen framework, IR spectroscopy will identify the key functional groups, and mass spectrometry will determine the molecular weight and fragmentation pattern.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential. The following predictions are based on the known spectra of 1,2,3,4-tetrahydronaphthalene and the application of standard substituent chemical shift effects.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the tetralin ring, and the protons of the aminomethyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 | m | 4H | Aromatic protons (H-5, H-6, H-7, H-8) |
| ~ 3.0 | m | 2H | Benzylic protons (H-4) |
| ~ 2.8 | m | 2H | Benzylic protons (H-1) |
| ~ 2.9 | d | 2H | Methylene protons adjacent to nitrogen (CH₂-NH₃⁺) |
| ~ 2.0 | m | 1H | Methine proton (H-2) |
| ~ 1.8 | m | 2H | Aliphatic protons (H-3) |
| ~ 8.2 | br s | 3H | Ammonium protons (-NH₃⁺) |
Causality Behind Experimental Choices: The choice of a polar solvent such as DMSO-d₆ or D₂O is crucial for dissolving the hydrochloride salt. The acidic protons of the ammonium group may exchange with D₂O, leading to the disappearance of their signal, which can be a useful diagnostic experiment.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 137 | Quaternary aromatic carbon (C-4a) |
| ~ 135 | Quaternary aromatic carbon (C-8a) |
| ~ 129 | Aromatic CH (C-6, C-7) |
| ~ 126 | Aromatic CH (C-5, C-8) |
| ~ 45 | Methylene carbon adjacent to nitrogen (CH₂-NH₃⁺) |
| ~ 35 | Methine carbon (C-2) |
| ~ 30 | Benzylic methylene carbon (C-4) |
| ~ 29 | Benzylic methylene carbon (C-1) |
| ~ 28 | Aliphatic methylene carbon (C-3) |
Expertise & Experience: The chemical shifts of the aromatic carbons are predicted based on the values for 1,2,3,4-tetrahydronaphthalene, with minor expected variations due to the substituent at the 2-position. The aliphatic carbon signals are shifted downfield compared to unsubstituted alkanes due to the influence of the aromatic ring and the aminomethyl group.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans for adequate signal averaging (e.g., 1024-4096 scans).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the aliphatic C-H bonds, and the primary ammonium salt.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 3000-2800 | N-H stretch | Primary ammonium (-NH₃⁺) |
| 2950-2850 | C-H stretch | Aliphatic C-H |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| 1600-1500 | N-H bend | Primary ammonium (-NH₃⁺) |
| 750-700 | C-H out-of-plane bend | Aromatic ring (ortho-disubstituted pattern) |
Trustworthiness: The presence of a broad absorption in the 3000-2800 cm⁻¹ region is a strong indicator of the ammonium salt. This, in conjunction with the aromatic and aliphatic C-H stretching and bending vibrations, provides a self-validating system for the key functional groups in the molecule.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Molecular Ion: For the free base, the expected molecular ion [M]⁺ would be at m/z 161.12. In the case of the hydrochloride salt, electrospray ionization (ESI) in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 162.13.
Predicted Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through pathways that lead to stable carbocations.
Caption: Predicted major fragmentation pathways for (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine.
A key fragmentation pathway would involve the loss of ammonia (NH₃) from the protonated molecule, leading to a fragment at m/z 145. Another likely fragmentation is the benzylic cleavage, resulting in the formation of a stable tropylium-like ion or other resonance-stabilized carbocations.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable ion signal.
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., m/z 162) and subjecting it to collision-induced dissociation (CID).
-
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and characterization of this compound. By combining the predictive power of NMR, the functional group identification capabilities of IR, and the molecular weight and fragmentation information from MS, researchers can confidently verify the identity and purity of this important chemical intermediate. The provided experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data, ensuring the reliability of results in drug discovery and development workflows.
References
-
NIST Chemistry WebBook. Naphthalene, 1,2,3,4-tetrahydro-. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
An In-depth Technical Guide to the Solubility of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Hydrochloride
Introduction: The Critical Role of Solubility in Pharmaceutical Development
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride is a versatile chemical intermediate utilized in the synthesis of various complex organic molecules, including active pharmaceutical ingredients (APIs) targeting neurological and cardiovascular conditions.[1] A thorough understanding of its solubility characteristics across a range of solvents is paramount for successful drug development. Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, directly influences a compound's bioavailability, formulation design, and ultimate therapeutic efficacy. Poor aqueous solubility, a common challenge in pharmaceutical development, can hinder the absorption of an API, thereby limiting its effectiveness.[2]
This technical guide provides a comprehensive overview of the solubility of this compound. It delves into the theoretical principles governing its solubility, offers a detailed experimental protocol for its determination, and discusses the practical implications of the obtained data for researchers and drug development professionals.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar molecular properties tend to be soluble in one another.[3][4] The key factors influencing the solubility of this compound are its ionic nature and the polarity of the solvent.
As a hydrochloride salt, this compound is a polar, ionic compound. This characteristic suggests a higher solubility in polar protic solvents, such as water and lower-aliphatic alcohols (e.g., methanol, ethanol).[5] These solvents can effectively solvate the ions through ion-dipole interactions and hydrogen bonding. Conversely, its solubility is expected to be significantly lower in nonpolar aprotic solvents like hexane, toluene, and diethyl ether, which cannot effectively stabilize the charged species.[5][6]
The interplay between the solute and solvent molecules can be visualized through the following logical relationship:
Figure 1: Logical relationship between solute-solvent properties and solubility outcome.
Experimental Determination of Solubility: A Step-by-Step Protocol
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[7] This method involves creating a saturated solution of the compound and then measuring its concentration. The following protocol provides a robust framework for determining the solubility of this compound.
Materials:
-
This compound (purity > 99%)
-
Selected solvents of analytical grade (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow:
The process of determining solubility can be broken down into several key stages, as illustrated in the following workflow diagram:
Figure 2: Experimental workflow for solubility determination.
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each selected solvent in sealed vials. The presence of undissolved solid is crucial to ensure a saturated solution is achieved.
-
Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[5] The time required to reach equilibrium should be established through preliminary experiments by taking samples at different time points until the concentration remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle. Subsequently, centrifuge the samples to further separate the solid and liquid phases.[5]
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. To prevent any undissolved particles from being included in the analysis, filter the aliquot through a 0.22 µm syringe filter.[5] Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis and Reporting: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility, and the results reported as the mean ± standard deviation.[5]
Data Summary and Interpretation
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Water | Polar Protic | High | Strong ion-dipole interactions and hydrogen bonding with the hydrochloride salt. |
| Methanol | Polar Protic | High | Similar to water, capable of solvating the ionic compound. |
| Ethanol | Polar Protic | Moderate to High | Polarity is slightly lower than methanol, potentially leading to slightly lower solubility. |
| Acetone | Polar Aprotic | Low to Moderate | Can engage in dipole-dipole interactions but lacks hydrogen bond donating ability. |
| Dichloromethane | Nonpolar | Low | Poor ability to solvate ions. |
| Hexane | Nonpolar | Very Low | Dominated by weak van der Waals forces, unfavorable for dissolving a salt. |
Practical Implications for Drug Development
The solubility data of this compound is crucial for several aspects of the drug development process:
-
Formulation Development: Understanding the solubility in various pharmaceutically acceptable solvents is essential for developing stable and effective dosage forms, such as oral solutions, suspensions, or parenteral formulations.
-
Bioavailability Enhancement: If the aqueous solubility is found to be low, various techniques can be employed to enhance it, such as salt formation (already in hydrochloride form), particle size reduction, or the use of co-solvents and surfactants.[2]
-
Process Chemistry: Solubility data guides the selection of appropriate solvents for reaction, crystallization, and purification processes during the synthesis of the final API.
-
Preclinical Studies: For in vitro and in vivo studies, the compound needs to be dissolved in a suitable vehicle that is compatible with the biological system.
Conclusion
A comprehensive understanding of the solubility of this compound is a cornerstone for its successful application in pharmaceutical research and development. While specific quantitative data may need to be determined experimentally, the theoretical principles outlined in this guide provide a strong predictive framework. The detailed experimental protocol offers a reliable methodology for generating this critical data, empowering researchers to make informed decisions throughout the drug development lifecycle.
References
-
Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]
-
Srikanth, A. (n.d.). solubility experimental methods.pptx. SlideShare. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
PubChem. (n.d.). (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride | C11H16ClN. Retrieved from [Link]
-
Chemlin. (n.d.). This compound. Retrieved from [Link]
- Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. Retrieved from [Link]
-
Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link]
-
YouTube. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility? Retrieved from [Link]
-
Chem-Impex. (n.d.). 1,2,3,4-Tetrahydronaphthalen-2-ylamine hydrochloride. Retrieved from [Link]
Sources
Unlocking New Therapeutic Frontiers: A Technical Guide to Future Research on (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Hydrochloride
Introduction: Re-examining a Scaffold of Neuromodulatory Potential
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride, a bicyclic amine derivative built on the rigid tetralin framework, represents a significant, yet not fully explored, scaffold in medicinal chemistry.[1] Its structural resemblance to endogenous monoamines has historically positioned it as a critical intermediate in the synthesis of ligands for key central nervous system (CNS) targets, particularly dopamine and serotonin receptors.[1] While its utility as a building block is established, this guide posits that the intrinsic pharmacological activities of this compound and its close analogs warrant a more direct and thorough investigation. Existing research points towards interactions with serotonin and norepinephrine reuptake mechanisms and potential activity at dopamine pathways, suggesting a rich, untapped potential for therapeutic innovation.[1]
This technical guide will synthesize the current understanding of this compound and its derivatives, and, more importantly, will delineate promising, unexplored research avenues. We will delve into novel therapeutic applications, propose detailed experimental workflows, and provide the foundational logic for pursuing these new frontiers in drug discovery.
Part 1: The Known Landscape - A Foundation for Future Discovery
The tetrahydronaphthalene core is a privileged scaffold in neuropharmacology. Its rigid structure allows for precise orientation of functional groups, leading to selective interactions with neurotransmitter receptors.[1] Derivatives of this core have been investigated for a range of CNS disorders.
Key Established Activities of Related Compounds:
-
Antidepressant and Anorexigenic Effects: Studies on related aminotetralins have shown weak to moderate antidepressant and anorexigenic activities, likely mediated through modulation of serotonergic pathways.[2]
-
Dopamine D2/D3 Receptor Agonism: More complex derivatives have been developed as highly potent dopamine D2/D3 agonists, with in vivo activity in animal models of Parkinson's disease.[3] This highlights the scaffold's suitability for targeting the dopaminergic system.
-
Serotonin Receptor Interaction: The parent compound, 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride, is known to interact with serotonin receptors, specifically acting as a partial agonist at 5-HT1A and 5-HT2C receptors.[1]
While this existing knowledge is valuable, it primarily focuses on more complex derivatives. The core molecule, this compound, remains under-characterized. This presents a compelling opportunity for focused research.
Part 2: Charting the Unexplored Territories - Proposed Research Areas
This section outlines three novel research directions for this compound, complete with the scientific rationale and proposed experimental workflows.
Research Area 1: Elucidating the Role in Atypical Pain and Neuropathic Pain Modulation
Scientific Rationale:
The modulation of both serotonergic and noradrenergic pathways is a clinically validated strategy for the management of neuropathic pain. Given the evidence that aminotetralins can inhibit the reuptake of serotonin and norepinephrine, it is highly plausible that this compound possesses analgesic properties.[1] This research area aims to investigate this potential directly.
Experimental Workflow:
Caption: Workflow for investigating analgesic potential.
Detailed Protocols:
-
In Vitro Characterization:
-
Objective: To determine the binding affinity and functional activity of the compound at key monoamine transporters and a broad panel of serotonin and adrenergic receptors.
-
Methodology:
-
Conduct competitive radioligand binding assays using human recombinant serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters expressed in HEK293 cells.
-
Perform functional neurotransmitter reuptake inhibition assays using synaptosomes or transfected cell lines.
-
Screen against a receptor panel (e.g., Eurofins SafetyScreen) to identify affinities for various 5-HT and adrenergic receptor subtypes.
-
Follow up with functional assays (e.g., cAMP accumulation, calcium mobilization) for any high-affinity targets identified.
-
-
Rationale: This initial screening will provide a detailed pharmacological fingerprint of the compound, identifying its primary molecular targets and mechanism of action.
-
-
In Vivo Efficacy in a Neuropathic Pain Model:
-
Objective: To assess the analgesic efficacy of the compound in a validated animal model of neuropathic pain.
-
Methodology:
-
Utilize the Chronic Constriction Injury (CCI) model in rats.
-
Following baseline sensory testing (von Frey filaments for mechanical allodynia, Hargreaves test for thermal hyperalgesia), administer this compound systemically at a range of doses.
-
Repeat sensory testing at multiple time points post-administration.
-
Include positive control (e.g., gabapentin) and vehicle control groups.
-
-
Rationale: The CCI model is a robust and well-characterized model of neuropathic pain. Demonstrating efficacy in this model would provide strong preclinical evidence for its potential as an analgesic.
-
Research Area 2: Investigating Neuroprotective and Disease-Modifying Effects in Parkinson's Disease
Scientific Rationale:
Derivatives of the tetrahydronaphthalene scaffold have shown promise as dopamine D2/D3 agonists for the symptomatic treatment of Parkinson's disease.[3] Furthermore, some of these molecules incorporate iron-chelating moieties, suggesting a potential for neuroprotective activity by mitigating iron-induced oxidative stress, a key pathological feature of Parkinson's.[3] We propose to investigate whether the core molecule possesses intrinsic neuroprotective properties, independent of potent D2/D3 agonism.
Experimental Workflow:
Caption: Workflow for assessing neuroprotective effects.
Detailed Protocols:
-
In Vitro Neuroprotection Studies:
-
Objective: To determine if the compound can protect dopaminergic neurons from neurotoxin-induced cell death.
-
Methodology:
-
Use the human neuroblastoma cell line SH-SY5Y, differentiated into a dopaminergic phenotype.
-
Induce neurotoxicity with the mitochondrial complex I inhibitor MPP+.
-
Co-treat cells with varying concentrations of this compound.
-
Assess cell viability using MTT and LDH assays.
-
Measure the production of reactive oxygen species (ROS) using fluorescent probes (e.g., DCFDA).
-
Evaluate mitochondrial health by measuring mitochondrial membrane potential (e.g., with JC-1).
-
-
Rationale: This workflow will establish whether the compound has a direct protective effect on neurons under oxidative stress, a key pathological process in Parkinson's disease.
-
-
In Vivo Assessment in a Parkinson's Disease Model:
-
Objective: To evaluate the compound's ability to mitigate motor deficits and protect dopaminergic neurons in a preclinical model of Parkinson's disease.
-
Methodology:
-
Utilize the 6-hydroxydopamine (6-OHDA) unilateral lesion model in rats.
-
Administer the compound chronically, starting before or after the 6-OHDA lesion.
-
Assess motor function using the apomorphine-induced rotation test and the cylinder test for forelimb use asymmetry.
-
At the end of the study, perform immunohistochemical analysis of brain sections to quantify the survival of tyrosine hydroxylase-positive neurons in the substantia nigra.
-
-
Rationale: This in vivo model will determine if the in vitro neuroprotective effects translate to functional motor improvements and neuronal preservation in a living organism.
-
Research Area 3: Repurposing as a Cognitive Enhancer in Models of Age-Related Cognitive Decline
Scientific Rationale:
The partial agonism of related compounds at the 5-HT1A receptor and potential modulation of dopamine and norepinephrine levels suggest a possible role in cognitive function.[1] 5-HT1A receptor agonists are known to have pro-cognitive effects, and optimizing catecholaminergic neurotransmission is a key strategy for enhancing executive function and memory. This research area will explore the potential of this compound as a cognitive enhancer.
Experimental Workflow:
Caption: Workflow for evaluating cognitive enhancement.
Detailed Protocols:
-
In Vitro Electrophysiology:
-
Objective: To investigate the compound's effects on synaptic plasticity, a cellular correlate of learning and memory.
-
Methodology:
-
Prepare acute hippocampal slices from adult rats.
-
Record field excitatory postsynaptic potentials (fEPSPs) from the CA1 region.
-
Assess the effect of the compound on baseline synaptic transmission and on the induction and maintenance of long-term potentiation (LTP).
-
-
Rationale: LTP is a widely studied form of synaptic plasticity that is crucial for memory formation. A positive modulation of LTP by the compound would provide strong evidence for its pro-cognitive potential at a cellular level.
-
-
In Vivo Behavioral Testing in Aged Animals:
-
Objective: To determine if the compound can reverse age-related cognitive deficits.
-
Methodology:
-
Use aged mice or rats (e.g., 18-24 months old) that exhibit natural cognitive decline.
-
Administer the compound chronically over several weeks.
-
Assess different domains of cognition using a battery of behavioral tests:
-
Novel Object Recognition: To test recognition memory.
-
Morris Water Maze: To assess spatial learning and memory.
-
Barnes Maze: An alternative test for spatial memory with less swimming-induced stress.
-
-
-
Rationale: Demonstrating cognitive improvement in aged animals would provide compelling preclinical data for its potential use in treating age-related cognitive decline or mild cognitive impairment.
-
Quantitative Data Summary
| Research Area | Key In Vitro Assays | Key In Vivo Models | Primary Endpoints |
| Neuropathic Pain | Transporter & Receptor Binding, Neurotransmitter Reuptake | Chronic Constriction Injury (CCI) | Mechanical Allodynia, Thermal Hyperalgesia |
| Parkinson's Disease | MPP+ Neurotoxicity, ROS Production, Mitochondrial Health | 6-OHDA Lesion | Rotational Behavior, Tyrosine Hydroxylase+ Cell Count |
| Cognitive Enhancement | Hippocampal LTP, fEPSP Recordings | Aged Rodents | Novel Object Recognition, Morris Water Maze Performance |
Conclusion and Future Directions
This compound stands at a crossroads of being a known synthetic intermediate and an under-explored pharmacological agent. The research areas proposed in this guide—neuropathic pain, neuroprotection in Parkinson's disease, and cognitive enhancement—are grounded in the established pharmacology of the broader aminotetralin class but venture into novel therapeutic applications. The provided experimental workflows offer a clear and logical path for a comprehensive evaluation of this compound's potential. Successful outcomes in these research areas could lead to the development of new therapies for debilitating neurological and psychiatric disorders, ultimately unlocking the full therapeutic value of this promising chemical scaffold.
References
-
PubChem. (n.d.). (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride. Retrieved from [Link]
-
American Elements. (n.d.). (1-methyl-1-2-3-4-tetrahydronaphthalen-1-yl)methanamine hydrochloride. Retrieved from [Link]
-
Appchem. (n.d.). 1,2,3,4-Tetrahydronaphthalen-2-ylmethanamine hydrochloride. Retrieved from [Link]
-
Malik, A., et al. (2010). Discovery of 4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: in vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's disease. Journal of Medicinal Chemistry, 53(5), 2114-25. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening as Possible Antidepressant and Anorexigenic Agents. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Discovery of 4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: in vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Hydrochloride in Modern Organic Synthesis
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride. We will move beyond simple procedural outlines to explore the compound's core reactivity, its role as a privileged structural motif, and provide detailed, field-tested protocols for its use in key synthetic transformations.
Introduction: The Strategic Value of the Tetralin Scaffold
This compound (CAS: 136759-34-7) is a primary amine built upon the tetralin (1,2,3,4-tetrahydronaphthalene) framework. The strategic importance of this building block lies in the unique combination of a conformationally restricted aliphatic ring fused to an aromatic system. This rigid scaffold is a well-established pharmacophore in medicinal chemistry, often mimicking the structure of endogenous monoamines and enabling selective interactions with targets in the central nervous system (CNS), such as dopamine and serotonin receptors.[1] The hydrochloride salt form confers superior stability and enhances solubility in various solvent systems, facilitating its practical use in a laboratory setting.[1]
This guide will demonstrate how the primary amine handle on this rigid core serves as a versatile anchor point for constructing diverse molecular architectures, from novel enzyme inhibitors to complex CNS-active agents.
Physicochemical Properties & Handling
Proper handling and storage are critical for maintaining the integrity of the reagent. The hydrochloride salt is generally a stable, crystalline solid.
| Property | Value | Source |
| CAS Number | 136759-34-7 | [2] |
| Molecular Formula | C₁₁H₁₆ClN | N/A |
| Molecular Weight | 197.71 g/mol | [3] |
| Appearance | White to off-white solid | General Supplier Data |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | Standard Chemical Handling |
Expert Insight: The hydrochloride salt must be considered in reaction stoichiometry. When the free amine's nucleophilicity is required, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) must be added in at least one molar equivalent to liberate the free base in situ.
Core Reactivity: A Versatile Nucleophilic Building Block
The synthetic utility of this compound is dominated by the reactivity of its primary amine group. This functional group serves as a potent nucleophile and a handle for a variety of cornerstone reactions in organic synthesis.
Figure 1: Key synthetic transformations originating from the primary amine of the title compound.
Application in Bioactive Molecule Synthesis
The tetralin motif is prevalent in compounds targeting biological systems. The following protocols provide robust starting points for leveraging (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine in drug discovery campaigns.
Synthesis of Novel Amide Derivatives as Enzyme Inhibitors
Scientific Rationale: The formation of an amide bond is a fundamental strategy in medicinal chemistry. In a notable example, tetrahydronaphthalene amides have been identified as a novel class of inhibitors against the ATP synthase of Mycobacterium tuberculosis.[4] This highlights the potential of using the title compound to generate libraries of amides where the tetralin core provides a rigid, lipophilic anchor to orient the appended R-group for optimal target engagement.
Protocol 1: General Procedure for N-Acylation via Amide Coupling
This protocol describes a standard procedure for coupling a generic carboxylic acid to this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.). Dissolve it in an appropriate anhydrous solvent (e.g., DMF, DCM).
-
Pre-activation: Add HATU (1.1 eq.) and an anhydrous non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq.) to the solution. Stir the mixture at room temperature for 15-20 minutes.
-
Causality Note: Pre-activation of the carboxylic acid with HATU forms a highly reactive acyl-intermediate, which is more susceptible to nucleophilic attack. DIPEA is used to neutralize the hydrochloride salt of the amine and the hexafluorophosphate salt of HATU.
-
-
Amine Addition: In a separate flask, dissolve this compound (1.2 eq.) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid and base.
-
Extract the aqueous layer three times with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to yield the pure amide.
| Carboxylic Acid Example | Base | Coupling Agent | Typical Yield |
| Benzoic Acid | DIPEA | HATU | >85% |
| 4-Chlorophenylacetic Acid | TEA | EDC/HOBt | >80% |
| Cyclohexanecarboxylic Acid | DIPEA | HATU | >90% |
Synthesis of Complex Amines via Reductive Amination
Scientific Rationale: Reductive amination is a powerful and widely used method for forming C-N bonds. It is particularly valuable for elaborating primary amines into more complex secondary and tertiary amines. Given the prevalence of the aminotetralin scaffold in CNS-active compounds, this reaction is a direct route to novel ligands.[1][5] The reaction proceeds via the in situ formation of an imine or iminium ion, which is then reduced by a hydride source.
Protocol 2: General Procedure for Reductive Amination with an Aldehyde
This protocol details the synthesis of a secondary amine using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.
Figure 2: Standard workflow for a reductive amination protocol.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.).
-
Solvent Addition: Add an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). Stir to dissolve.
-
Causality Note: The choice of solvent is crucial. DCE is often preferred as it is compatible with the mild reducing agent and the reaction intermediates.
-
-
Imine Formation: If the reaction is sluggish, a catalytic amount of acetic acid can be added to promote the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) to the mixture in portions over 5-10 minutes.
-
Expert Insight: STAB is chosen because it is less basic and more selective than other borohydrides like NaBH₄. It will not readily reduce the starting aldehyde or ketone, thus minimizing side products. Its mild nature also tolerates a wider range of functional groups.
-
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of NaHCO₃. Stir for 30 minutes.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., DCM), dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography to obtain the desired secondary amine.
Conclusion
This compound is more than a simple reagent; it is a strategic building block for accessing novel chemical space, particularly in the realm of medicinal chemistry. Its rigid core and versatile primary amine handle enable its reliable incorporation into complex molecules through robust and well-understood synthetic transformations like N-acylation and reductive amination. The protocols and insights provided herein serve as a foundation for researchers to confidently employ this valuable compound in the synthesis of next-generation bioactive agents.
References
-
Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A. National Institutes of Health. Available at: [Link]
-
Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. National Institutes of Health. Available at: [Link]
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(1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride | C11H16ClN - PubChem. PubChem @ NIH. Available at: [Link]
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Application Notes and Protocols for (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride
Abstract
This document provides a comprehensive technical guide for the experimental use of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride (CAS RN: 136759-34-7). While direct research on this specific molecule is limited, its structural motifs are of significant interest in medicinal chemistry and drug development. These application notes are formulated based on established principles of organic synthesis, medicinal chemistry, and the known biological activities of structurally related aminotetralin and methanamine derivatives. The protocols provided herein are intended to serve as a foundational framework for researchers and drug development professionals exploring the potential of this compound as a synthetic building block for novel therapeutics, particularly those targeting the central nervous system.
Introduction and Rationale
This compound is a primary amine hydrochloride featuring a tetralin scaffold. The tetralin framework is a privileged structure in medicinal chemistry, notably for its conformational rigidity and its ability to mimic endogenous neurotransmitters. Derivatives of aminotetralin are known to interact with various receptors, including dopamine and serotonin receptors, making them valuable templates for the design of agents targeting neurological and psychiatric disorders.[1] The hydrochloride salt form of the title compound enhances its stability and solubility in aqueous media, facilitating its handling and use in a laboratory setting.[2]
This guide will detail the known properties of this compound, propose a plausible synthetic pathway, and provide detailed protocols for its handling, characterization, and potential application as a synthetic intermediate.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 136759-34-7 | [2][3][4][5] |
| Molecular Formula | C₁₁H₁₅N·HCl | [2][3][4] |
| Molecular Weight | 197.75 g/mol | [2][3] |
| Appearance | White powder | [2] |
| Purity | ≥ 96% | [2] |
| Storage Conditions | 0-8 °C, desiccate | [2] |
Safe Handling and Storage:
As with all amine hydrochlorides, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[6] Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.[6] For long-term storage, the compound should be kept in a tightly sealed container at the recommended temperature of 0-8 °C to prevent degradation.[2]
Synthesis and Characterization
Proposed Synthetic Pathway
A potential two-step synthesis starting from 2-tetralone is outlined below. This pathway is illustrative and would require optimization.
Caption: Proposed synthesis of the target compound from 2-tetralone.
Protocol: Synthesis of this compound
Materials:
-
2-Tetralone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Lithium aluminum hydride (LiAlH₄) or Hydrogen gas with a suitable catalyst (e.g., Raney Nickel)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (concentrated or as a solution in diethyl ether)
-
Sodium sulfate (anhydrous)
-
Standard glassware for organic synthesis
Step 1: Synthesis of 2-Tetralone Oxime
-
In a round-bottom flask, dissolve 2-tetralone in ethanol.
-
Add an equimolar amount of hydroxylamine hydrochloride and a slight excess of sodium acetate.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the oxime.
-
Filter the solid, wash with water, and dry under vacuum.
Step 2: Reduction of 2-Tetralone Oxime to the Primary Amine
-
Method A: Lithium Aluminum Hydride Reduction
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend a molar excess of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the 2-tetralone oxime in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting solid and wash it with THF or diethyl ether.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.
-
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) until precipitation is complete.[10]
-
Filter the resulting white solid, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.
Characterization Protocol
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Acquire ¹H and ¹³C NMR spectra.
-
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the aliphatic protons of the tetralin ring, and the methylene group adjacent to the amine. The integration of these signals should correspond to the number of protons in the structure.
-
The ¹³C NMR spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS):
-
Analyze a dilute solution of the compound using Electrospray Ionization (ESI) or another suitable ionization technique.
-
The mass spectrum should show a molecular ion peak corresponding to the free amine ([M+H]⁺).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire an FTIR spectrum of the solid compound (e.g., using a KBr pellet or an ATR accessory).
-
Look for characteristic absorption bands for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic).
-
Applications in Drug Discovery and Development
This compound is a valuable building block for creating more complex molecules, particularly in the development of novel therapeutics for neurological disorders.[2]
Caption: Potential applications of the title compound in drug discovery.
Protocol: N-Alkylation for Library Synthesis
This protocol describes a general procedure for the N-alkylation of the primary amine to generate a library of secondary amines, which can then be screened for biological activity.
Materials:
-
This compound
-
A variety of alkyl halides or tosylates (R-X)
-
A suitable base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)
-
A suitable solvent (e.g., acetonitrile, dimethylformamide, or dichloromethane)
Procedure:
-
To a solution of this compound in the chosen solvent, add 2-3 equivalents of the base to liberate the free amine.
-
Add 1.0-1.2 equivalents of the alkylating agent (R-X).
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.
Hypothetical Biological Screening
Based on the activity of structurally related compounds, derivatives synthesized from (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine could be evaluated for their affinity to dopamine D2 and D3 receptors.[1] A typical protocol would involve a competitive radioligand binding assay.
Protocol: Dopamine Receptor Binding Assay (Hypothetical)
-
Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human dopamine D2 or D3 receptor (e.g., HEK-293 cells).
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Radioligand: Use a known high-affinity radioligand for the target receptor (e.g., [³H]spiperone).
-
Assay Procedure:
-
In a 96-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
This compound represents a promising, yet underexplored, chemical entity for applications in synthetic and medicinal chemistry. Its structural similarity to known neuroactive compounds suggests its potential as a scaffold for the development of novel therapeutics. The protocols and conceptual frameworks provided in this document are intended to empower researchers to unlock the full potential of this versatile building block.
References
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Applichem. 1,2,3,4-Tetrahydronaphthalen-2-ylmethanamine hydrochloride. Retrieved from [Link]
-
PubChem. (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride. Retrieved from [Link]
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USA Chemical Suppliers. (1,2,3,4-tetrahydronaphthalen-2-yl)methylamine hydrochloride suppliers USA. Retrieved from [Link]
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Sciencemadness.org. Isolation of primary amines as HCL salt problem. Retrieved from [Link]
- Kasséhin, U. C., Gbaguidi, F. A., & Mc Curdy, C. R. (2015). A concise synthesis of 2-(1,2,3,4-tetrahydro-6-methoxynaphthalen-4-yl) ethanamine, a key intermediate in the elaboration compound library of agomelatine analogs. Journal of Chemical and Pharmaceutical Research, 7(1), 162-167.
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The Royal Society of Chemistry. (2023). Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines. Retrieved from [Link]
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PrepChem.com. Synthesis of (1-hydroxy-1,2,3,4-tetrahydronaphthyl)methylamine. Retrieved from [Link]
-
American Elements. (1-methyl-1-2-3-4-tetrahydronaphthalen-1-yl)methanamine hydrochloride. Retrieved from [Link]
- Rajagopalan, R., et al. (2010). Discovery of 4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: in vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's disease. Journal of Medicinal Chemistry, 53(5), 2114-25.
- Google Patents. US20200392074A1 - Method for preparing an amine hydrochloride suspension.
-
YouTube. (2020). Preparation of Amines Flow Chart and Summary. Retrieved from [Link]
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The Royal Society of Chemistry. (2023). Supporting Information. Retrieved from [Link]
-
ATB. (2R)-1,2,3,4-Tetrahydronaphthalen-2-amin. Retrieved from [Link]
- Stojanović, S., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(20), 7046.
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Application Notes and Protocols for (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Hydrochloride in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride. This document offers in-depth technical insights, detailed experimental protocols, and the scientific rationale behind the methodologies.
Introduction: The Significance of the Aminotetralin Scaffold
The 1,2,3,4-tetrahydronaphthalene (tetralin) framework is a privileged scaffold in medicinal chemistry, particularly for targeting the central nervous system (CNS). Its rigid bicyclic structure serves as a constrained analog of phenylethylamine, a core pharmacophore in many endogenous neurotransmitters like dopamine, norepinephrine, and serotonin. This compound, a key member of the 2-aminotetralin class, is a versatile building block for the synthesis of a diverse range of neuropharmacological agents.[1] Its hydrochloride salt form enhances aqueous solubility and stability, making it amenable to a variety of experimental conditions.[1]
This guide will delve into the synthesis, biological evaluation, and mechanistic understanding of compounds derived from this valuable intermediate, with a focus on its application as a modulator of monoamine transporters.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 136759-34-7 | [2] |
| Molecular Formula | C₁₁H₁₆ClN | [2] |
| Molecular Weight | 197.70 g/mol | [2] |
| Appearance | Varies; typically a solid | |
| Solubility | Soluble in water and polar organic solvents |
Synthetic Protocol: Preparation of this compound
The synthesis of this compound is typically achieved through a reductive amination of 2-tetralone. This method is efficient and allows for the introduction of the primary amine functionality.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine HCl.
Step-by-Step Protocol:
Materials:
-
2-Tetralone
-
Ammonium acetate or ammonia solution
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) solution in a suitable organic solvent (e.g., diethyl ether or dioxane)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Imine Formation and Reduction (One-Pot Reductive Amination):
-
In a round-bottom flask, dissolve 2-tetralone (1 equivalent) in methanol.
-
Add ammonium acetate (1.5-2 equivalents) to the solution. The use of an ammonium salt provides a source of ammonia in situ.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.
-
Carefully add sodium cyanoborohydride or sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. These reducing agents are selective for the imine over the ketone, minimizing side reactions.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude 2-(aminomethyl)-1,2,3,4-tetrahydronaphthalene as an oil.
-
-
Hydrochloride Salt Formation:
-
Dissolve the crude amine in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold diethyl ether.
-
Dry the resulting solid under vacuum to yield this compound.
-
Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the chemical structure and identify any impurities. Melting point analysis can also be used to assess purity.
Biological Evaluation: Targeting Monoamine Transporters
Derivatives of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine are frequently evaluated for their ability to inhibit the reuptake of monoamine neurotransmitters, namely dopamine (DA), serotonin (5-HT), and norepinephrine (NE), by their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4] Inhibition of these transporters increases the extracellular concentration of the neurotransmitters, a key mechanism for the therapeutic action of many antidepressants and psychostimulants.
In Vitro Assays: Transporter Binding and Uptake Inhibition
1. Radioligand Binding Assays: These assays determine the affinity of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.
Protocol: Dopamine Transporter (DAT) Binding Assay [5]
-
Materials:
-
Cell membranes prepared from cells expressing the human dopamine transporter (e.g., HEK293-hDAT cells).
-
[³H]WIN 35,428 or another suitable radioligand for DAT.
-
Test compound ((1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine derivative).
-
Non-specific binding control (e.g., 10 µM GBR 12909).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well plates, glass fiber filters, cell harvester, and scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, [³H]WIN 35,428, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-labeled DAT inhibitor.
-
Incubate at a specified temperature (e.g., 4°C or room temperature) to reach equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
2. Synaptosomal Uptake Assays: These functional assays measure the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes (isolated nerve terminals).
Protocol: Serotonin Transporter (SERT) Uptake Inhibition Assay [6]
-
Materials:
-
Rat brain synaptosomes (prepared from striatum or other relevant brain regions) or cells expressing hSERT.
-
[³H]Serotonin ([³H]5-HT).
-
Test compound.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well plates, filtration apparatus, and scintillation counter.
-
-
Procedure:
-
Pre-incubate the synaptosomes or cells with varying concentrations of the test compound or vehicle.
-
Initiate uptake by adding [³H]5-HT.
-
Incubate for a short period at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the amount of radioactivity taken up by the synaptosomes or cells.
-
-
Data Analysis: Determine the IC₅₀ value for the inhibition of serotonin uptake.
Rationale for Experimental Choices: The use of both binding and uptake assays provides a comprehensive pharmacological profile. Binding assays measure the affinity of a compound for the transporter, while uptake assays assess its functional effect on transporter activity.
In Vivo Behavioral Assays: Assessing Antidepressant-like Activity
The potential antidepressant effects of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine derivatives are often evaluated in rodent models of depression.
Protocol: Forced Swim Test (FST) in Mice [7][8]
-
Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes).
-
Individually place each mouse into the cylinder of water for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.
-
-
Data Analysis: A significant decrease in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Protocol: Tail Suspension Test (TST) in Mice [9]
-
Apparatus: A horizontal bar from which the mice can be suspended by their tails.
-
Procedure:
-
Administer the test compound or vehicle.
-
Suspend each mouse individually from the bar using adhesive tape placed approximately 1 cm from the tip of the tail.
-
Record the total duration of immobility over a 6-minute period. Immobility is defined as hanging passively without any movement.
-
-
Data Analysis: A reduction in immobility time suggests antidepressant-like properties.
Causality and Self-Validation: It is crucial to include a positive control (a known antidepressant like fluoxetine or imipramine) to validate the assay. Additionally, to rule out the possibility that the observed effects are due to a general increase in motor activity rather than a specific antidepressant-like effect, a locomotor activity test should be performed.[8]
Mechanism of Action: Modulation of Monoaminergic Systems
The primary mechanism of action for many derivatives of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine is the inhibition of monoamine transporters. By blocking the reuptake of dopamine, serotonin, and/or norepinephrine, these compounds increase the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Signaling Pathways
The downstream effects of increased monoamine levels are complex and involve multiple signaling cascades. For instance, agonism at dopamine D1 receptors, a potential target for some aminotetralin derivatives, typically leads to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels.[3][10]
Dopamine D1 Receptor Signaling Pathway:
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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Application Notes & Protocols: Strategic Derivatization of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine for the Generation of Novel Chemical Entities
Introduction
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride serves as a versatile and high-value scaffold in medicinal chemistry and drug discovery. Its structure, featuring a conformationally restrained tetralin core and a reactive primary amine, presents an ideal starting point for the synthesis of diverse compound libraries. The primary amine handle is a key gateway for a multitude of chemical transformations, enabling systematic modifications to explore structure-activity relationships (SAR), optimize pharmacokinetic profiles (ADME), and ultimately, discover novel therapeutic agents.
This document provides an in-depth guide to three fundamental derivatization strategies for this scaffold: N-acylation, N-sulfonylation, and N-alkylation via reductive amination. The protocols are designed for practical application by researchers and drug development professionals, with a focus on not only the procedural steps but also the underlying chemical principles and strategic considerations that ensure robust and reproducible outcomes.
Strategy 1: N-Acylation for Amide Synthesis
The formation of an amide bond is one of the most crucial reactions in medicinal chemistry, with approximately 25% of all marketed pharmaceuticals containing at least one amide linkage.[1] This functional group is prized for its metabolic stability and its ability to participate in hydrogen bonding, a key interaction for molecular recognition at biological targets. The N-acylation of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine with various acylating agents is a direct and efficient method to generate a library of novel amide derivatives.
Core Principle & Mechanistic Insight
N-acylation with an acyl chloride or anhydride proceeds through a nucleophilic acyl substitution mechanism. The primary amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (typically a chloride ion) to form the stable amide product. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2][3]
Experimental Protocol: General N-Acylation
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride, 4-Bromobutyryl chloride) (1.05 - 1.2 eq)
-
Triethylamine (TEA) or Pyridine (2.2 - 2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice-water bath
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and suspend it in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension. The hydrochloride salt will react with one equivalent of the base to liberate the free primary amine in situ.
-
In a separate flask or syringe, prepare a solution of the desired acyl chloride (1.05 eq) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine mixture over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 N HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide derivative.
Data & Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Low Yield | Incomplete reaction or hydrolysis of the acyl chloride. | Ensure all reagents and glassware are anhydrous.[2] Extend reaction time or gently warm the mixture. |
| Starting Material Remains | Insufficient base to free the amine from its HCl salt. | Use at least 2 equivalents of base: one for the HCl salt and one for the HCl byproduct. |
| Diacylation | (Rare for primary amines) Harsh conditions. | This is uncommon but can be mitigated by using a slight excess of the amine.[2] |
| Complex Mixture | Impure starting materials or side reactions. | Purify starting materials. Ensure slow addition of the acyl chloride at low temperature. |
Strategy 2: N-Sulfonylation for Sulfonamide Synthesis
The sulfonamide moiety is a cornerstone of medicinal chemistry, famously featured in antibacterial sulfa drugs and a wide range of other therapeutics, including diuretics and anticonvulsants.[4] N-Sulfonylation of the target amine provides access to a class of compounds with distinct electronic and steric properties compared to their amide counterparts.
Core Principle & Mechanistic Insight
The reaction proceeds by the nucleophilic attack of the primary amine on the electrophilic sulfur atom of a sulfonyl chloride.[5] A significant challenge in the sulfonylation of primary amines is the potential for a second sulfonylation event. The initially formed mono-sulfonamide (R-NHSO₂R') has an acidic N-H proton. In the presence of a strong base, this proton can be removed to form a nucleophilic anion, which can then attack a second molecule of sulfonyl chloride to yield the undesired di-sulfonylated byproduct (R-N(SO₂R')₂).[5][6]
Controlling Selectivity: The key to achieving high yields of the mono-sulfonamide is to carefully control the reaction parameters to disfavor the second sulfonylation. This is achieved through:
-
Stoichiometry: Using a near 1:1 molar ratio of amine to sulfonyl chloride.
-
Slow Addition: Adding the sulfonyl chloride dropwise to keep its concentration low, favoring reaction with the more nucleophilic primary amine.[6]
-
Temperature Control: Conducting the reaction at low temperatures (0 °C or below) to reduce the rate of the undesired second reaction.[6]
Experimental Protocol: Selective Mono-Sulfonylation
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride) (1.0 eq)
-
Pyridine or Triethylamine (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice-water bath
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add pyridine (2.5 eq) and stir for 15 minutes to form the free amine.
-
Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 30-60 minutes.
-
Maintain the reaction at 0 °C for 1 hour after addition is complete, then allow it to slowly warm to room temperature and stir for an additional 4-18 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine and the formation of the mono-sulfonamide.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 N HCl (to remove excess pyridine), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Strategy 3: N-Alkylation via Reductive Amination
While direct alkylation of amines with alkyl halides is possible, it is often difficult to control and can lead to a mixture of mono- and poly-alkylated products.[3][7] Reductive amination is a superior and highly controlled method for synthesizing secondary and tertiary amines.[8][9] This one-pot reaction involves the formation of an imine intermediate between the primary amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced in situ to the corresponding alkylated amine.
Core Principle & Mechanistic Insight
The reaction capitalizes on the use of a reducing agent that is selective for the protonated imine (iminium ion) over the starting carbonyl compound. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal reagent for this purpose due to its mild nature and selectivity.[8] The reaction is typically performed in a slightly acidic medium, which catalyzes imine formation without significantly reducing the aldehyde or ketone.
This strategy allows for the introduction of a vast array of substituents (aliphatic, aromatic, heterocyclic) onto the nitrogen atom, depending on the choice of the carbonyl compound, making it a powerful tool for SAR exploration.
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 eq)
-
Triethylamine (TEA) (1.1 eq, only if starting from HCl salt)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, catalytic amount)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired aldehyde or ketone (1.1 eq), and anhydrous DCE.
-
Add triethylamine (1.1 eq) to liberate the free amine and stir for 20 minutes at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may effervesce slightly.
-
Stir the reaction mixture at room temperature for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS until the imine intermediate is consumed and the product is formed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated amine.
Data Presentation: Example Derivatizations
| Strategy | Reagent Example | Product Class | Key Considerations |
| N-Acylation | Benzoyl Chloride | Benzamide | Anhydrous conditions; use of base is critical. |
| N-Sulfonylation | p-Toluenesulfonyl Chloride | Tosylamide | Slow addition at low temperature to ensure mono-substitution.[6] |
| Reductive Amination | Cyclohexanone | N-Cyclohexyl Amine | Use of a mild, selective reducing agent like NaBH(OAc)₃.[8] |
| Reductive Amination | 4-Fluorobenzaldehyde | N-(4-Fluorobenzyl) Amine | Tolerates a wide range of functional groups on the aldehyde.[10] |
Characterization of Novel Derivatives
Confirmation of the successful synthesis and purity of all new derivatives is paramount. A standard suite of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and covalent connectivity of the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and exact mass of the synthesized molecule.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) or LC-MS to assess the purity of the final compound.
Conclusion
The derivatization of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine via N-acylation, N-sulfonylation, and reductive amination represents a robust and versatile platform for the generation of novel compound libraries. The protocols detailed herein provide a foundation for systematic chemical exploration. By carefully selecting derivatizing agents and controlling reaction conditions, researchers can efficiently synthesize a diverse array of analogues, paving the way for the identification of new lead compounds in drug discovery programs.
References
- Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. Benchchem.
- Technical Support Center: Sulfonyl
- Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amin
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH.
- Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
- An eco-friendly and highly efficient route for N-acylation under c
- Application Notes and Protocols: N-alkylation and N-acyl
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- Amines: Synthesis and Reactions. Dr. Ayad Kareem, Al-Mustansiriyah University.
- 24.7: Reactions of Amines. Chemistry LibreTexts.
- Amine synthesis by reductive amination (reductive alkyl
- Strategies for Selective Reductive Amination in Organic Synthesis and C
Sources
- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cbijournal.com [cbijournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. jocpr.com [jocpr.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
handling and storage procedures for (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride
Application Notes & Protocols for (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride
Prepared by: Gemini Senior Application Scientist
Introduction & Scope
This compound is a key chemical intermediate utilized in pharmaceutical research and organic synthesis.[1][2] Its tetralin scaffold is a valuable structural motif for developing ligands that target central nervous system receptors.[2] The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous solutions, making it more amenable for laboratory use.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate handling and storage procedures for this compound. The protocols herein are designed to ensure personnel safety, maintain compound integrity, and promote reproducible experimental outcomes. The guiding philosophy is to treat the compound with a high degree of care, assuming potential hazards in the absence of complete toxicological data, a standard practice for research chemicals.[3]
Section 1: Compound Profile & Key Properties
A thorough understanding of the compound's physical and chemical properties is fundamental to its safe handling and effective use. While some properties are well-documented, others, particularly toxicological data, may be limited.
Data Presentation: Summary of Chemical & Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | Appchem[4] |
| CAS Number | 136759-34-7 | Appchem[4] |
| Molecular Formula | C₁₁H₁₆ClN | PubChem[5] |
| Molecular Weight | 197.70 g/mol | PubChem[5] |
| Appearance | Typically an off-white to brown solid powder | Chem-Impex[1] |
| Melting Point | Data not consistently available; related compounds melt in the 150-230 °C range.[6] | N/A |
| Solubility | Soluble in aqueous solutions.[1] | N/A |
| Stability | Stable under recommended storage conditions.[6] May be hygroscopic, air, and light sensitive. | N/A |
Section 2: Hazard Identification & Safety Philosophy
Safety data for research chemicals can be incomplete or variable. Some safety data sheets (SDS) for analogous compounds indicate potential hazards, including being harmful if swallowed, causing skin and eye irritation, and causing respiratory irritation.[6][7][8][9]
Causality Behind a Cautious Approach: The primary safety concerns when handling any fine chemical powder are inhalation, dermal contact, and ingestion. The hydrochloride salt may also release irritating hydrogen chloride gas upon thermal decomposition.[6] Therefore, a conservative safety posture is mandatory. All handling procedures should be designed to minimize dust generation and prevent any direct contact with the compound.
Section 3: Personnel Protective Equipment (PPE) & Engineering Controls
Appropriate PPE and engineering controls are the first line of defense against chemical exposure.
-
Engineering Controls: All manipulations of the solid compound or its concentrated solutions must be performed inside a certified chemical fume hood.[7] The fume hood provides critical exhaust ventilation to prevent inhalation of airborne particulates. Ensure eyewash stations and safety showers are readily accessible.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times. If handling larger quantities where splashing is a risk, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear nitrile rubber gloves.[6] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contamination and dispose of them after handling the compound.
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: If for any reason work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is required when handling the solid form.
-
Section 4: Receiving and Inspection Protocol
Properly receiving and logging new chemical inventory is a critical control point for both safety and sample integrity.
Experimental Protocol: Initial Compound Receipt
-
Verify Shipping Manifest: Confirm that the received package matches the order details.
-
Transport to Controlled Area: Move the unopened package directly to the designated laboratory area, preferably near the chemical fume hood where it will be opened.
-
Don PPE: Before opening the shipping container, put on all required PPE (lab coat, gloves, safety goggles).
-
Inspect Primary Container: Open the shipping box and carefully inspect the primary container for any signs of damage, such as cracks or a broken seal.
-
Action on Damage: If the container is damaged, place the entire primary container inside a secondary containment vessel (e.g., a sealable plastic bag or beaker) and place it in the fume hood. Contact your institution's Environmental Health & Safety (EHS) office for guidance. Do not use the material.
-
Log Inventory: If the container is intact, log the compound into the chemical inventory system. Record the date of receipt, manufacturer, lot number, and assigned storage location.
-
Transfer to Storage: Immediately transfer the compound to the designated storage location as described in Section 5.
Visualization: Workflow for Receiving Chemical Inventory
Caption: Workflow for the safe receipt and inspection of new chemical compounds.
Section 5: Storage Procedures
Proper storage is essential to maintain the stability and purity of this compound. The compound is reported to be potentially hygroscopic, air, and light sensitive.
Rationale for Storage Conditions:
-
Tightly Closed Container: Prevents absorption of atmospheric moisture (hygroscopicity) and contamination.[10]
-
Cool & Dry Environment: Low temperatures and low humidity slow the rate of potential degradation reactions. Some suppliers recommend refrigeration (0-8 °C).[1]
-
Inert Atmosphere: For long-term storage, backfilling the container with an inert gas like argon or nitrogen displaces oxygen and moisture, providing the best protection against degradation.
-
Away from Incompatibles: Store away from strong oxidizing agents and strong acids to prevent hazardous reactions.[3]
Data Presentation: Recommended Storage Conditions
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) |
| Temperature | Cool, ambient laboratory temperature | 0-8 °C (Refrigerated)[1] |
| Atmosphere | Tightly sealed original container | Tightly sealed container, backfilled with inert gas (e.g., Argon) |
| Light | Store in an opaque container or in a dark cabinet | Store in an opaque container or in a dark cabinet |
| Location | Well-ventilated, dry chemical cabinet | Well-ventilated, dry, refrigerated chemical storage |
| Incompatibilities | Segregate from strong oxidizing agents and strong acids.[3] | Segregate from strong oxidizing agents and strong acids.[3] |
Section 6: Handling & Weighing Protocol
This protocol minimizes exposure and preserves compound integrity during weighing and transfer operations.
Experimental Protocol: Weighing the Solid Compound
-
Prepare Workspace: Ensure the chemical fume hood sash is at the appropriate height. Clean the work surface and the analytical balance.
-
Gather Materials: Place a clean weigh boat or appropriate glass vial, spatula, and the compound's container inside the fume hood.
-
Equilibrate Compound: If the compound is stored in a refrigerator, allow the sealed container to warm to room temperature before opening to prevent condensation of moisture onto the solid.
-
Perform Weighing:
-
Tare the weigh boat on the analytical balance.
-
Carefully open the compound container.
-
Using a clean spatula, transfer the desired amount of powder to the weigh boat. Avoid any actions that create airborne dust.
-
Close the primary container immediately after dispensing. If long-term storage is intended, briefly flush the headspace with inert gas before sealing.
-
-
Clean-Up:
-
Carefully clean the spatula.
-
Wipe down the balance and surrounding work area with a damp cloth.
-
Dispose of any contaminated materials (e.g., weigh boat, gloves) in the designated solid chemical waste container.
-
-
Doff PPE: Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[7]
Visualization: Solid Chemical Weighing Workflow
Caption: Step-by-step workflow for safely weighing a powdered chemical compound.
Section 7: Solution Preparation Protocol
The hydrochloride salt is expected to be soluble in aqueous media. Always start with a small-scale solubility test if the exact solubility in a specific buffer is unknown.
Experimental Protocol: Preparing a Stock Solution
-
Select Solvent: Choose an appropriate solvent (e.g., sterile water, PBS, or DMSO) based on experimental requirements.
-
Calculate Mass: Determine the mass of the compound needed to achieve the desired stock concentration.
-
Weigh Compound: Following the protocol in Section 6, accurately weigh the required amount of solid into a suitable container (e.g., a conical or volumetric flask).
-
Add Solvent: Add a portion (approx. 70-80%) of the final volume of the chosen solvent to the flask.
-
Promote Dissolution: Gently swirl the container to dissolve the solid. If necessary, use a vortex mixer or sonication bath to aid dissolution. Visually inspect to ensure no solid particulates remain.
-
Complete to Volume: Once fully dissolved, add the remaining solvent to reach the final target volume.
-
Mix and Label: Cap the flask and invert several times to ensure a homogenous solution. Label the container clearly with the compound name, concentration, solvent, date, and your initials.
-
Storage: Store the solution under appropriate conditions (e.g., refrigerated or frozen, protected from light) as determined by stability studies or best practices for similar compounds.
Section 8: Spill & Emergency Procedures
Immediate and correct response to spills or personnel exposure is critical.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention.
-
-
Small Spill (Solid):
-
Alert others in the immediate area.
-
Ensure proper PPE is worn.
-
Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).[7]
-
Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste disposal. Avoid creating dust.
-
Clean the spill area with a damp cloth, and then decontaminate with an appropriate cleaning solution.
-
Visualization: Spill Response Flowchart
Caption: Emergency response flowchart for spills and personnel exposure incidents.
Section 9: Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[10]
-
Procedure:
-
Collect waste in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific procedures.
-
Section 10: References
-
PubChem Compound Summary for CID 12914875, (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride. National Center for Biotechnology Information. [Link]
-
(1-methyl-1-2-3-4-tetrahydronaphthalen-1-yl)methanamine hydrochloride Product Page. American Elements. [Link]
-
1,2,3,4-Tetrahydronaphthalen-2-ylmethanamine hydrochloride Product Page. Appchem. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.ca [fishersci.ca]
- 4. appchemical.com [appchemical.com]
- 5. (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride | C11H16ClN | CID 12914875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Aminotetralin Scaffold
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride is a key building block in medicinal chemistry, belonging to the class of aminotetralins. This structural motif is considered a "privileged scaffold" in drug design, as it is present in a multitude of biologically active compounds.[1][2] The rigid, fused ring system of the tetrahydronaphthalene core provides a well-defined three-dimensional structure that can effectively orient functional groups for optimal interaction with biological targets.[3] This has led to its incorporation into a wide range of therapeutic agents, particularly those targeting the central nervous system.
The primary amine functionality of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine serves as a versatile handle for the introduction of various substituents, allowing for the fine-tuning of pharmacological properties. Derivatives of this scaffold have shown significant activity as modulators of dopamine and serotonin receptors, making them valuable leads in the development of treatments for neurological and psychiatric disorders.[4] Furthermore, the aminotetralin core has been explored for its potential in developing novel opioid receptor ligands and other therapeutic agents.[5][6]
This comprehensive guide provides detailed protocols for the synthesis, purification, and analytical characterization of this compound, as well as its application in subsequent synthetic transformations. The methodologies described herein are designed to be robust and reproducible, providing researchers with the necessary tools to effectively utilize this important synthetic intermediate.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClN | [7] |
| Molecular Weight | 197.70 g/mol | [7] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and methanol | |
| Melting Point | Not readily available |
PART 1: Synthesis of this compound
The synthesis of the target compound can be efficiently achieved through a reductive amination of 2-tetralone. This widely used method involves the in-situ formation of an imine from the ketone and an ammonia source, followed by its reduction to the corresponding amine.[8][9]
Reaction Scheme:
Caption: Synthetic route to the target compound.
Detailed Protocol: Reductive Amination of 2-Tetralone
Materials:
-
2-Tetralone
-
Ammonia (7N solution in methanol)
-
Raney Nickel (or Palladium on Carbon, 5-10 mol%)
-
Hydrogen gas
-
Methanol (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (2M in diethyl ether)
-
Sodium sulfate (anhydrous)
-
Parr hydrogenator or similar high-pressure reactor
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 2-tetralone (1.0 eq) in anhydrous methanol.
-
Addition of Reagents: To this solution, add the ammonia solution in methanol (10-20 eq). Carefully add the Raney Nickel catalyst under a stream of inert gas (e.g., argon or nitrogen).
-
Hydrogenation: Seal the reaction vessel and purge several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and heat to 50-80 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with methanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extraction: Dissolve the residue in diethyl ether and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free base of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine.
-
Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether and cool in an ice bath. Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.
PART 2: Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
As (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine is a chiral molecule, determining its enantiomeric purity is often a critical step, especially in drug development. Chiral HPLC is the method of choice for this analysis.[10] Polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak® columns, are highly effective for the separation of chiral amines.[11][12]
Caption: Workflow for chiral HPLC analysis.
Protocol: Enantiomeric Separation using a Chiralpak® IA Column
| Parameter | Condition |
| Column | Chiralpak® IA (or similar amylose-based CSP) |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the hydrochloride salt in the mobile phase and filter through a 0.45 µm syringe filter. |
Rationale for Method Parameters:
-
Chiral Stationary Phase: Polysaccharide-based CSPs provide a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation.[10]
-
Mobile Phase: A mixture of a non-polar solvent (n-hexane) and a polar modifier (ethanol) is commonly used in normal-phase chiral chromatography. The addition of a small amount of a basic modifier like diethylamine (DEA) is crucial for obtaining good peak shape and resolution for basic analytes like amines by minimizing tailing.[10][12]
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
NMR and MS are indispensable tools for structural elucidation and confirmation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the naphthalene ring system and the aliphatic protons of the tetralin core and the methanamine side chain.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) will show the molecular ion peak corresponding to the free base, confirming the molecular weight of the compound.
PART 3: Application in Organic Synthesis: N-Alkylation
This compound is a valuable starting material for the synthesis of more complex molecules through reactions at the primary amine. N-alkylation is a fundamental transformation in this regard.
Reaction Scheme: Synthesis of an N-Alkylated Derivative
Caption: N-alkylation of the primary amine.
Detailed Protocol: N-Alkylation with an Alkyl Halide
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile.
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of biologically active molecules. The protocols detailed in these application notes provide a solid foundation for the synthesis, characterization, and further derivatization of this important compound. By understanding and applying these laboratory techniques, researchers can effectively leverage the aminotetralin scaffold in their drug discovery and development efforts.
References
-
Perry, C. K., Casey, A. B., Felsing, D. E., Vemula, R., Zaka, M., Herrington, N. B., Cui, M., Kellogg, G. E., Canal, C. E., & Booth, R. G. (2021). Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling. Bioorganic & Medicinal Chemistry, 43, 116279. [Link]
-
Yak-Hak, H. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-178. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2003). LCGC International. [Link]
-
Synthesis and Structure--Activity Relationship of Novel Aminotetralin Derivatives With High Micro Selective Opioid Affinity. (2002). Bioorganic & Medicinal Chemistry Letters, 12(21), 3141-3143. [Link]
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ChEMBL. (n.d.). Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling. EMBL-EBI. [Link]
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A dramatic and beneficial effect of ethanesulfonic acid (ESA) on the chiral HPLC separation of basic compounds. (2005). Journal of Chromatography A, 1073(1-2), 239-246. [Link]
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MDPI. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 26(16), 4987. [Link]
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ResearchGate. (2011). Another pathway for synthesis of sertraline. [Link]
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Reductive Amination Using Ammonia Borane. (2020). The Journal of Organic Chemistry, 85(17), 11249-11257. [Link]
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Kaiser, D., et al. (2022). Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1015-1020. [Link]
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Discovery of 5-substituted tetrahydronaphthalen-2yl-methyl With N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands. (2015). Bioorganic & Medicinal Chemistry, 23(18), 6071-6080. [Link]
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Asymmetric Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. (2024). Organic Letters, 26(34), 7122-7127. [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2019(2), 17-38. [Link]
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Privileged Scaffolds for Library Design and Drug Discovery. (2010). Current Opinion in Chemical Biology, 14(3), 365-371. [Link]
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1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (2021). Expert Opinion on Drug Discovery, 16(10), 1119-1147. [Link]
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Scaffold Hopping in Drug Discovery. (2022). Journal of Medicinal Chemistry, 65(15), 10253-10283. [Link]
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The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2022). Molecules, 27(19), 6523. [Link]
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Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening as Possible Antidepressant and Anorexigenic Agents. (1996). Indian Journal of Chemistry - Section B, 35B(12), 1278-1282. [Link]
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PubChem. (n.d.). (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride. National Center for Biotechnology Information. [Link]
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Application Notes and Protocols for the Safe Handling and Disposal of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride (CAS No. 136759-34-7) was identified in a comprehensive search. The following guidelines are based on the safety profiles of structurally similar compounds, including SKF-38393 hydrochloride, and established best practices for handling research-grade amine hydrochlorides. It is imperative to treat this compound with the caution required for a substance of unknown toxicity and to conduct a thorough risk assessment before commencing any experimental work.
Section 1: Compound Overview and Hazard Assessment
This compound is a primary amine hydrochloride salt with a tetralin moiety. While specific toxicological data is unavailable, analogous compounds are known to be irritants to the skin, eyes, and respiratory system. As a hydrochloride salt, it is a solid at room temperature. The primary routes of exposure are inhalation of dust particles, dermal contact, and eye contact. Ingestion is also a potential route of exposure.
Assumed Hazard Classification:
Based on data from similar chemical structures, the following hazards should be assumed:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3][4]
Occupational Exposure Limits (OELs):
No OEL has been established for this compound. In the absence of specific data, it is prudent to handle it as a potent compound and minimize exposure to the lowest reasonably achievable level.
Section 2: Prudent Handling Practices and Personal Protective Equipment (PPE)
A risk-based approach should be adopted for handling this compound, with engineering controls, administrative controls, and personal protective equipment being the primary means of exposure mitigation.
Engineering Controls
-
Ventilation: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]
-
Containment: For procedures with a high potential for aerosol generation (e.g., sonication, vortexing), consider the use of a glove box or other containment enclosure.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. Gloves should be inspected before use and disposed of immediately if contaminated.[7] |
| Body Protection | A lab coat, long pants, and closed-toe shoes. | To prevent skin exposure. |
| Respiratory Protection | An N95 dust mask or a higher level of respiratory protection. | To be used when handling the solid compound outside of a fume hood or if there is a risk of dust generation.[8] |
dot
Caption: Personal Protective Equipment (PPE) workflow for handling the compound.
Section 3: Storage and Incompatibility
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5][9]
Section 4: Spill Management Protocol
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spill (Solid) - Inside a Fume Hood
-
Alert Personnel: Immediately notify others in the vicinity.
-
Containment: Ensure the fume hood sash is at the appropriate height.
-
Cleanup:
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
Place all contaminated materials into the hazardous waste container.
-
Minor Spill (Solid) - Outside a Fume Hood
-
Evacuate and Secure the Area: Alert personnel and restrict access to the spill area.
-
Don Appropriate PPE: Including an N95 respirator.
-
Cleanup:
-
Cover the spill with a chemical absorbent or sand to prevent the spread of dust.[10]
-
Carefully sweep the mixture into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Place all contaminated materials into the hazardous waste container.
-
Major Spill
In the event of a large spill, or if you are not trained or equipped to handle the spill:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. [11]
dot
Caption: Decision workflow for responding to a chemical spill.
Section 5: Waste Disposal Guidelines
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect unused or expired solid compound, as well as contaminated consumables (e.g., gloves, paper towels), in a dedicated and clearly labeled hazardous waste container.[12]
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams.[13]
-
Empty Containers: "Empty" containers that held the compound should be considered hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous chemical waste.[12][14]
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the words "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.[15]
-
Storage: Store waste containers in a designated satellite accumulation area, segregated from incompatible materials.
-
Pickup: Arrange for waste pickup through your institution's licensed hazardous waste disposal service.[12]
dot
Caption: Pathway for the proper disposal of waste.
Section 6: First Aid Measures
In case of exposure, seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3][16]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1][3]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[9]
References
-
Stony Brook University. (2022, August). Laboratory General Chemical Minor Spill Clean Up Procedures. Retrieved from [Link]
-
LabManager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]
-
Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
-
Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride. Retrieved from [Link]
-
Greenbook.net. (n.d.). Safety Data Sheet - CLEAN AMINE®. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]
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- 16. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Hydrochloride
Welcome to the technical support center for the synthesis of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable synthetic building block. We move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction with confidence.
The most robust and common pathway to this amine is through the reductive amination of a suitable carbonyl precursor. This guide will focus on troubleshooting and optimizing this critical reaction pathway.
Synthesis Overview: The Reductive Amination Pathway
Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine.[1][2] The process can be performed in a "one-pot" (direct) fashion, where the carbonyl, amine source, and reducing agent are combined, or in a two-step (indirect) process where the imine is formed first and then reduced.[1] For efficiency, the direct, one-pot method is often preferred.
The general transformation is as follows:
-
Step 1: Imine/Iminium Ion Formation: A carbonyl compound (1,2,3,4-tetrahydronaphthalene-2-carbaldehyde) reacts with an amine source (e.g., ammonia or an ammonia equivalent) under weakly acidic conditions to form a protonated imine (iminium ion).
-
Step 2: Reduction: A selective reducing agent reduces the iminium ion to the target primary amine.
-
Step 3: Salt Formation: The purified free amine is treated with hydrochloric acid to yield the stable, crystalline hydrochloride salt.
Below is a diagram illustrating the general experimental workflow.
Caption: General workflow for the synthesis of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine HCl.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Problem: Low or No Yield
-
Q1: My reaction has stalled, and I've recovered mostly my starting aldehyde. What went wrong?
A1: This strongly suggests an issue with the first step: imine formation. The equilibrium between the carbonyl/amine and the imine must be established for the reduction to occur.[1]
-
Causality: Imine formation is a condensation reaction that releases water. In a one-pot synthesis, this water can hydrolyze the imine back to the starting materials. Furthermore, the reaction is typically catalyzed by mild acid.[2]
-
Solutions:
-
pH Control: The pH should be weakly acidic (around 5-6). If the medium is too acidic, the amine nucleophile becomes fully protonated and non-nucleophilic. If it's neutral or basic, the carbonyl oxygen isn't sufficiently protonated to be a good leaving group (as water). Using an ammonium salt like ammonium acetate can provide both the amine source and the acidic catalyst.
-
Dehydrating Agents: While not always necessary with modern reagents, adding a mild dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture can shift the equilibrium toward the imine.
-
Reaction Time: Allow sufficient time for imine formation before adding the reducing agent. A common mistake is adding the reductant too early. Stir the aldehyde and amine source together for at least 1-2 hours at room temperature before proceeding.
-
-
-
Q2: I'm observing the formation of 1,2,3,4-tetrahydronaphthalen-2-yl)methanol instead of my desired amine. How do I prevent this?
A2: This is a classic selectivity problem. It indicates that your reducing agent is reducing the starting aldehyde faster than it reduces the intermediate iminium ion.
-
Causality: Common hydride reagents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones, especially under the acidic conditions required for imine formation. The key is to use a reductant that is less reactive towards the carbonyl group but highly reactive towards the protonated iminium ion intermediate.[3]
-
Solutions:
-
Switch to a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason. It is milder than NaBH₄ and selectively reduces the iminium ion.[3][4] Sodium cyanoborohydride (NaBH₃CN) is also highly selective but introduces cyanide waste streams, making NaBH(OAc)₃ a more common and safer choice in many labs.[3]
-
Two-Step (Indirect) Approach: If you must use a less selective reductant like NaBH₄, you can perform the reaction in two steps. First, form the imine and isolate it (or at least ensure the starting aldehyde is fully consumed). Then, in a separate step, reduce the imine with NaBH₄.
-
-
Caption: Decision tree for troubleshooting low reaction yield.
Problem: Purification and Isolation Issues
-
Q3: My final product, the hydrochloride salt, is an oil or a sticky solid and won't crystallize. What can I do?
A3: This is a common issue, often related to purity or the crystallization solvent system.
-
Causality: The presence of even small amounts of impurities (unreacted starting material, solvent residue, or byproducts) can inhibit crystallization. The free amine is often an oil, and incomplete protonation or excess HCl can also lead to non-crystalline material.
-
Solutions:
-
Purify the Free Amine First: Before forming the salt, ensure the free amine is as pure as possible. Flash column chromatography is often effective.
-
Optimize Salt Formation: Dissolve the purified free amine in a non-polar solvent where the amine is soluble but the salt is not, such as diethyl ether or a mixture of DCM/ether. Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring. Add only a stoichiometric amount (1.0 equivalent) or a very slight excess.
-
Recrystallization: If a crude solid is obtained, try recrystallizing it. Common solvent systems for amine hydrochlorides include ethanol/ether, methanol/ether, or isopropanol/hexane.[5] The goal is to dissolve the salt in a minimal amount of a polar solvent (like ethanol) and then slowly add a non-polar anti-solvent (like ether) until turbidity appears, then allow it to cool slowly.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which reducing agent is the best for this synthesis?
A1: For a one-pot synthesis of a primary amine, sodium triacetoxyborohydride (NaBH(OAc)₃) is generally the superior choice. The table below provides a comparison.
| Reagent | Selectivity | Optimal pH | Pros | Cons |
| Sodium Borohydride | Low (Reduces Aldehydes/Ketones) | 7-10 | Inexpensive, readily available. | Prone to reducing starting carbonyl, leading to alcohol byproduct.[3] |
| Sodium Cyanoborohydride | High (Reduces Iminium Ions) | 4-6 | Highly selective, effective for one-pot reactions.[4] | Highly toxic (cyanide source), requires careful handling and waste disposal.[3] |
| Sodium Triacetoxyborohydride | High (Reduces Iminium Ions) | 4-6 | Highly selective, non-toxic byproducts, commercially available.[4] | More expensive than NaBH₄. |
-
Q2: How do I prepare the HCl solution for the final salt formation?
A2: You can purchase standardized solutions (e.g., 2.0 M HCl in diethyl ether). Alternatively, you can prepare it by carefully bubbling dry HCl gas through anhydrous diethyl ether. A simpler lab preparation involves the dropwise addition of acetyl chloride to anhydrous ethanol, which generates HCl in situ. Caution: Always perform these procedures in a well-ventilated fume hood.
-
Q3: My starting material is the corresponding nitrile (1,2,3,4-tetrahydronaphthalene-2-carbonitrile). Can I use that?
A3: Absolutely. The reduction of a nitrile is an excellent alternative route to a primary amine. Strong reducing agents are required for this transformation.
-
Recommended Method: Use Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent like THF or diethyl ether, followed by a careful aqueous workup.
-
Alternative: Catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium catalyst) can also be effective.
-
Key Experimental Protocols
Protocol 1: One-Pot Reductive Amination using NaBH(OAc)₃
-
To a solution of 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration), add ammonium acetate (2.0-3.0 eq).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 1-2 hours to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) to the suspension. Note: A slight increase in temperature or gas evolution may be observed.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting aldehyde.
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.
Protocol 2: Formation and Isolation of the Hydrochloride Salt
-
Purify the crude free amine from Protocol 1 via flash column chromatography if necessary.
-
Dissolve the purified amine in a minimal amount of a suitable solvent, such as diethyl ether or DCM.
-
With vigorous stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until a precipitate is consistently formed. A slight excess can be used to ensure complete protonation.
-
Continue stirring the resulting slurry for 30-60 minutes at room temperature or in an ice bath to maximize precipitation.
-
Isolate the white solid by vacuum filtration, washing the filter cake with cold diethyl ether to remove any soluble impurities.
-
Dry the resulting this compound salt under high vacuum to a constant weight.
References
-
Wikipedia. Reductive amination. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
Myers, A. Reductive Amination of Aldehydes and Ketones. [Link]
-
Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Tutor. Reductive Amination | Synthesis of Amines. YouTube. [Link]
-
Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [Link]
-
Organic Syntheses. Methylamine Hydrochloride. [Link]
Sources
Technical Support Center: Purification of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Hydrochloride
Welcome to the dedicated technical support guide for the purification of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to equip you with the expertise to overcome common and complex purification challenges associated with this compound.
Introduction: Understanding the Purification Challenges
This compound is a primary amine salt, a structural motif found in various biologically active molecules.[1] While its synthesis may appear straightforward, achieving high purity can be a significant bottleneck. The primary challenges stem from the inherent basicity of the amine, its polarity as a hydrochloride salt, and the potential for closely related impurities that are difficult to separate.
This guide is structured to address these issues head-on, moving from common questions to deep-dive troubleshooting and validated protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A: Impurities typically fall into three categories:
-
Synthesis-Related Impurities: These originate from the synthetic route. Common examples include unreacted starting materials, intermediates, or by-products from side reactions.[2] For instance, if the synthesis involves the reduction of a corresponding nitrile or oxime, you may find residual starting material or over-reduction products.
-
Isomeric Impurities: Depending on the synthetic strategy, regioisomers such as (1,2,3,4-tetrahydronaphthalen-1 -yl)methanamine may be present and exhibit very similar chromatographic behavior.
-
Degradation Products: Primary amines, especially as free bases, can be susceptible to oxidation, leading to colored impurities.[3][4] The hydrochloride salt is generally more stable, but degradation can occur under harsh conditions (e.g., prolonged heating, exposure to strong bases or oxidants).[2]
Q2: Why is my final product a sticky oil or gum instead of a crystalline solid?
A: This is a common issue for amine salts. The presence of residual solvents (like water or ethanol), even in small amounts, can depress the melting point and prevent crystallization. Additionally, the presence of impurities disrupts the crystal lattice formation. The first step is to ensure the product is completely dry by using a high-vacuum line and gentle heating. If it remains an oil, it indicates significant impurity levels requiring further purification.
Q3: My purified this compound is off-white or yellow. What causes this discoloration?
A: Discoloration is almost always due to trace-level, highly conjugated impurities, often arising from oxidation of the amine or aromatic ring.[3] Amine hydrochlorides can be sensitive, and prolonged exposure to air and light, especially in solution or during heating, can cause this. Using an inert atmosphere (Nitrogen or Argon) during the final purification and drying steps can mitigate this issue.
Q4: Is it better to purify the free amine first and then form the hydrochloride salt, or purify the salt directly?
A: This depends on the nature of the impurities.
-
Purify Free Amine First: If your impurities are non-basic, purifying the free amine via flash column chromatography can be very effective. The free amine is less polar than the salt and behaves more predictably on silica. After purification, you can stoichiometrically add HCl (e.g., as a solution in ether or isopropanol) to precipitate the pure hydrochloride salt.
-
Purify the Salt Directly: If your main impurities are other basic compounds, it is often more efficient to purify the hydrochloride salt directly by recrystallization.[5] The differences in solubility between the desired salt and impurity salts can be exploited to achieve high purity.
Purification Strategy Decision Workflow
Choosing the correct purification method is critical. This decision tree outlines a logical approach based on the physical state and purity of your crude product.
Caption: Decision workflow for purification strategy.
Troubleshooting Guide: Recrystallization
Recrystallization is the preferred method for purifying solid amine hydrochlorides when impurities are present at moderate levels (<10%).[6] Success hinges on selecting the right solvent system.
Table 1: Common Solvents for Recrystallization of Amine Hydrochlorides
| Solvent Class | Examples | Suitability for (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine HCl | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol (IPA) | Excellent. High solubility when hot, lower when cold. | The polar hydroxyl group effectively solvates the hydrochloride salt. Volatility is moderate, allowing for controlled crystal growth. |
| Water | H₂O | Good, often in a co-solvent system. | Highly polar, dissolves the salt well. However, solubility can remain high even when cold, leading to poor recovery. Often used with an alcohol (e.g., IPA/Water) to act as an anti-solvent.[7] |
| Ethers | Diethyl ether, MTBE | Poor (used as anti-solvents). | The compound is generally insoluble in non-polar ethers. They are excellent for precipitating the product from a more polar solution. |
| Ketones | Acetone | Moderate. | Can be a good solvent, but watch for potential side reactions (e.g., imine formation) if heated for prolonged periods with a primary amine. |
| Esters | Ethyl Acetate | Poor. | Generally not polar enough to dissolve the salt effectively. |
Table 2: Troubleshooting Common Recrystallization Problems
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of crystallizing. | 1. Solution is supersaturated. 2. Cooling is too rapid. 3. Presence of impurities that are liquid at RT. | 1. Add a small amount of hot solvent to redissolve the oil, then allow to cool much more slowly. 2. Try a different solvent system with lower dissolving power. 3. Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The compound is highly soluble in the solvent even when cold. | 1. Gently boil off some of the solvent to concentrate the solution and try cooling again. 2. Add an "anti-solvent" (a solvent in which the compound is insoluble, e.g., diethyl ether) dropwise to the cooled solution until turbidity persists.[7] |
| Recovery is very low. | 1. The compound has significant solubility in the mother liquor at low temperature. 2. Too much solvent was used for the final crystal wash. | 1. Cool the crystallization mixture in an ice bath or freezer for a longer period. 2. Minimize the volume of rinsing solvent and ensure it is ice-cold. 3. Concentrate the mother liquor to recover a second, less pure crop of crystals. |
| Crystals are impure (checked by MP or TLC). | 1. Cooling was too fast, trapping impurities. 2. The chosen solvent does not effectively discriminate between the product and the impurity. | 1. Re-dissolve the crystals in fresh hot solvent and allow for very slow cooling (e.g., by placing the flask in a warm water bath that cools to room temperature overnight). 2. Perform a solvent screen to find a more selective recrystallization solvent. |
Troubleshooting Guide: Flash Column Chromatography
When recrystallization fails or when dealing with complex mixtures, chromatography is necessary. Purifying primary amines and their salts on standard silica gel presents unique challenges due to strong acid-base interactions.[8]
Table 3: Troubleshooting Flash Column Chromatography
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound streaks badly or does not elute from the column. | Strong interaction between the basic amine and the acidic silanol groups on the silica surface.[8] | Option A (Free Base): Convert the salt to the free base, and co-load it onto silica with a mobile phase containing 0.5-2% triethylamine (TEA) or ammonium hydroxide. A common eluent is Dichloromethane/Methanol with TEA.[9] Option B (Specialty Phase): Use an amine-functionalized silica column, which masks the acidic sites and provides much better peak shape without mobile phase modifiers.[8] |
| Poor separation between the product and a similar impurity. | The polarity difference between the compounds is insufficient for the chosen solvent system. | 1. Switch to a shallower gradient (e.g., 0-10% MeOH in DCM instead of 0-20%). 2. Try a different solvent system entirely (e.g., Ethyl Acetate/Heptane with TEA for the free base). |
| Product appears to decompose on the column. | The acidic silica gel is catalyzing a degradation reaction. | This is a strong indicator that standard silica is not suitable. Immediately switch to a less harsh method: 1. Use a neutral stationary phase like alumina. 2. Employ reversed-phase (C18) chromatography, which is excellent for polar salts.[10] A typical mobile phase would be a gradient of Acetonitrile in Water, often with a modifier like 0.1% TFA or formic acid. |
Validated Experimental Protocols
Protocol 1: Recrystallization from Isopropanol/Water
This protocol is ideal for purifying a solid crude product with >90% initial purity.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound (e.g., 1.0 g). Add a minimal amount of hot isopropanol (IPA) (e.g., start with 5 mL) while heating on a hot plate with stirring. Add more hot IPA in small portions until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly cloudy. Add 1-2 drops of hot IPA to redissolve the cloudiness, resulting in a saturated solution.
-
Cooling & Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize recovery, subsequently place the flask in an ice-water bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold IPA to remove residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. Confirm purity by melting point and NMR/LCMS analysis.
Recrystallization Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. biotage.com [biotage.com]
- 9. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 10. teledyneisco.com [teledyneisco.com]
common side reactions with (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work with this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you anticipate and resolve common challenges.
Introduction
This compound is a primary amine salt with a tetralin scaffold, a structural motif found in various biologically active molecules. The synthesis and purification of this compound can present several challenges, leading to common side reactions and impurities that may impact experimental outcomes. This guide will walk you through the potential issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine?
A1: The two primary synthetic pathways to obtain the free base, (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine, are:
-
Reductive amination of 2-tetraldehyde: This involves the reaction of 2-tetraldehyde with ammonia to form an intermediate imine, which is then reduced to the primary amine.
-
Reduction of 2-tetralonitrile (2-cyanotetralin): This method utilizes a suitable reducing agent to convert the nitrile group directly to a primary amine.
The hydrochloride salt is subsequently formed by treating the purified free base with hydrochloric acid.
Q2: What are the most common side products I should be aware of during synthesis?
A2: The most prevalent side products are typically related to over-alkylation and incomplete reduction.
-
From reductive amination: The primary amine product can react with the starting aldehyde to form a secondary amine, N,N-bis((1,2,3,4-tetrahydronaphthalen-2-yl)methyl)amine. In some cases, further reaction to a tertiary amine is possible, though less common with ammonia.
-
From nitrile reduction: Incomplete reduction can leave unreacted nitrile or intermediate imines. The formation of secondary amines is also a possibility, though generally less pronounced than in reductive amination.
Q3: I'm having trouble with the hydrochloride salt formation. It's oily and won't crystallize. What should I do?
A3: "Oiling out" during salt formation is a common issue, often due to the presence of impurities or residual solvent. The use of aqueous HCl can introduce water, which may hinder crystallization. It is often preferable to use anhydrous HCl, either as a gas or a solution in a dry solvent like ether or isopropanol. If the product still oils out, purification of the free base amine before salt formation is crucial.
Q4: What are the recommended storage conditions for this compound?
A4: As a hydrochloride salt, the compound is generally more stable and less prone to air oxidation than the free base. However, it is still advisable to store it in a tightly sealed container in a cool, dry place, protected from light.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Problem 1: Low Yield in Reductive Amination of 2-Tetraldehyde
Symptoms:
-
Low isolated yield of the desired primary amine.
-
TLC or GC-MS analysis shows a significant amount of unreacted 2-tetraldehyde.
-
Presence of a significant amount of 2-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalene (the alcohol byproduct from aldehyde reduction).
Root Causes & Solutions:
| Root Cause | Explanation | Troubleshooting Steps |
| Inefficient Imine Formation | The equilibrium between the aldehyde and ammonia may not favor the imine intermediate, which is necessary for the reduction to the amine. | 1. Add a dehydrating agent: Use anhydrous magnesium sulfate (MgSO₄) or molecular sieves to remove water and drive the equilibrium towards imine formation. 2. Use a catalytic amount of acid: A small amount of a weak acid, such as acetic acid, can catalyze imine formation. However, be cautious as strongly acidic conditions can affect the stability of the tetralin ring. |
| Premature Reduction of Aldehyde | The reducing agent may be reducing the starting aldehyde to the corresponding alcohol before it has a chance to form the imine. This is common with strong reducing agents like sodium borohydride (NaBH₄). | 1. Use a milder reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reagent for reductive amination that is less likely to reduce the starting aldehyde.[1][2] 2. Stepwise addition: If using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent. Monitor the reaction by TLC or GC-MS to confirm imine formation. |
| Substrate Instability | Aldehydes can be prone to self-condensation or other side reactions under certain conditions. | 1. Control the temperature: Perform the reaction at a lower temperature to minimize side reactions. 2. Use fresh starting material: Ensure the 2-tetraldehyde is pure and free from oxidation products. |
Experimental Workflow: Optimized Reductive Amination
Caption: Optimized workflow for reductive amination.
Problem 2: Presence of Secondary Amine Impurity
Symptoms:
-
Mass spectrometry analysis shows a peak corresponding to the mass of the secondary amine, N,N-bis((1,2,3,4-tetrahydronaphthalen-2-yl)methyl)amine.
-
NMR spectroscopy shows complex signals in the aliphatic region, indicating the presence of multiple, structurally similar species.
-
Difficulty in purifying the desired primary amine by simple crystallization.
Root Causes & Solutions:
| Root Cause | Explanation | Troubleshooting Steps |
| Over-alkylation | The primary amine product is nucleophilic and can react with the remaining 2-tetraldehyde to form a secondary amine. This is more likely if the aldehyde is used in excess or if the reaction is run for an extended period after the initial formation of the primary amine. | 1. Control stoichiometry: Use a slight excess of the ammonia source relative to the aldehyde to favor the formation of the primary amine. 2. Monitor reaction progress: Closely monitor the reaction by TLC or GC-MS and stop it as soon as the starting aldehyde is consumed to minimize the formation of the secondary amine. 3. Stepwise procedure: In some cases, a stepwise procedure involving the formation and isolation of the imine before reduction can minimize over-alkylation.[1] |
| Inefficient Purification | The secondary amine often has a similar polarity to the primary amine, making separation by standard column chromatography challenging. | 1. Acid-base extraction: Exploit the difference in basicity. While both are amines, there might be subtle pKa differences that can be used for selective extraction. 2. Derivatization: The primary amine can be selectively protected (e.g., as a Boc-carbamate), allowing for easy separation of the unreacted secondary amine. The protecting group can then be removed. 3. Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be an effective, albeit more resource-intensive, method for separation. |
Purification Strategy: Removal of Secondary Amine Impurity
Caption: Purification via selective protection.
Problem 3: Issues with Hydrochloride Salt Formation and Purity
Symptoms:
-
The product oils out upon addition of HCl.
-
The isolated hydrochloride salt is hygroscopic or has a low melting point.
-
The final product contains residual solvent or other impurities.
Root Causes & Solutions:
| Root Cause | Explanation | Troubleshooting Steps |
| Presence of Water | Using aqueous HCl introduces water, which can prevent the crystallization of the hydrochloride salt, leading to an oil. | 1. Use anhydrous HCl: Prepare a solution of HCl gas in a dry solvent like diethyl ether or isopropanol and add it to a solution of the free base amine.[3] 2. Azeotropic removal of water: If aqueous HCl must be used, the water can sometimes be removed by azeotropic distillation with a suitable solvent like toluene before attempting crystallization. |
| Impurities in the Free Base | Even small amounts of impurities can act as a eutectic, lowering the melting point and preventing crystallization. | 1. Purify the free base: Ensure the free base amine is of high purity before attempting salt formation. Column chromatography or distillation under reduced pressure may be necessary. 2. Recrystallization: If the salt has formed but is impure, recrystallization from an appropriate solvent system (e.g., ethanol/ether, methanol/ether) can improve purity. |
| Incorrect Solvent for Precipitation | The choice of solvent is critical for obtaining a crystalline solid. | 1. Solvent screening: Dissolve the free base in a solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, MTBE, or hexanes) and then add the HCl solution. 2. Anti-solvent precipitation: Dissolve the amine in a minimal amount of a solvent in which the salt is soluble (e.g., methanol or ethanol) and then add an anti-solvent (e.g., diethyl ether) to induce precipitation.[3] |
Analytical Characterization
To ensure the identity and purity of your this compound, a combination of analytical techniques is recommended.
Table of Expected Analytical Data:
| Technique | Expected Observations | Common Impurities to Look For |
| ¹H NMR | - Aromatic protons (multiplet, ~7.0-7.2 ppm)- Aliphatic protons of the tetralin ring (multiplets, ~1.5-3.0 ppm)- Methylene protons adjacent to the nitrogen (doublet, ~2.8-3.2 ppm)- Protons on the nitrogen (broad singlet, variable chemical shift) | - Signals corresponding to the secondary amine byproduct.- Residual solvents (e.g., diethyl ether, ethyl acetate). |
| ¹³C NMR | - Aromatic carbons- Aliphatic carbons of the tetralin ring- Methylene carbon adjacent to the nitrogen | - Additional aliphatic signals from the secondary amine. |
| Mass Spec (ESI+) | - [M+H]⁺ for the free base. | - [M+H]⁺ for the secondary amine impurity. |
| HPLC (RP) | - A single major peak for the desired compound. | - Peaks for starting materials and byproducts, which will have different retention times. |
| FT-IR | - N-H stretching of the ammonium salt (broad band, ~2400-3200 cm⁻¹)- C-H stretching (aromatic and aliphatic)- C=C stretching (aromatic) | - C=O stretch from residual aldehyde (~1700 cm⁻¹).- C≡N stretch from unreacted nitrile (~2250 cm⁻¹). |
References
-
Sciencemadness Discussion Board. Isolation of primary amines as HCL salt problem. (2006). [Link]
-
Chemistry Steps. Reactions of Nitriles. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Study Mind. Amines - Nitriles (A-Level Chemistry). [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]
-
Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines. [Link]
-
YouTube. (2022). Amine and HCl - salt formation reaction. [Link]
-
Myers, A. G. Chem 115 Handouts. C—N Bond-Forming Reactions: Reductive Amination. [Link]
Sources
Technical Support Center: Troubleshooting Reactions with (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. As a primary amine on a bulky, rigid scaffold, it presents unique challenges and opportunities in synthesis. This document provides in-depth, field-proven insights to help you troubleshoot failed reactions and optimize your synthetic routes.
Section 1: Core Principles & Pre-Reaction Checklist
Understanding the fundamental properties of this compound is the first step toward a successful reaction. Many failures originate from overlooking the specific nature of this reagent.
Q1: What are the most critical factors to consider before starting my reaction?
A: There are three primary characteristics of this molecule that dictate its reactivity: its state as a hydrochloride salt, its inherent basicity, and the steric bulk of its tetracycle scaffold.
-
The Hydrochloride Salt Form: You are not working with a free amine. The starting material is an ammonium salt. In this protonated state, the nitrogen's lone pair is unavailable for nucleophilic attack. The first and most critical step in most reactions is the in situ generation of the free amine. Failure to do so is the most common reason for reaction failure. The hydrochloride form does, however, improve the compound's shelf-life and handling stability.[1][2]
-
Basicity and Nucleophilicity: As a primary alkylamine, the free base is a reasonably strong base and a good nucleophile.[3][4][5] Its basicity (pKa of the conjugate acid is typically around 10-11 for similar primary amines) means that an appropriate external base must be chosen to deprotonate it without interfering with the desired reaction.[3]
-
Steric Hindrance: The tetrahydronaphthalene group is a bulky, three-dimensional structure. This "steric bulk" can significantly slow down reaction rates by physically impeding the approach of other reagents to the amine's reactive center.[6][7][8][9] This effect is particularly pronounced in reactions sensitive to steric crowding, such as SN2 substitutions.[7]
-
Solubility Profile: The hydrochloride salt and the free base have vastly different solubilities. The salt is generally soluble in polar protic solvents like water or methanol, while the free amine is more soluble in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[2][10] This dichotomy is crucial for both reaction setup and product isolation during workup.
Pre-Reaction Checklist
Before proceeding, ensure you have addressed the following points. This simple checklist can prevent the most common failures.
| Checkpoint | Action Required | Rationale |
| Amine Activation | Have I included a suitable base in sufficient quantity (≥1.0 equivalent)? | The starting material is a salt and must be neutralized to the free amine to become nucleophilic. |
| Solvent Choice | Is my chosen solvent appropriate for the free amine and other reagents? | Poor solubility of reactants leads to a heterogeneous mixture and drastically reduced reaction rates. |
| Steric Considerations | Have I accounted for potential steric hindrance from the tetralin scaffold? | Reactions may require longer times, higher temperatures, or less bulky co-reagents to proceed to completion.[9] |
| Atmosphere Control | Is my reaction sensitive to oxidation? | Amines can be susceptible to oxidation.[1] If necessary, run the reaction under an inert atmosphere (N₂ or Ar). |
| Reagent Purity | Have I confirmed the purity of my starting material and reagents? | Impurities can introduce competing side reactions or inhibit the primary reaction pathway. |
Section 2: Troubleshooting Guide for Failed Reactions
This section addresses specific problems in a question-and-answer format, providing potential causes and validated solutions.
Q2: My reaction shows low or no product yield. What went wrong?
A: This is the most frequent issue and almost always traces back to one of three root causes: incomplete deprotonation, poor solubility, or steric hindrance.
The amine remains protonated and non-nucleophilic.
-
Suggested Solution: Add a suitable, non-nucleophilic base in at least a stoichiometric amount (standard practice is 1.1-1.5 equivalents). The base must be strong enough to deprotonate the ammonium salt. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are common choices. For reactions requiring stronger, non-nucleophilic conditions, an inorganic base like potassium carbonate (K₂CO₃) can be used, though this often results in a heterogeneous mixture.
-
Self-Validation: After adding the base and stirring, take a small, aqueous-quenched aliquot of the reaction mixture and test its pH. It should be basic (pH > 8).
| Base | pKa of Conjugate Acid | Typical Solvents | Notes |
| Triethylamine (TEA) | ~10.7 | DCM, THF, Acetonitrile | Common, inexpensive. The resulting triethylammonium chloride salt may precipitate. |
| DIPEA (Hünig's Base) | ~11 | DCM, THF, DMF | More sterically hindered and less nucleophilic than TEA, useful if TEA causes side reactions.[3] |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa of HCO₃⁻) | DMF, Acetonitrile, Acetone | Inorganic base, often used in acylation or alkylation. Reaction will be heterogeneous. |
| Pyridine | ~5.3 | DCM, Pyridine | Weak base, typically used as a basic solvent or catalyst, not for stoichiometric deprotonation of this amine.[3] |
The reactants are not in the same phase, preventing them from interacting.
-
Suggested Solution: Generate the free amine first, then perform the reaction. You can partition the hydrochloride salt between a mild aqueous base (e.g., NaHCO₃ solution) and an organic solvent (e.g., DCM or Ethyl Acetate). The organic layer, containing the free amine, can then be dried and used directly. Alternatively, select a solvent system where all components are soluble. A polar aprotic solvent like Dimethylformamide (DMF) can sometimes solubilize all components, but may be difficult to remove.
-
Self-Validation: Visually inspect the reaction mixture after all components are added. A clear, homogeneous solution is ideal. If the mixture is a slurry or suspension, reaction rates will be significantly slower.
The bulky tetralin backbone is preventing your electrophile from approaching the nitrogen.[8]
-
Suggested Solution:
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS over a 24-48 hour period. Sterically hindered reactions are often simply slow.
-
Increase Temperature: Refluxing the reaction can provide the necessary activation energy to overcome the steric barrier. Use a high-boiling solvent like toluene or xylene if necessary.
-
Change Reagents: If possible, switch to a smaller, less sterically demanding electrophile.
-
-
Self-Validation: Take time points (e.g., at 1h, 4h, 12h, 24h) and analyze by TLC or LC-MS to see if the product is forming, even if slowly. The appearance of a new spot (TLC) or peak (LC-MS) corresponding to the product mass indicates the reaction is proceeding.
Q3: My reaction is messy, with multiple side products. How can I improve selectivity?
A: The formation of multiple products often points to issues with stoichiometry or degradation.
As a primary amine, the initial product may still be nucleophilic and can react a second time with your electrophile.
-
Suggested Solution: Use your electrophile as the limiting reagent (e.g., 1.0 equivalent of amine to 0.95 equivalents of electrophile). Alternatively, add the electrophile slowly to the reaction mixture using a syringe pump to maintain a low concentration and favor the mono-substituted product.
-
Self-Validation: Analyze the reaction mixture by LC-MS. Look for a mass peak corresponding to the di-substituted product. Adjust stoichiometry based on these results.
Amines can be sensitive to air, especially under basic conditions or at elevated temperatures.[1]
-
Suggested Solution: Degas your solvent and run the reaction under an inert atmosphere of nitrogen or argon. If the reaction requires heat, ensure the inert atmosphere is maintained throughout.
-
Self-Validation: Compare a reaction run under an inert atmosphere to one run open to the air. A cleaner reaction profile (by TLC or HPLC) in the inerted flask confirms that oxidation was a problem.
Q4: I've formed my product, but I'm struggling with the workup and purification. What is an effective strategy?
A: The basicity of the amine product is the key. An acid-base extraction is a highly effective method for isolating amines from neutral or acidic impurities.[3]
-
Suggested Solution: Follow a standard acid-base extraction protocol. This exploits the solubility difference between the neutral free amine (soluble in organic solvents) and its protonated salt (soluble in water).
-
Self-Validation: After each extraction step, you can spot a small amount of each layer on a TLC plate to track where your product is and ensure complete separation.
Section 3: Frequently Asked Questions (FAQs)
-
Q: How should I store this compound?
-
A: Store it in a tightly sealed container in a cool, dry place, away from strong bases. The hydrochloride salt is generally stable under these conditions.
-
-
Q: What is a general protocol for a simple acylation (e.g., with an acid chloride)?
-
A: 1. Dissolve the amine hydrochloride (1.0 eq.) in DCM. 2. Add triethylamine (2.2 eq.) and stir for 15 minutes at room temperature. 3. Cool the mixture to 0 °C. 4. Add the acid chloride (1.05 eq.) dropwise. 5. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). 6. Proceed with an acid-base workup (see Appendix A).
-
-
Q: Can I use this amine in a reductive amination reaction?
-
A: Yes, it is an excellent substrate for reductive amination. React the amine (as the free base or the salt with an added base) with an aldehyde or ketone to form the imine/enamine intermediate, followed by reduction with a hydride reagent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).
-
Appendix A: Key Experimental Protocols
Protocol 1: Generation and Isolation of the Free Amine
-
Dissolve 1.0 g of this compound in 20 mL of deionized water.
-
Transfer the solution to a separatory funnel.
-
Add 20 mL of Dichloromethane (DCM).
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the aqueous layer is basic (pH ~8-9).
-
Shake the funnel vigorously and allow the layers to separate.
-
Drain the lower organic (DCM) layer.
-
Extract the aqueous layer two more times with 15 mL of DCM each.
-
Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, typically as an oil.
Protocol 2: Standard Acid-Base Extraction Workup
-
Quench the reaction mixture by adding 20 mL of water.
-
Transfer to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).
-
Combine the organic layers and wash with 1M HCl (aq) (2 x 20 mL). Your amine product is now protonated and in the aqueous layer.
-
Separate and keep the aqueous layer. Wash it once with 20 mL of organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic (pH > 10) by carefully adding 2M NaOH (aq).
-
Extract the now-neutral amine product back into an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).
-
Combine these final organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine product, now purified from neutral and acidic impurities.
Appendix B: Visualization Diagrams
Caption: Workflow for successful reaction initiation.
Caption: Troubleshooting decision tree for low product yield.
Caption: Workflow for acid-base extraction purification.
References
-
PubChem. (n.d.). (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
American Elements. (n.d.). (1-methyl-1-2-3-4-tetrahydronaphthalen-1-yl)methanamine hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Steric Effects on the Formation of Imide 1,4-Diphenyl-1,4-epoxy-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylic Anhydride. Retrieved from [Link]
-
Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples. Retrieved from [Link]
-
FasterCapital. (n.d.). The Impact Of Steric Hindrance On Chemical Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Basicity of Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]
-
Appchem. (n.d.). 1,2,3,4-Tetrahydronaphthalen-2-ylmethanamine hydrochloride. Retrieved from [Link]
-
CK-12 Foundation. (2025). Chemical Properties of Amines. Retrieved from [Link]
-
Chemguide. (n.d.). Amines as bases. Retrieved from [Link]
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents. Retrieved from [Link]
-
IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols via Epoxide Ring Opening. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production. Retrieved from [Link]
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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- 5. chemguide.co.uk [chemguide.co.uk]
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- 7. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
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- 9. Steric effects - Wikipedia [en.wikipedia.org]
- 10. physchemres.org [physchemres.org]
stability issues of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride and solutions
Technical Support Center: (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges and provide robust solutions for ensuring the integrity of your experiments. We will explore the underlying chemical principles governing the stability of this compound and offer practical, field-tested protocols to mitigate degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the handling, storage, and use of this compound.
Q1: What are the optimal storage conditions for this compound and why?
A1: Proper storage is the first and most critical step in maintaining the integrity of this compound. As an amine hydrochloride salt, its stability is influenced by temperature, moisture, and light.
-
Temperature: We recommend storing the solid compound at -20°C for long-term stability. While room temperature storage is acceptable for short periods, lower temperatures significantly reduce the rate of any potential degradation reactions.
-
Moisture (Hygroscopicity): Amine salts can be hygroscopic, meaning they absorb moisture from the air.[1] Water can facilitate hydrolysis or act as a medium for reactive impurities. Therefore, the compound must be stored in a dry, desiccated environment . Always use a tightly sealed container.[1]
-
Atmosphere & Light: To prevent oxidation and photodegradation, store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber or light-blocking container. Amines and the tetralin structure are susceptible to oxidation.[2]
Causality: The hydrochloride salt form enhances the stability of the amine by protonating the nitrogen, making it less nucleophilic and less prone to oxidation compared to the free base.[3] However, the tetralin ring itself can be susceptible to auto-oxidation, forming hydroperoxides, a process accelerated by light and heat.[4]
Q2: I've prepared a stock solution in DMSO/water. How long can I expect it to be stable?
A2: The stability of the compound in solution is significantly lower than in its solid state and is highly dependent on the solvent, pH, temperature, and exposure to air and light.
-
Solvent Choice: For immediate use, high-purity, anhydrous solvents like DMSO or ethanol are recommended. If aqueous buffers are required, they should be freshly prepared, degassed, and have their pH controlled.
-
pH: In aqueous solutions, the pH should be kept acidic (pH 3-5) to ensure the amine remains protonated as the hydrochloride salt, which is its most stable form. In basic conditions, the free amine is generated, which is more reactive and susceptible to oxidative degradation.
-
Recommendation: We strongly advise preparing stock solutions fresh for each experiment. If short-term storage is unavoidable, store small aliquots at -80°C for no longer than one to two weeks. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: My experimental results are inconsistent. How can I determine if compound degradation is the cause?
A3: Inconsistent results are a classic sign of compound instability. To diagnose this, you must analytically assess the purity of the stock you are using.
-
Initial Purity Check: Always verify the purity of a new batch of the compound upon receipt using a suitable analytical method (see Q4).
-
Comparative Analysis: Analyze an aliquot of your stock solution that you suspect may have degraded. Compare this to a freshly prepared solution from the solid material or a retained, properly stored sample. Look for the appearance of new peaks or a decrease in the area of the main peak in your chromatogram.
-
Forced Degradation Simulation: To proactively understand potential issues, you can perform a forced degradation study.[5][6] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to rapidly identify likely degradation products and establish the specificity of your analytical method.[5][7] This process is crucial for developing stability-indicating methods.[8]
Visual Workflow: Troubleshooting Compound Stability
The following diagram outlines a logical workflow for identifying and resolving potential stability issues with this compound.
Caption: Troubleshooting workflow for stability issues.
Protocols for Ensuring Compound Integrity
Protocol 1: Recommended Storage and Handling
-
Upon Receipt: Visually inspect the container for an intact seal.
-
Aliquoting: If the entire stock will not be used at once, immediately aliquot the solid material into smaller, appropriately sized amber glass vials under an inert atmosphere (e.g., in a glovebox).
-
Sealing: Use vials with Teflon-lined caps to ensure an airtight seal.
-
Storage: Place the primary container and all aliquots in a -20°C freezer. Add a desiccant pouch to the secondary containment box.
-
Dispensing: When removing an aliquot for use, allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
Protocol 2: Preparation of Stable Stock Solutions
-
Solvent Selection: Use only high-purity, anhydrous grade solvents (e.g., DMSO, Ethanol). If using an aqueous buffer, ensure it is freshly prepared from high-purity water and filtered.
-
Degassing: For aqueous solutions, degas the solvent by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, a key driver of oxidative degradation.[2]
-
Dissolution: Weigh the required amount of compound and dissolve in the chosen solvent to the desired concentration. Gentle sonication can be used to aid dissolution.
-
Storage: Immediately cap the solution vial tightly. Wrap the vial in aluminum foil or use an amber vial to protect from light.
-
Use: Use the solution immediately. If short-term storage is required, flash-freeze aliquots in liquid nitrogen and transfer to a -80°C freezer.
Analytical Assessment of Stability
A robust analytical method is essential for confirming purity and detecting degradation. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.
Q4: What is a good starting point for an HPLC method to assess the purity of this compound?
A4: A reverse-phase HPLC method with UV detection is a suitable starting point. Since the tetralin structure contains an aromatic ring, it will have a UV absorbance, typically around 260-270 nm.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to keep the amine ionized, ensuring good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the compound from the reverse-phase column. |
| Gradient | 5% to 95% B over 5-7 minutes | A standard screening gradient to separate the parent compound from potential impurities of varying polarity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |
| Detection | UV at 265 nm | A common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Vol. | 1-5 µL | Dependent on sample concentration. |
Method Validation: This method must be validated for its intended purpose. A forced degradation study is the best way to prove it is "stability-indicating," meaning it can separate the intact drug from its degradation products.[6][9]
Potential Degradation Pathways
Understanding how the molecule might break down is key to preventing it. Based on its structure, the primary vulnerabilities are oxidation and reactions of the primary amine.
Caption: Potential degradation pathways under stress conditions.
References
-
Eawag-BBD. (2006). Tetralin Degradation Pathway. [Link]
-
Annweiler, E., et al. (2000). Identical Ring Cleavage Products During Anaerobic Degradation of Naphthalene, 2-methylnaphthalene, and Tetralin Indicate a New Metabolic Pathway. Applied and Environmental Microbiology. [Link]
-
García-Romero, I., et al. (2016). Tetralin-Induced and ThnR-Regulated Aldehyde Dehydrogenase and -Oxidation Genes in Sphingomonas macrogolitabida Strain TFA. Scientific Reports. [Link]
-
Floriano, B., et al. (2019). Biodegradation of Tetralin: Genomics, Gene Function and Regulation. MDPI. [Link]
-
Singh, S., & Kaur, S. (2023). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Medicinal Chemistry Research. [Link]
-
Lari, S., et al. (2021). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Ardena. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
Science.gov. Forced degradation products: Topics. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]
-
National Institute for Environmental Studies, Japan. Analytical Methods. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. [Link]
-
Reddit r/OrganicChemistry. (2023). Hydrochloride salt of amine. [Link]
-
Chemlin. This compound. [Link]
-
PubChem. (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride. [Link]
-
Appchem. 1,2,3,4-Tetrahydronaphthalen-2-ylmethanamine hydrochloride. [Link]
-
Walsh, J.C. (2005). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. PET Centre, University of Ottawa Heart Institute. [Link]
-
American Elements. (1-methyl-1-2-3-4-tetrahydronaphthalen-1-yl)methanamine hydrochloride. [Link]
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- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
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- 4. Tetralin Degradation Pathway [eawag-bbd.ethz.ch]
- 5. ajpsonline.com [ajpsonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. forced degradation products: Topics by Science.gov [science.gov]
- 9. pharmacyce.unm.edu [pharmacyce.unm.edu]
Technical Support Center: Scaling Up the Synthesis of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Hydrochloride
Welcome to the dedicated technical support resource for the synthesis of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your process development from lab to pilot scale.
I. Synthesis Overview: The Leuckart Reaction
The synthesis of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine is commonly achieved via the Leuckart reaction , a classic method for the reductive amination of aldehydes and ketones.[1][2][3] This one-pot reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, offering a straightforward route from the corresponding ketone, 2-tetralone.[2][3] The reaction proceeds by heating the carbonyl compound with the reagent, typically at temperatures between 120-200°C, to form an N-formyl intermediate, which is then hydrolyzed under acidic conditions to yield the primary amine.[1][2]
Reaction Workflow
Caption: General workflow for the synthesis of the target compound via the Leuckart reaction.
II. Troubleshooting Guide
This section addresses common challenges encountered during the synthesis and scale-up of this compound.
Low Yield or Incomplete Reaction
Question: My reaction yield is consistently low, and analytical monitoring (TLC/HPLC) shows significant amounts of unreacted 2-tetralone. What are the potential causes and how can I improve the conversion?
Answer: Low yields can stem from several factors, especially during scale-up. Here’s a breakdown of potential issues and troubleshooting steps:
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Suboptimal Reaction Temperature: The Leuckart reaction is temperature-sensitive.[1][2] In a large reactor, ensuring uniform heating is critical. Hot spots can lead to side reactions, while cooler zones will slow down the reaction rate.
-
Troubleshooting:
-
Temperature Monitoring: Implement multiple temperature probes within the reactor to ensure even heat distribution.
-
Stirring Efficiency: Ensure the stirring mechanism is adequate for the vessel size to maintain a homogeneous mixture.
-
-
-
Decomposition of Ammonium Formate: Ammonium formate can decompose upon heating, especially if not handled correctly.[4][5] This reduces the availability of both the ammonia and the formate reducing agent.
-
Troubleshooting:
-
Reagent Quality: Use high-purity ammonium formate.
-
Controlled Addition: On a larger scale, consider a controlled, portion-wise addition of ammonium formate to maintain its concentration throughout the reaction.
-
-
-
Water Content: While a small amount of water is produced during the initial imine formation, excess water can hinder the reaction.
-
Troubleshooting:
-
Dry Reagents and Solvents: Ensure all reagents and any solvents used are sufficiently dry.
-
Inert Atmosphere: Running the reaction under an inert atmosphere like nitrogen can help drive off water as it forms.[6]
-
-
Formation of Byproducts
Question: I am observing significant byproduct formation, leading to purification challenges. What are the likely side reactions and how can they be minimized?
Answer: Byproduct formation is a common issue when scaling up. The primary side reactions in a Leuckart synthesis are:
-
Formation of Secondary and Tertiary Amines: Over-alkylation can occur, though it is less common for primary amine synthesis via the Leuckart reaction compared to other alkylation methods.[7][8][9]
-
Troubleshooting:
-
Stoichiometry Control: Carefully control the molar ratio of ammonium formate to the ketone. An excess of the aminating agent is typically used, but a very large excess might promote side reactions.
-
-
-
Formation of Formamide Adducts: Incomplete hydrolysis of the N-formyl intermediate will leave formamide-related impurities.
-
Troubleshooting:
-
Hydrolysis Conditions: Ensure the acidic hydrolysis step is complete. This may involve adjusting the concentration of the acid, the reaction time, or the temperature.
-
-
-
Aldol Condensation of 2-Tetralone: Under certain conditions, the starting ketone can undergo self-condensation.
-
Troubleshooting:
-
Temperature Control: Avoid excessive temperatures that might promote this side reaction.
-
Reaction Time: Optimize the reaction time to maximize product formation without allowing for significant byproduct accumulation.
-
-
Purification and Isolation Issues
Question: I am struggling to obtain a pure, crystalline hydrochloride salt of the final product. What are the best practices for purification and isolation?
Answer: The purification of amine hydrochloride salts can be challenging due to their solubility characteristics.
-
Incomplete Salt Formation: If the free amine is not fully converted to the hydrochloride salt, it can remain as an oily impurity.
-
Troubleshooting:
-
pH Adjustment: During the final precipitation, ensure the solution is sufficiently acidic. It's often beneficial to use a solution of HCl in an organic solvent like isopropanol or ether to precipitate the salt.[10]
-
-
-
Co-precipitation of Inorganic Salts: If aqueous HCl is used, inorganic salts may co-precipitate with the product.[11]
-
Troubleshooting:
-
Solvent Selection: Choose a solvent system where the desired hydrochloride salt has low solubility, but inorganic salts are more soluble. A common technique is to dissolve the crude salt in a minimal amount of a polar solvent (like ethanol or methanol) and then precipitate it by adding a less polar solvent (like diethyl ether or acetone).[10]
-
-
-
Recrystallization Challenges: The hydrochloride salt may be difficult to recrystallize.
-
Troubleshooting:
-
III. Frequently Asked Questions (FAQs)
Q1: Can other reducing agents be used for this transformation?
A1: Yes, other reductive amination protocols can be employed.[12] Common alternatives include using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) as the reducing agent.[9][13] However, these often require a two-step, one-pot approach where the imine is formed first, followed by the addition of the reducing agent.[14] The Leuckart reaction is often favored for its simplicity and the use of inexpensive reagents.[3]
Q2: What is the optimal temperature range for the Leuckart reaction in this synthesis?
A2: The optimal temperature can vary, but it is typically in the range of 150-200°C.[1] It is crucial to perform small-scale optimization studies to determine the ideal temperature for your specific setup that maximizes yield and minimizes byproduct formation.
Q3: How can I effectively monitor the reaction progress on a large scale?
A3: On a large scale, taking aliquots for analysis can be challenging. In-situ monitoring techniques such as ReactIR can be valuable. If sampling is feasible, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are standard methods to track the disappearance of the starting material and the appearance of the product.
Q4: What are the key safety considerations when scaling up this synthesis?
A4:
-
High Temperatures: The reaction is run at high temperatures, requiring appropriate heating mantles and temperature controls for large reactors.
-
Ammonia and Formic Acid Vapors: Ammonium formate can decompose to release ammonia and formic acid vapors.[4] The reaction should be conducted in a well-ventilated fume hood or a closed reactor system with appropriate off-gas scrubbing.
-
Pressure Build-up: The reaction releases carbon dioxide, which can lead to pressure build-up in a closed system. Ensure the reactor is properly vented.
-
Handling of Acids: The hydrolysis and salt formation steps involve the use of strong acids, requiring appropriate personal protective equipment (PPE).
Q5: What are the typical workup procedures for the Leuckart reaction?
A5: A typical workup involves:
-
Cooling the reaction mixture.
-
Adding a strong acid (like concentrated HCl) to hydrolyze the N-formyl intermediate. This step is often exothermic and should be done with cooling.
-
Basifying the mixture with a strong base (e.g., NaOH) to liberate the free amine.[15]
-
Extracting the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing the organic layer, drying it over a desiccant (like Na₂SO₄ or MgSO₄), and concentrating it under reduced pressure.
-
Dissolving the crude free amine in a suitable solvent and adding a solution of HCl to precipitate the hydrochloride salt.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| 2-Tetralone | 10.0 g | 1.0 kg |
| Ammonium Formate | 21.6 g | 2.16 kg |
| Reaction Temperature | 160-165°C | 160-165°C |
| Reaction Time | 6-8 hours | 8-10 hours |
| Hydrolysis | 50 mL conc. HCl | 5 L conc. HCl |
| Basification | 50% aq. NaOH to pH > 12 | 50% aq. NaOH to pH > 12 |
| Extraction Solvent | 3 x 100 mL Dichloromethane | 3 x 10 L Dichloromethane |
| Precipitation Solvent | HCl in Isopropanol | HCl in Isopropanol |
| Expected Yield | 60-70% | 55-65% |
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask (or reactor) equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-tetralone and ammonium formate.
-
Heating: Heat the mixture to 160-165°C and maintain this temperature with vigorous stirring for the specified time. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Hydrolysis: Cool the reaction mixture to room temperature. Slowly add concentrated hydrochloric acid with external cooling. Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the intermediate.
-
Workup: Cool the mixture again and carefully basify with a 50% aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 12), while keeping the temperature below 30°C.
-
Extraction: Transfer the mixture to a separatory funnel (or extraction vessel) and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.
-
Salt Formation: Dissolve the crude amine in a minimal amount of isopropanol. Slowly add a solution of hydrogen chloride in isopropanol until precipitation is complete.
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Isolation: Cool the mixture in an ice bath, collect the precipitate by filtration, wash with cold isopropanol, and dry under vacuum to yield the final product.
V. Data Presentation and Analysis
Table 1: Comparison of Reaction Parameters and Outcomes
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Key Considerations for Scale-Up |
| Stirring Speed | 300-400 RPM (magnetic) | 100-200 RPM (impeller) | Ensure adequate mixing to maintain homogeneity and heat transfer. |
| Heating Method | Heating mantle | Jacketed reactor | Uniform heating is crucial to avoid localized overheating and side reactions. |
| Exotherm Control | Ice bath for workup | Reactor cooling system | The hydrolysis and neutralization steps are exothermic and require careful temperature management. |
| Purity (HPLC) | >98% | >97% | Impurity profile may change with scale; re-optimization of purification may be needed. |
| Crystallinity | Well-defined crystals | May require controlled cooling | Slower cooling rates on a larger scale can lead to larger, purer crystals. |
VI. Visualization of Troubleshooting Logic
Sources
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- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 4. Ammonium formate - Sciencemadness Wiki [sciencemadness.org]
- 5. Applications of Ammonium Formate_Chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Isolation (Recovery) [chem.ualberta.ca]
minimizing impurities in (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride production
Welcome to the technical support center for the synthesis of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in minimizing impurities during its production. Achieving high purity is critical for downstream applications, particularly in pharmaceutical development, where even trace impurities can have significant impacts on safety and efficacy. This document provides in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
Core Synthesis Pathway and Potential Impurity Junctions
The most common and efficient route to synthesize the target compound is through the reductive amination of 2-tetralone. This process involves the reaction of the ketone with an amine source to form an intermediate imine, which is then reduced to the desired primary amine.[1][2] The final step involves the formation of the hydrochloride salt. Each of these stages presents opportunities for impurity formation.
Caption: Synthetic workflow and common impurity formation points.
Troubleshooting Guide
This section addresses specific issues identified through analytical characterization of the final product or in-process controls.
Question 1: My final product shows a significant peak corresponding to the starting material, 2-tetralone, in my HPLC/GC-MS analysis. What went wrong?
-
Plausible Cause(s):
-
Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine/water did not sufficiently favor the imine intermediate.[1] This can be due to the presence of excess water in the reaction mixture or suboptimal pH. Reductive amination is typically most effective under weakly acidic conditions (pH 5-6) which catalyze imine formation.[2]
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent was inadequate to reduce all the formed imine.
-
Low Reaction Temperature/Time: The reaction may not have been allowed to proceed to completion.
-
-
Recommended Actions:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider adding a dehydrating agent like molecular sieves to the reaction mixture to drive the equilibrium towards the imine.
-
Optimize pH: If not already done, add a mild acid catalyst like acetic acid. A common system is using ammonium acetate as both the amine source and the buffer.[3]
-
Increase Reducing Agent: Add a slight excess (1.1-1.5 equivalents) of the reducing agent.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or a rapid LC-MS method to monitor the disappearance of the 2-tetralone starting material before quenching the reaction.
-
-
Preventative Measures: For future syntheses, establish a protocol that includes drying of solvents, use of a mild acid catalyst, and a validated reaction time based on kinetic monitoring.
Question 2: I've isolated an impurity with a mass corresponding to 2-tetralol. How did this alcohol form and how can I prevent it?
-
Plausible Cause(s):
-
Non-selective Reducing Agent: The reducing agent you used is too reactive and reduced the ketone carbonyl group directly to an alcohol, competing with the desired imine reduction. This is a common issue with powerful hydrides like sodium borohydride (NaBH₄) if the imine formation is slow.[4]
-
Incorrect pH: At very low pH (below 4), the rate of carbonyl reduction can increase, while at high pH, the rate of imine formation decreases.
-
-
Recommended Actions:
-
Switch to a More Selective Reducing Agent: The preferred choice for one-pot reductive aminations is a milder hydride that selectively reduces the protonated iminium ion over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the industry standards for this transformation.[3][4] NaBH(OAc)₃ is often favored as it avoids the use of cyanide salts.[4]
-
Control pH: Maintain a pH between 5 and 7. This ensures the amine is nucleophilic enough to attack the ketone and the resulting imine is readily protonated to an iminium ion, which is the species that is rapidly reduced.[3]
-
-
Preventative Measures: Design the synthesis from the outset using a selective reducing agent like NaBH(OAc)₃.
| Reducing Agent | Reactivity | Selectivity (Imine vs. Ketone) | Optimal pH | Key Considerations |
| Sodium Borohydride (NaBH₄) | High | Low | Neutral/Basic | Prone to reducing starting ketone. Best for a two-step process (isolate imine first).[4] |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate | High | Acidic (pH 3-6) | Highly effective but generates toxic cyanide waste.[3] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Moderate | High | Acidic (pH 4-6) | Excellent selectivity, non-toxic byproducts (acetate). Moisture sensitive.[4] |
| Catalytic Hydrogenation (H₂/Pd-C) | N/A | High | N/A | "Green" chemistry approach, but may require specialized high-pressure equipment.[1] |
Question 3: My NMR spectrum is complex, suggesting the presence of diastereomers. Is this expected and how can I control it?
-
Plausible Cause(s): The target molecule, (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine, has a chiral center at the C2 position. Unless a stereocontrolled synthesis is employed, the product will be a racemic mixture of (R)- and (S)-enantiomers. If any other chiral centers were present or introduced, diastereomers would form.[5] For this specific molecule, unless your starting material was chiral, you are likely observing a single racemic compound, and the complexity might arise from other impurities. However, if diastereomers are indeed present (perhaps from a derivative synthesis), their formation is governed by the facial selectivity of the nucleophilic attack on the imine.
-
Recommended Actions:
-
Confirm Structure: Use advanced analytical techniques like 2D NMR (COSY, HSQC) to definitively identify the structures present.
-
Chiral Chromatography: Use a chiral HPLC or SFC (Supercritical Fluid Chromatography) method to separate and quantify the enantiomers. This is essential for pharmaceutical applications.
-
Diastereoselective Reduction: If diastereomers are possible and problematic, the choice of reducing agent and reaction conditions can influence the stereochemical outcome. Bulky reducing agents may favor one diastereomer over another.
-
-
Preventative Measures: If a single enantiomer is required, an asymmetric synthesis strategy must be employed. This could involve using a chiral catalyst, a chiral auxiliary, or starting from an enantiomerically pure precursor.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reductive amination? A: Solvents that are inert to the reducing agent and can dissolve the starting materials are suitable. Dichloroethane (DCE), tetrahydrofuran (THF), and methanol are commonly used.[3] Methanol can sometimes accelerate imine formation.[3] When using NaBH(OAc)₃, aprotic solvents like DCE are generally preferred.
Q2: How do I efficiently convert the final amine free base to the hydrochloride salt? A: The standard procedure is to dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a stoichiometric amount of HCl dissolved in an inert solvent (e.g., HCl in ether or isopropanol). The hydrochloride salt, being insoluble, will precipitate out. It is crucial to use anhydrous conditions to prevent the product from becoming oily or hygroscopic.
Q3: What are the best methods for purifying the final product? A:
-
Acid-Base Extraction: Before salt formation, the crude free base can be purified by dissolving it in an organic solvent and washing with a dilute basic solution (e.g., NaHCO₃) to remove acidic impurities, followed by a water wash.
-
Recrystallization: The final hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/hexane.[7] This is highly effective at removing small amounts of residual starting materials and byproducts.
-
Chromatography: If the product is heavily contaminated, column chromatography of the free base on silica gel may be necessary before converting it to the salt.[7][8]
Q4: Which analytical techniques are essential for impurity profiling of this compound? A: A combination of techniques is required for comprehensive impurity profiling as recommended by regulatory bodies like the ICH.[9][10]
| Technique | Primary Use | Common Impurities Detected |
| HPLC (UV/MS) | Quantification of known and unknown impurities.[11] | Unreacted 2-tetralone, 2-tetralol, over-alkylation products. |
| GC-MS | Detection of volatile impurities.[11] | Residual solvents, low molecular weight starting materials. |
| NMR Spectroscopy | Structural elucidation of unknown impurities.[12] | Confirms the structure of the main product and helps identify byproducts. |
| FTIR Spectroscopy | Functional group analysis. | Can indicate the presence of a carbonyl (from ketone) or hydroxyl (from alcohol) impurity. |
Key Experimental Protocols
Protocol 1: One-Pot Reductive Amination using NaBH(OAc)₃
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-tetralone (1.0 eq) and anhydrous dichloroethane (DCE).
-
Add ammonium acetate (2.0-3.0 eq) and glacial acetic acid (1.5 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the mixture in an ice bath and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCE or dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine free base.
Protocol 2: Hydrochloride Salt Formation and Recrystallization
-
Dissolve the crude amine free base in a minimal amount of anhydrous isopropanol (IPA).
-
Slowly add a 2M solution of HCl in diethyl ether (1.05 eq) dropwise with stirring.
-
Observe the precipitation of a white solid. Continue stirring for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, washing the filter cake with cold, anhydrous diethyl ether.
-
To recrystallize, dissolve the solid in a minimal amount of boiling IPA and slowly add anhydrous diethyl ether until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) to induce crystallization.
-
Filter the purified crystals, wash with cold ether, and dry under high vacuum.
Troubleshooting Logic Flow
Caption: A logical flowchart for troubleshooting out-of-spec product.
References
-
Wikipedia. "Reductive amination." Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
Myers, A. "Reductive Amination." Chem 115 Handout. Available at: [Link]
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Master Organic Chemistry. "Reductive Amination, and How It Works." Available at: [Link]
-
The Organic Chemistry Tutor. "Reductive Amination | Synthesis of Amines." YouTube. Available at: [Link]
-
Zhang, R., et al. "Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides." Carbohydrate Polymers, 2017. Available at: [Link]
-
Kasséhin, U. C., et al. "A concise synthesis of 2-(1,2,3,4-tetrahydro-6-methoxynaphthalen-4-yl) ethanamine..." Journal of Chemical and Pharmaceutical Research, 2015. Available at: [Link]
-
Sastry, T. U., et al. "Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation." Asian Journal of Chemistry, 2013. Available at: [Link]
-
American Elements. "(1-methyl-1-2-3-4-tetrahydronaphthalen-1-yl)methanamine hydrochloride." Available at: [Link]
-
S, S., et al. "Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview." Research and Reviews in Pharmacy and Pharmaceutical Sciences, 2021. Available at: [Link]
-
Organic Syntheses. "Methylamine Hydrochloride." Available at: [Link]
-
Patel, R., et al. "Impurity profiling Techniques for Pharmaceuticals – A Review." Advances in Bioresearch, 2021. Available at: [Link]
-
IJNRD. "Impurity profiling in different analytical techniques." Available at: [Link]
-
AMSbiopharma. "Impurity profiling and HPLC methods for drug quality compliance." Available at: [Link]
-
IOSR Journal. "Impurity Profiling of Pharmaceutical Drugs By Various Methods." Available at: [Link]
-
National Institutes of Health (NIH). "Crystal structures of two 1,2,3,4-tetrahydronaphthalenes..." Available at: [Link]
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Connect Journals. "Synthesis of Potential Impurities of Valacyclovir Hydrochloride..." Available at: [Link]
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Chemlin. "this compound." Available at: [Link]
-
Al-Mutairi, E. H., et al. "Stereocontrolled synthesis of 2,4,5-trisubstituted tetrahydropyrans." Chemical Communications, 2001. Available at: [Link]
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analytical interference with (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride
Welcome to the technical support center for the analytical characterization of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate and troubleshoot common interferences encountered during its analysis. Our focus is on providing practical, field-proven insights to ensure the integrity and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My LC-MS/MS signal for (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine is inconsistent and lower than expected in plasma samples. What is the likely cause?
This is a classic symptom of matrix effects, specifically ion suppression.[1][2][3] When analyzing complex biological matrices like plasma, endogenous components such as phospholipids and salts can co-elute with your analyte.[4][5] In the high-energy environment of the mass spectrometer's ion source, these co-eluting compounds compete with your analyte for ionization, reducing the number of analyte ions that are formed and subsequently detected.[6][7] This leads to a suppressed signal, poor reproducibility, and inaccurate quantification.[4]
Q2: How can I definitively confirm that ion suppression is affecting my analysis?
The most reliable method is a post-column infusion experiment .[8] This technique involves infusing a constant flow of a standard solution of your analyte directly into the MS detector, post-chromatographic column. You then inject an extracted blank matrix sample onto the column. If co-eluting matrix components are present, you will observe a significant dip in the analyte's steady-state signal at the retention time where those components elute. This provides a clear map of suppression zones in your chromatogram.[8]
Q3: I'm seeing significant peak tailing for the analyte during Gas Chromatography (GC) analysis. Why is this happening and how can I fix it?
The issue stems from the chemical nature of your analyte. (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine is a primary amine. These compounds are polar and contain active hydrogen atoms that can interact strongly with active sites (e.g., free silanol groups) on the GC column and inlet liner.[9][10] This secondary interaction leads to poor peak shape, tailing, and potential sample loss.
The most effective solution is derivatization . By chemically modifying the polar amine group to a less polar, more volatile derivative, you can dramatically improve chromatographic performance.[9][11] Common derivatization methods for primary amines include silylation or acylation.[10]
Q4: What are the most probable fragment ions for this compound in positive-ion ESI-MS/MS?
For (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine, the protonated molecule [M+H]⁺ will have an m/z of approximately 162.1. In MS/MS analysis, fragmentation generally follows predictable chemical pathways.
-
Alpha-cleavage: The bond between the methylene group and the tetralin ring is a likely point of cleavage, which is a common fragmentation pathway for amines.[12]
-
Loss of Ammonia: A common neutral loss for primary amines is the elimination of ammonia (NH₃, 17 Da).
-
Ring Fragmentation: The tetralin ring itself can undergo fragmentation, often through cleavage at the benzylic positions or retro-Diels-Alder type reactions.
Based on these principles, a table of expected ions is provided in the troubleshooting section below.
Troubleshooting Guides
Guide 1: Mitigating Ion Suppression in LC-MS/MS Bioanalysis
Ion suppression is a critical challenge in LC-MS that must be systematically addressed.[3][13] This guide provides a logical workflow for diagnosing and mitigating this interference.
Workflow for Troubleshooting Ion Suppression
Data Summary: Comparison of Sample Preparation Techniques
The choice of sample preparation is your first and best defense against matrix effects.[8][14] Protein precipitation is fast but provides minimal cleanup, often leaving behind high levels of phospholipids, a primary cause of ion suppression.[5][6] Solid-Phase Extraction (SPE) offers superior cleanup by selectively isolating the analyte while washing away interferences.[5]
| Technique | Principle | Pros | Cons | Phospholipid Removal |
| Protein Precipitation (PPT) | Analyte solubilized; proteins crashed out with organic solvent. | Fast, simple, inexpensive. | Non-selective, high matrix effects, risk of analyte co-precipitation. | Poor |
| Liquid-Liquid Extraction (LLE) | Analyte partitioned between two immiscible liquid phases. | Good for removing non-soluble interferences (salts). | Labor-intensive, requires solvent optimization, emulsions can form. | Moderate to Good |
| Solid-Phase Extraction (SPE) | Analyte retained on a solid sorbent; interferences washed away. | Highly selective, excellent cleanup, high concentration factor, easily automated. | Higher cost, requires method development. | Excellent |
Protocol: Post-Column Infusion Experiment
-
Setup: Tee a syringe pump delivering a constant flow (e.g., 10 µL/min) of a ~500 ng/mL solution of the analyte into the LC flow path between the column outlet and the MS inlet.
-
Equilibration: Begin the infusion and allow the MS signal for the analyte to stabilize, establishing a baseline.
-
Injection 1 (Blank): Inject a blank solvent sample (e.g., mobile phase) to confirm the baseline is stable.
-
Injection 2 (Matrix Blank): Inject a prepared blank matrix sample (e.g., plasma extract prepared without the analyte).
-
Analysis: Monitor the analyte's mass transition. Any significant drop from the stable baseline indicates a region of ion suppression. Compare the retention time of this drop with the known retention time of your analyte.
Guide 2: Improving Peak Shape in Gas Chromatography (GC)
As a primary amine, the analyte is prone to poor chromatographic behavior in GC systems.[9][11] Derivatization is a robust solution to mitigate these effects by capping the active amine group.[10]
Workflow for GC Derivatization
Protocol: Silylation with BSTFA
This protocol describes a common derivatization procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[9]
-
Sample Preparation: Aliquot a known amount of the sample into a 2 mL autosampler vial. If the sample is in a volatile solvent, evaporate it to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the residue. Add 100 µL of BSTFA (+ 1% TMCS).
-
Reaction: Immediately cap the vial tightly. Heat the vial in a heating block or oven at 70-80°C for 30-60 minutes.
-
Analysis: After allowing the vial to cool to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
Causality: The silyl group (e.g., trimethylsilyl) from the BSTFA reagent replaces the active hydrogen on the primary amine. This transformation reduces the molecule's polarity and its ability to form hydrogen bonds, leading to increased volatility and decreased interaction with active sites in the GC system, resulting in sharper, more symmetrical peaks.[9][10]
Reference Data
Table of Predicted MS/MS Transitions
The following table provides potential MRM (Multiple Reaction Monitoring) transitions for quantitative analysis, based on predicted fragmentation patterns. The precursor ion is the protonated molecule [M+H]⁺.
| Parameter | Value | Rationale |
| Precursor Ion (Q1) | m/z 162.1 | [C₁₁H₁₅N + H]⁺ |
| Product Ion 1 (Q3) | m/z 145.1 | Loss of ammonia [M+H - NH₃]⁺. A common and often stable fragment for primary amines.[12] |
| Product Ion 2 (Q3) | m/z 117.1 | Fragmentation of the tetralin ring, potentially from loss of C₂H₅N from the saturated ring portion. |
| Product Ion 3 (Q3) | m/z 131.1 | Loss of the aminomethyl group [M+H - CH₂NH₂]⁺ followed by rearrangement. |
Note: These values are theoretical and must be confirmed experimentally by infusing a standard of the analyte and performing a product ion scan.
References
-
Phenomenex. (n.d.). More Derivatizing Reagents for GC – The Buffers Strike Back. Phenomenex. Retrieved from [Link]
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Journal of AOAC INTERNATIONAL. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Oxford Academic. Retrieved from [Link]
-
Rahman, M. M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods. Retrieved from [Link]
-
GenTech Scientific. (n.d.). Understanding Ion Suppression in LC-MS Analysis. GenTech Scientific. Retrieved from [Link]
-
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. Retrieved from [Link]
-
LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. Retrieved from [Link]
-
Chromatography Online. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Online. Retrieved from [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix-effect-in-bioanalysis-an-overview. IJIPPR. Retrieved from [Link]
-
PubMed. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. National Library of Medicine. Retrieved from [Link]
-
Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2-Aminomethyl-1,2,3,4-tetrahydronaphthalene (XXXI). PrepChem.com. Retrieved from [Link]
-
Biotage. (n.d.). Bioanalytical Sample Preparation. Biotage. Retrieved from [Link]
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. IJOMR. Retrieved from [Link]
-
Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
-
Journal of Chinese Pharmaceutical Sciences. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. JCPS. Retrieved from [Link]
-
Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent Technologies. Retrieved from [Link]
- Unknown Source. (n.d.). Ion fragmentation of small molecules in mass spectrometry. PDF.
-
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. University of Calgary. Retrieved from [Link]
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refining experimental protocols for (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride
Introduction
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride (CAS: 136759-34-7).[1][2] As a key structural motif in medicinal chemistry, this compound often serves as a precursor or intermediate in the synthesis of pharmacologically active agents.[3] Its proper synthesis, purification, and handling are critical for obtaining reliable and reproducible experimental results.
This document provides field-proven insights and detailed protocols designed to address common challenges encountered during its use. The methodologies described herein are structured to be self-validating, incorporating in-process checks to ensure experimental success.
Section 1: Synthesis via Reductive Amination
The most common and efficient method for synthesizing the parent amine is through the reductive amination of 1,2,3,4-tetrahydronaphthalen-2-one. This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.[4][5]
Frequently Asked Questions (FAQs): Synthesis
Q: What is the recommended starting material and ammonia source? A: The recommended starting material is 1,2,3,4-tetrahydronaphthalen-2-one. For the synthesis of a primary amine, a source of ammonia is required. Ammonium acetate is often a suitable choice as it can also act as a mild acid catalyst to promote imine formation.
Q: Which reducing agent is optimal for this synthesis? A: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reducing agent for this transformation. Its key advantage is its selectivity; it is a milder reducing agent than sodium borohydride (NaBH₄) and will preferentially reduce the imine intermediate over the starting ketone.[6][7] This minimizes the formation of the corresponding alcohol byproduct. Sodium cyanoborohydride (NaBH₃CN) is another option, but STAB is generally less toxic and often more effective under mildly acidic conditions.[4][8]
Q: What solvent system should I use? A: Anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are standard choices for reactions involving STAB, as it is water-sensitive.[8] Tetrahydrofuran (THF) is also a viable option.
Troubleshooting Guide: Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete Imine Formation: The equilibrium between the ketone/amine and the imine may not favor the imine.[6] 2. Inactive Reducing Agent: STAB can degrade upon exposure to moisture. 3. Incorrect Stoichiometry. | 1. Add a catalytic amount of acetic acid to drive imine formation. Ensure the use of an anhydrous solvent. Monitor the disappearance of the ketone by TLC. 2. Use a fresh bottle of STAB or a newly opened container. 3. Use a slight excess (1.2-1.5 equivalents) of both the ammonia source and the reducing agent relative to the ketone. |
| Significant Alcohol Byproduct Formation | 1. Use of a Non-Selective Reducing Agent: NaBH₄ can reduce the ketone directly.[8] 2. Slow Imine Formation: If imine formation is slow, the reducing agent may begin to reduce the more abundant ketone. | 1. Switch to a more selective reagent like STAB. If using NaBH₄, ensure the imine has fully formed before adding the reducing agent.[8] 2. As above, add a catalytic amount of acetic acid to accelerate imine formation. |
| Presence of Dialkylated Amine Impurity | The primary amine product is nucleophilic and can react with another molecule of the ketone to form a secondary amine.[7] | This is more common when synthesizing secondary amines. For primary amine synthesis, using a sufficient excess of the ammonia source can help minimize this side reaction.[7] |
Experimental Workflow: Synthesis
The following diagram outlines the critical steps for the synthesis of the free base amine prior to its conversion to the hydrochloride salt.
Caption: Reductive amination workflow from ketone to free base amine.
Section 2: Purification and Salt Formation
Once the free base is synthesized, it must be purified and converted to its hydrochloride salt. The salt form generally offers superior stability, crystallinity, and solubility in aqueous media.[3]
Frequently Asked Questions (FAQs): Purification & Salt Formation
Q: How should I purify the crude free base amine? A: Flash column chromatography is highly effective. A gradient of methanol in dichloromethane (e.g., 1% to 15% MeOH in DCM) is a common mobile phase for purifying amines on silica gel.[9]
Q: What is the best method for converting the purified amine to its hydrochloride salt? A: The most controlled method is to dissolve the purified free base in a suitable anhydrous solvent (like diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl dissolved in an anhydrous solvent (e.g., 2M HCl in diethyl ether). The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.
Troubleshooting Guide: Purification & Salt Formation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is an Oil, Not a Crystalline Solid | 1. Presence of Impurities: Residual solvent or reaction byproducts can inhibit crystallization. 2. Incorrect Stoichiometry: An excess of either the free base or HCl can result in an impure, oily product. | 1. Ensure the free base is highly pure before salt formation. If the salt is oily, try re-dissolving it in a minimal amount of a polar solvent (like methanol) and precipitating it by adding a non-polar solvent (like diethyl ether). This process is known as trituration. 2. Carefully calculate and add exactly one equivalent of HCl. |
| Low Yield After Filtration | The hydrochloride salt may have some solubility in the precipitation solvent. | Cool the suspension in an ice bath for 30-60 minutes before filtration to maximize precipitation. Wash the collected solid with a small amount of cold, fresh solvent. |
| Final Product is Hygroscopic | Amine salts can be hygroscopic. | Dry the final product thoroughly under high vacuum. Store the compound in a desiccator over a drying agent (e.g., P₂O₅ or Drierite) and under an inert atmosphere (N₂ or Ar).[10] |
Logical Flow for Troubleshooting Purification Issues
This diagram provides a logical pathway for addressing common purification challenges.
Caption: Decision tree for troubleshooting product crystallization.
Section 3: Characterization
Proper characterization is essential to confirm the identity, purity, and structure of the final product.
Expected Analytical Data
| Technique | Expected Result |
| ¹H NMR | Expect signals corresponding to the aromatic protons of the tetralin ring, the aliphatic protons of the saturated ring, the methylene bridge, and a broad signal for the -NH₃⁺ protons. |
| ¹³C NMR | Expect distinct signals for the aromatic and aliphatic carbons. The number of signals should match the number of unique carbons in the structure. |
| Mass Spec (ESI+) | The primary ion observed should correspond to the molecular weight of the free base [M+H]⁺. For C₁₁H₁₅N, the expected exact mass is ~162.1283. |
| Melting Point | A sharp melting point is indicative of high purity. Literature values can be used for comparison, though they may vary slightly. |
| FT-IR | Look for characteristic N-H stretching bands (typically broad, in the range of 2800-3200 cm⁻¹) for the ammonium salt and C-H stretches. |
Troubleshooting Guide: Characterization
Q: My ¹H NMR spectrum shows a complex multiplet in the aromatic region. Is this normal? A: Yes. The protons on the substituted aromatic ring of the tetralin system are often diastereotopic and will couple to each other, leading to complex splitting patterns rather than simple doublets or triplets.
Q: I don't see the -NH₃⁺ proton signal in my ¹H NMR. A: The ammonium proton signal can be very broad and may exchange with trace amounts of D₂O in the NMR solvent (like DMSO-d₆ or CD₃OD), causing it to disappear or shift significantly. If using CDCl₃, the signal is often visible but can be broad. A D₂O exchange experiment can confirm its presence: acquire a spectrum, add a drop of D₂O, shake, and re-acquire; the -NH₃⁺ signal should disappear.
Q: My mass spectrum shows a peak at [2M+H]⁺. What does this indicate? A: This corresponds to a non-covalent dimer of your molecule, which can sometimes be observed in electrospray ionization (ESI) mass spectrometry, especially at higher sample concentrations. It does not typically indicate an impurity.
References
-
Wikipedia. Reductive amination. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]
-
Wang, C., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central. [Link]
-
Chemistry Steps. Reductive Amination. [Link]
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Paudyal, M. P., et al. Supporting Information. The Royal Society of Chemistry. [Link]
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American Elements. (1-methyl-1-2-3-4-tetrahydronaphthalen-1-yl)methanamine hydrochloride. [Link]
-
PubChem. (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride. [Link]
-
Appchem. 1,2,3,4-Tetrahydronaphthalen-2-ylmethanamine hydrochloride. [Link]
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Validation & Comparative
A Comparative Guide to (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Hydrochloride and Structurally Related Aminotetralin Analogs
For researchers and drug development professionals navigating the complex landscape of neuroactive compounds, the aminotetralin scaffold represents a privileged structure, offering a versatile framework for targeting a range of biological entities. This guide provides an in-depth comparison of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride and its key structural analogs. By examining their performance against crucial central nervous system targets and in preliminary oncological screens, supported by experimental data and detailed protocols, this document aims to furnish scientists with the critical insights needed to make informed decisions in their research endeavors.
Introduction to the Aminotetralin Core Structure
The 1,2,3,4-tetrahydronaphthalene (tetralin) framework is a bicyclic hydrocarbon that can be considered a partially hydrogenated derivative of naphthalene. Its rigid structure serves as an excellent scaffold for presenting pharmacophoric elements in a defined spatial orientation. The introduction of an amine-containing substituent gives rise to the aminotetralin class of compounds, which have demonstrated a wide spectrum of biological activities. This guide will focus on the subtle yet significant impact of structural modifications to this core, specifically comparing the primary amine, its positional isomer, and the effect of an exocyclic methylene group.
Comparative Analysis of Aminotetralin Analogs
The primary compounds under consideration are this compound, its positional isomer (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride, and the parent compound 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride. These compounds, while structurally very similar, are expected to exhibit distinct pharmacological profiles due to the differential positioning and nature of the amine-containing substituent.
Chemical Structures
| Compound Name | Structure |
| This compound | |
| (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride | |
| 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride |
Performance at Monoamine Transporters
Aminotetralin derivatives are well-recognized for their interaction with monoamine transporters, which are critical for regulating the synaptic concentrations of neurotransmitters like dopamine, serotonin, and norepinephrine. Imbalances in monoaminergic signaling are implicated in a host of neurological and psychiatric disorders.
Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Affinity
While direct comparative data for these specific compounds is sparse in the literature, we can infer their likely activities based on extensive structure-activity relationship (SAR) studies of the aminotetralin class. Research has shown that the position and substitution of the amine group are critical determinants of affinity and selectivity for DAT and SERT.
Inferred Structure-Activity Relationships:
-
Position of the Amine Substituent: Studies on aminotetralin analogs suggest that the position of the amine-containing group significantly influences binding affinity. The spatial orientation of the amine relative to the aromatic ring dictates the interaction with key residues within the transporter binding pockets.
-
Exocyclic Methylene Group: The presence of a methylene spacer between the tetralin core and the amine group, as seen in the methanamine derivatives, provides greater conformational flexibility. This can either enhance or diminish binding affinity depending on the specific energetic requirements of the binding site. For instance, 2-Aminotetralin (2-AT) is known to inhibit the reuptake of serotonin and norepinephrine and is likely to act on dopamine as well.[1] The addition of the methylene group in (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine could alter its potency and selectivity profile.
To provide a framework for evaluating these compounds, we present a standardized experimental protocol for determining their binding affinities at DAT and SERT.
Experimental Protocol: Monoamine Transporter Radioligand Binding Assays
This protocol outlines the methodology for assessing the competitive binding of test compounds to the dopamine and serotonin transporters.
Objective: To determine the inhibitory constant (Ki) of the test compounds for the dopamine transporter (DAT) and the serotonin transporter (SERT).
Materials:
-
Radioligands: [³H]WIN 35,428 for DAT[2][3][4] and [³H]citalopram for SERT.[5][6][7]
-
Membrane Preparations: Rat striatal membranes for DAT and rat cortical membranes for SERT.
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., NaCl, KCl, MgCl₂).
-
Test Compounds: this compound, (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride, and 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., cocaine) or SERT inhibitor (e.g., imipramine).
-
Scintillation Cocktails and Vials.
-
Filtration Apparatus with glass fiber filters.
-
Liquid Scintillation Counter.
Workflow Diagram:
Radioligand Binding Assay Workflow
Step-by-Step Procedure:
-
Membrane Preparation: Homogenize rat striatal or cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer to the desired protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation.
-
Radioligand at a concentration near its Kd.
-
Assay buffer.
-
Either a vehicle, a test compound at varying concentrations, or the non-specific binding control.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Anticipated Outcomes and Discussion
Based on the principles of SAR, it is anticipated that the three aminotetralin analogs will exhibit differential affinities for DAT and SERT. The 1-yl and 2-yl positional isomers of the methanamine derivative are expected to have distinct binding poses within the transporter proteins, potentially leading to differences in potency and selectivity. The absence of the exocyclic methylene in 2-aminotetralin will likely result in a more constrained interaction with the binding pocket, which could either be favorable or detrimental to binding depending on the specific transporter.
Performance in Anticancer Screening
Recent research has explored the potential of various tetralin derivatives as anticancer agents.[8][9] While the primary focus of aminotetralins has been on their neurological effects, their rigid scaffold and functional groups make them interesting candidates for oncological investigation.
In Vitro Cytotoxicity against Cancer Cell Lines
To assess the potential anticancer activity of the aminotetralin analogs, a preliminary in vitro cytotoxicity assay against a panel of human cancer cell lines is recommended.
Experimental Protocol: In Vitro Anticancer Screening
This protocol describes a standard method for evaluating the cytotoxic effects of the test compounds on cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against selected human cancer cell lines.
Materials:
-
Human Cancer Cell Lines: A panel of relevant cell lines (e.g., MCF-7 for breast cancer, Hela for cervical cancer).[8]
-
Cell Culture Medium and Supplements: (e.g., DMEM, FBS, antibiotics).
-
Test Compounds: Dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent.
-
Solubilization Buffer: (e.g., DMSO or a solution of SDS in HCl).
-
96-well Cell Culture Plates.
-
Microplate Reader.
Workflow Diagram:
In Vitro Cytotoxicity Assay Workflow
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Concluding Remarks for the Discerning Researcher
The choice of a specific aminotetralin analog for a research program will depend on the desired biological activity and target selectivity. This guide has provided a comparative framework and detailed experimental protocols to aid in this selection process. While direct comparative data remains to be fully elucidated in the public domain, the principles of SAR, combined with the robust methodologies outlined herein, offer a clear path forward for researchers to characterize and differentiate these promising compounds. The subtle structural variations between this compound, its 1-yl isomer, and the parent 2-aminotetralin are likely to translate into significant differences in their pharmacological profiles, underscoring the importance of careful and systematic evaluation in the pursuit of novel therapeutics.
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A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. (URL: [Link])
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Mutations of Human DopamineTransporter at Tyrosine88, Aspartic Acid206, and Histidine547 Influence Basal and HIV-1 Tat‐inhibited Dopamine Transport. (URL: [Link])
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Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys. (URL: [Link])
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Structure-activity relationship studies of CNS agents. Part II. De novo analysis of the monoamine uptake inhibition data of 1-alkylamino-4-aryltetralins. (URL: [Link])
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Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. (URL: [Link])
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Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter. (URL: [Link])
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2-Aminotetralin - Wikipedia. (URL: [Link])
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[3H]WIN 35428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. (URL: [Link])
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Presynaptic Effects of 2-aminotetralins on Striatal Dopaminergic Neurons. (URL: [Link])
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Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (URL: [Link])
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Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4' - PubMed. (URL: [Link])
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Y95 and E444 Interaction Required for High-Affinity S-Citalopram Binding in the Human Serotonin Transporter. (URL: [Link])
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Discovery and Development of Monoamine Transporter Ligands. (URL: [Link])
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(1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride | C11H16ClN - PubChem. (URL: [Link])
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Inhibition of [3H]citalopram binding to the rat brain serotonin transporter by Amaryllidaceae alkaloids. (URL: [Link])
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Development of serotonin transporter reuptake inhibition assays using JAR cells. (URL: [Link])
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In vitro anticancer screening data. | Download Scientific Diagram. (URL: [Link])
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Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. (URL: [Link])
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Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. (URL: [Link])
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Characterization of an allosteric citalopram-binding site at the serotonin transporter. (URL: [Link])
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Structural basis for recognition of diverse antidepressants by the human serotonin transporter. (URL: [Link])
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(PDF) Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. (URL: [Link])
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Serotonin releasing agent - Wikipedia. (URL: [Link])
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Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. (URL: [Link])
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Novel 4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines: Synthesis, Affinity, and In Silico Docking Studies at Serotonin 5-HT2-type and Histamine H1 G Protein-Coupled Receptors. (URL: [Link])
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Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. (URL: [Link])
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Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. (URL: [Link])
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4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride. (URL: [Link])
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Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. (URL: [Link])
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What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. (URL: [Link])
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Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells. (URL: [Link])
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Overview of Monoamine Transporters. (URL: [Link])
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A Comparative Guide to the Validation of Analytical Methods for (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride
This guide provides an in-depth comparison of analytical methods for the quantification and quality control of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical procedures. The focus is on the practical application of validation principles as outlined by major regulatory bodies, ensuring that the chosen method is suitable for its intended purpose.
The Critical Role of Method Validation
In pharmaceutical development and quality control, the validation of an analytical method is the process by which it is experimentally established that the method's performance characteristics meet the requirements for the intended analytical application.[1][2] This process is not merely a checklist of experiments but a systematic scientific evaluation to ensure the reliability, consistency, and accuracy of analytical data.[2][3] The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide comprehensive guidelines on analytical method validation, which form the basis of the principles discussed in this guide.[4][5]
The validation process demonstrates that an analytical procedure is suitable for its intended purpose.[6][7] For this compound, a primary amine with a tetralin core, suitable analytical methods are crucial for determining its identity, purity, and strength in bulk drug substances and finished pharmaceutical products.
Comparative Analysis of Analytical Techniques
Two of the most powerful and widely used analytical techniques in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[8][9] Both are applicable to the analysis of this compound, but their suitability depends on the specific analytical requirements.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates components of a mixture in a liquid mobile phase that is pumped through a stationary phase packed in a column. For a polar compound like an amine hydrochloride, reverse-phase HPLC is a common choice.
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition.[8] For amines, derivatization is often employed to improve their volatility and chromatographic behavior.[10]
Below is a comparative overview of these two techniques for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte (or its derivative) between a gaseous mobile phase and a liquid or solid stationary phase.[8] |
| Applicability | Directly applicable to the analysis of the hydrochloride salt, which is soluble in aqueous mobile phases. | Requires derivatization of the primary amine to increase volatility and reduce peak tailing. |
| Instrumentation | HPLC system with a pump, injector, column, and detector (e.g., UV-Vis). | GC system with an injector, column, oven, and detector (e.g., FID). |
| Sample Preparation | Simple dissolution in a suitable solvent. | May involve extraction of the free base and subsequent derivatization. |
| Potential Issues | Peak tailing due to interaction of the amine with residual silanols on the stationary phase. | Incomplete derivatization, thermal degradation of the analyte or derivative. |
| Typical Run Time | 5-15 minutes. | 10-30 minutes. |
Validation of Analytical Methods: A Step-by-Step Approach
The validation of an analytical method involves the evaluation of several key parameters as defined by the ICH Q2(R1) and USP <1225> guidelines.[4][7][11] The following sections detail the experimental protocols for validating a hypothetical Reverse-Phase HPLC method and a derivatization-based GC method for the assay of this compound.
Workflow for Analytical Method Validation
Caption: A generalized workflow for the validation of an analytical method.
Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Proposed Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Buffer (e.g., 20 mM potassium phosphate, pH 3.0) (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Validation Protocol
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7]
-
Procedure:
-
Analyze a blank solution (diluent).
-
Analyze a solution of the this compound reference standard.
-
Analyze a solution of the drug product placebo.
-
Analyze a spiked sample containing the reference standard and known impurities or degradation products.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on the drug substance and analyze the resulting solutions.
-
-
Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks, and the peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[12]
-
Procedure: Prepare a series of at least five solutions of the reference standard over the range of 50% to 150% of the target assay concentration. Analyze each solution in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy is the closeness of the test results obtained by the method to the true value.[12]
-
Procedure: Perform recovery studies by spiking the drug product placebo with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicate samples at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.[2]
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the drug product at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]
-
Procedure: Introduce small variations to the method parameters, such as:
-
pH of the mobile phase buffer (± 0.2 units)
-
Organic composition of the mobile phase (± 2%)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
-
Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected by the variations.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization
Proposed Method
-
Derivatization: The primary amine is converted to a more volatile and less polar derivative, for example, by acylation with trifluoroacetic anhydride (TFAA).
-
Column: DB-5 or similar non-polar capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Temperature Program: e.g., 100 °C hold for 1 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Injection: Split injection.
Validation Protocol
The validation parameters for the GC method are the same as for the HPLC method, but the experimental design will be adapted for the GC technique and the derivatization step.
-
Procedure: Similar to the HPLC method, but will also include an analysis of the derivatizing reagent blank to ensure no interfering peaks.
-
Acceptance Criteria: The peak for the derivatized analyte should be well-resolved from other peaks.
-
Procedure: Prepare a series of at least five concentrations of the reference standard. Each concentration should be derivatized and analyzed in triplicate.
-
Acceptance Criteria: r² ≥ 0.999.
-
Procedure: Spike the placebo with the reference standard at three levels, then perform the extraction and derivatization procedure.
-
Acceptance Criteria: Mean recovery within 98.0% to 102.0%.
-
Procedure: Perform repeatability and intermediate precision studies, including the sample preparation (extraction and derivatization) and GC analysis steps.
-
Acceptance Criteria: RSD ≤ 2.0%.
-
Procedure: Determined from the calibration curve as described for the HPLC method.
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
-
Procedure: Introduce small variations in parameters such as:
-
Derivatization reaction time and temperature.
-
Oven temperature ramp rate (± 1 °C/min).
-
Carrier gas flow rate (± 5%).
-
-
Acceptance Criteria: System suitability parameters should be met, and results should not be significantly affected.
Inter-relationship of Validation Parameters
Caption: The interconnected nature of analytical method validation parameters.
Conclusion
Both RP-HPLC and derivatization-GC are viable techniques for the analytical method validation of this compound. The choice between the two will depend on the specific application, available instrumentation, and the desired sample throughput.
-
RP-HPLC is generally preferred for its simplicity in sample preparation and direct applicability to the analysis of the salt form. It is often the method of choice for routine quality control testing.
-
GC-FID can offer high sensitivity and resolution but requires a more involved sample preparation procedure, including derivatization. This method may be particularly useful for impurity profiling where volatile impurities are of concern.
Regardless of the method chosen, a thorough validation in accordance with ICH and USP guidelines is mandatory to ensure the generation of reliable and accurate data, which is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.
References
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BA Sciences. USP <1225> Method Validation. Retrieved from [Link]
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U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. Retrieved from [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]
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International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Retrieved from [Link]
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U.S. Pharmacopeia. <1225> Validation of Compendial Procedures - USP-NF. Retrieved from [Link]
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Slideshare. ICH Q2 Analytical Method Validation. Retrieved from [Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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ResearchGate. Analytical method validation: A brief review. Retrieved from [Link]
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Semantic Scholar. Analytical Method Validation as the First Step in Drug Quality Control. Retrieved from [Link]
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Journal of Drug Delivery and Therapeutics. Analytical Method Development and Validation: A Review. Retrieved from [Link]
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European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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PubMed. Vibrational study of polymorphism of tetralin derivative for treatment of cardiovascular diseases. Retrieved from [Link]
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Manasa Life Sciences. Tetralin. Retrieved from [Link]
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LCGC International. A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]
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Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
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American Pharmaceutical Review. Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. Retrieved from [Link]
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National Center for Biotechnology Information. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION. Retrieved from [Link]
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LCGC International. Analysis of Pharmaceutical Residual Solvents Using Comprehensive Two-Dimensional Gas Chromatograhy. Retrieved from [Link]
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ScienceDirect. Solid-phase extraction-gas chromatography and solid-phase extraction-gas chromatography–mass spectrometry determination of corrosion inhibiting long-chain primary alkyl amines in boiler water, steam and condensate. Retrieved from [Link]
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National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]
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National Center for Biotechnology Information. Development of Visible Spectrophotometric Methods for the Determination of Tricyclic Antidepressants Based on Formation of Molecular Complexes with p-Benzoquinones. Retrieved from [Link]
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PubMed. The metabolism of tetralin. Retrieved from [Link]
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Comparative Efficacy of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride in Reductive Amination: A Guide for Synthetic Chemists
In the landscape of modern organic synthesis, the formation of carbon-nitrogen bonds remains a cornerstone, particularly in the development of novel therapeutics and functional materials.[1] Reductive amination stands out as a robust and versatile methodology for the synthesis of primary, secondary, and tertiary amines from carbonyl precursors.[1] The choice of the amine nucleophile is a critical parameter that dictates the efficiency, selectivity, and overall success of this transformation. This guide provides a comprehensive comparison of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride with other representative amine reagents in the context of reductive amination, offering insights to guide reagent selection in drug discovery and process development.
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine, with its rigid bicyclic scaffold, serves as a valuable building block in medicinal chemistry for creating compounds that target central nervous system receptors.[2][3] Its hydrochloride salt enhances stability and solubility, making it a convenient reagent for various synthetic applications.[2] This guide will explore its performance in a model reductive amination reaction and contrast it with structurally and electronically diverse amine alternatives.
The Model Reaction: Reductive Amination of a Prochiral Ketone
To establish a framework for comparison, we will consider the reductive amination of acetophenone, a common prochiral ketone. This reaction is illustrative as it allows for the assessment of steric and electronic effects on reaction outcomes. The general mechanism involves the initial formation of an imine or iminium ion intermediate, which is subsequently reduced to the final amine product.[1][4] The choice of reducing agent is also crucial, with reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) being popular for their selectivity.[4][5]
Caption: Generalized workflow for a one-pot reductive amination reaction.
Comparative Analysis of Amine Reagents
The efficacy of an amine in reductive amination is influenced by its nucleophilicity, steric bulk, and the stability of the resulting imine intermediate. We will compare this compound with benzylamine and aniline as representative primary amines with varying structural features.
| Amine Reagent | Structure | Key Structural Features | Expected Performance in Reductive Amination |
| This compound | Rigid, bicyclic scaffold; primary amine separated by a methylene spacer. | Moderate to good reactivity. The steric bulk is significant but somewhat removed from the nucleophilic nitrogen, potentially allowing for efficient imine formation. The rigid structure can influence diastereoselectivity in reactions with chiral substrates. | |
| Benzylamine | Phenyl group attached to a methylamine. | High reactivity. The benzyl group provides some steric hindrance, but the amine is highly nucleophilic. It is a commonly used reagent with well-established protocols. | |
| Aniline | Amine group directly attached to a phenyl ring. | Lower reactivity compared to aliphatic amines. The lone pair on the nitrogen is delocalized into the aromatic ring, reducing its nucleophilicity. Imine formation is often slower and may require harsher reaction conditions or catalysis. |
Experimental Protocols
The following are generalized protocols for the reductive amination of acetophenone with the compared amine reagents. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and analytical monitoring.
Protocol 1: Reductive Amination using this compound
-
To a solution of acetophenone (1.0 mmol) in methanol (10 mL), add this compound (1.1 mmol) and triethylamine (1.2 mmol).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 mmol) in portions.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with 2 M NaOH and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Reductive Amination using Benzylamine
-
Follow the same procedure as Protocol 1, substituting benzylamine (1.1 mmol) for this compound and omitting the addition of triethylamine.
Protocol 3: Reductive Amination using Aniline
-
To a solution of acetophenone (1.0 mmol) in toluene (10 mL), add aniline (1.1 mmol) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water and drive imine formation.
-
After complete imine formation (monitored by TLC or GC-MS), cool the reaction to room temperature.
-
Add methanol (5 mL) and cool to 0 °C.
-
Slowly add sodium borohydride (1.5 mmol) in portions.
-
Stir at room temperature for 12 hours.
-
Follow the workup and purification steps as described in Protocol 1.
Sources
A Senior Application Scientist's Guide to Evaluating the Immunoassay Cross-Reactivity of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Hydrochloride
Introduction
In the fields of forensic toxicology and clinical diagnostics, the emergence of novel psychoactive substances (NPS) and unique pharmaceutical intermediates presents a continuous challenge to established analytical methods.[1][2] One such compound is (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride (CAS: 136759-34-7), hereafter referred to as THNMA.[3][4] Structurally, THNMA is a tetralin-based primary amine, which embeds a phenethylamine-like scaffold within a rigid, fused-ring system. This structural similarity to controlled substances like amphetamine and methamphetamine raises a critical question: can THNMA be mistakenly identified by common drug screening immunoassays?
Immunoassays are the workhorse of initial drug screening due to their speed and high throughput. However, their reliance on antibody-antigen recognition makes them susceptible to cross-reactivity, where the antibody binds to compounds other than the target analyte.[5][6] Such events can lead to false-positive results, triggering unnecessary confirmatory testing and potentially severe clinical or legal consequences.
This guide provides a comprehensive framework for researchers and drug development professionals to design and execute a robust cross-reactivity study of THNMA. We will compare its structure to common amphetamines, detail a validated experimental protocol using competitive Enzyme-Linked Immunosorbent Assay (ELISA), and explain the principles of data interpretation. This document is designed not merely as a set of instructions, but as a field-guide grounded in the principles of analytical chemistry and immunodetection.
Structural Rationale for Cross-Reactivity Assessment
The potential for an antibody to cross-react with a non-target compound is fundamentally rooted in structural similarity.[7] An antibody developed to recognize d-amphetamine, for example, binds to specific epitopes of the molecule—typically the phenyl ring, the propyl side chain, and the terminal amine group.
As illustrated below, THNMA contains a core structure that mimics the phenethylamine backbone of amphetamine and methamphetamine. The key difference lies in the cyclization of the propyl chain, which is fused back to the phenyl ring to form the tetrahydronaphthalene (tetralin) system.
Caption: Molecular structures of THNMA, d-Amphetamine, and d-Methamphetamine.
The critical question for an immunoassay is whether the antibody's binding pocket can accommodate the bulkier, more rigid tetralin structure of THNMA. While the core pharmacophore is present, the conformational rigidity of THNMA contrasts sharply with the flexibility of amphetamine's side chain. This difference could either prevent binding entirely or, if the antibody's specificity is broad, permit sufficient interaction to generate a positive signal. Therefore, empirical testing is not just recommended; it is essential.
Experimental Design: Competitive ELISA
The gold-standard method for screening cross-reactivity in this context is the competitive ELISA.[8][9] This technique is highly sensitive and directly measures the ability of a test compound (the "competitor") to inhibit the binding of a labeled target drug to a limited number of antibody sites. The signal generated is inversely proportional to the concentration of the drug or cross-reactant in the sample.[10][11]
Workflow for Cross-Reactivity Assessment
The following diagram outlines the key stages of a competitive ELISA protocol designed to test THNMA against a standard amphetamine assay.
Caption: Workflow of a competitive ELISA for cross-reactivity testing.
Detailed Experimental Protocol
This protocol is a self-validating system. The inclusion of a standard curve for the target analyte (d-amphetamine) in every run ensures the assay is performing correctly and provides the necessary reference for calculating cross-reactivity.
1. Materials & Reagents
-
Anti-Amphetamine Antibody Coated 96-well Microplate
-
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine HCl (THNMA)
-
d-Amphetamine standard (for calibration curve)
-
d-Methamphetamine (as an additional comparator)
-
Amphetamine-Horseradish Peroxidase (HRP) Conjugate
-
Phosphate Buffered Saline (PBS), pH 7.0-7.4
-
Wash Buffer (PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Chromogenic Substrate (e.g., 3,3’,5,5’-Tetramethylbenzidine - TMB)
-
Stop Solution (e.g., 2 M Sulfuric Acid)
-
Microplate reader (450 nm)
2. Protocol Steps
-
Step 1: Preparation of Standards and Test Compound
-
Causality: Accurate serial dilutions are critical for generating a reliable dose-response curve. The concentration range should be chosen to span from 100% signal (no inhibition) to maximum inhibition.
-
Action: Prepare a serial dilution of the d-amphetamine standard in PBS (e.g., from 0 ng/mL to 100 ng/mL). Separately, prepare a wide-range serial dilution of THNMA (e.g., from 1 ng/mL to 10,000 ng/mL). The wider range for the test compound is necessary as its affinity for the antibody is unknown.
-
-
Step 2: Assay Procedure
-
Add 10 µL of each standard, control, or diluted test compound to the appropriate wells in duplicate.[8][11]
-
Add 100 µL of the Amphetamine-HRP conjugate to every well.[8][11] Tap the plate gently to mix.
-
Causality (Competition): During this step, the free drug in the sample (standard or THNMA) and the enzyme-labeled drug (HRP conjugate) compete for the limited number of antibody binding sites coated on the well. High concentrations of cross-reactive compound will prevent the HRP conjugate from binding.
-
Incubate the plate for 60 minutes at room temperature (18-26°C), preferably in the dark.[8][11]
-
Causality (Washing): The washing step is crucial for removing all unbound HRP conjugate. Inadequate washing will result in a high background signal and inaccurate results.
-
Wash the wells 6 times with 350 µL of wash buffer.[8][11] After the final wash, invert the plate and tap it firmly on absorbent paper to remove all residual liquid.
-
Add 100 µL of TMB substrate to each well and incubate for 10-15 minutes in the dark.
-
Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.
-
Data Analysis and Interpretation
1. Calculating Inhibition First, generate a standard curve by plotting the absorbance at 450 nm versus the concentration of the d-amphetamine standard. The absorbance of the zero standard (B₀) represents the maximum signal. The percent inhibition for any sample is calculated as: % Inhibition = (1 - (Sample Absorbance / B₀ Absorbance)) * 100
2. Determining the IC50 Value The IC50 is the concentration of a compound that produces 50% inhibition of the maximum signal. This value is determined for the d-amphetamine standard and for any test compound that shows significant inhibition. It is the primary metric for quantifying binding affinity in a competitive assay.
3. Calculating Percent Cross-Reactivity The cross-reactivity of THNMA is expressed relative to the target analyte, d-amphetamine. The calculation is as follows[7]:
% Cross-Reactivity = (IC50 of d-Amphetamine / IC50 of THNMA) * 100
A high percentage indicates that the test compound is a potent cross-reactant, while a very low percentage suggests it is unlikely to interfere with the assay.
Illustrative Data Comparison
The following table presents a hypothetical but plausible set of results from such a study. This format allows for a direct and objective comparison of the compounds' performance.
| Compound | IC50 (ng/mL) | % Cross-Reactivity (Relative to d-Amphetamine) |
| d-Amphetamine (Standard) | 15 | 100% |
| d-Methamphetamine | 25 | 60% |
| (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine HCl (THNMA) | 450 | 3.3% |
| Phentermine | 75 | 20% |
Note: Data are for illustrative purposes only and do not represent actual experimental results.
In this hypothetical scenario, THNMA demonstrates very low cross-reactivity (3.3%). This would suggest that while it shares a core structure with amphetamine, the steric hindrance from its rigid tetralin ring significantly reduces its affinity for the anti-amphetamine antibody. Such a result would imply a low risk of this compound causing false-positive results on this specific amphetamine immunoassay.
Conclusion
The structural similarity between this compound and amphetamine-type stimulants necessitates a thorough evaluation of its immunoassay cross-reactivity. The competitive ELISA framework detailed here provides a robust, reliable, and scientifically sound method for quantifying this potential interference. By adhering to this protocol, researchers in forensic, clinical, and pharmaceutical settings can definitively characterize the behavior of THNMA in common drug screening platforms. This proactive validation is a cornerstone of scientific integrity, ensuring that analytical methods remain accurate and trustworthy in the face of an ever-evolving chemical landscape.[12][13]
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A Researcher's Guide to the Spectroscopic Characterization of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Hydrochloride and Its Derivatives
This guide provides an in-depth comparative analysis of the key spectroscopic techniques used to characterize the (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride scaffold and its derivatives. As a foundational structure in medicinal chemistry and drug discovery, understanding its spectroscopic signature is paramount for synthesis confirmation, purity assessment, and structural elucidation of novel analogs. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, providing field-proven insights for researchers, scientists, and drug development professionals.
The core structure combines a tetralin framework—a hybrid of an aromatic benzene ring and a saturated cyclohexane ring—with a primary aminomethyl group, which is protonated in its hydrochloride salt form. This unique combination gives rise to distinct and interpretable features across various spectroscopic platforms.
Caption: The core chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of this compound class. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of the parent compound is characterized by several distinct regions. The choice of solvent is critical; deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are common choices for amine salts to ensure solubility and observe exchangeable protons.
-
Aromatic Region (~7.0-7.2 ppm): The four protons on the benzene ring will typically appear as a complex multiplet. Due to the ortho-fused, non-planar saturated ring, they form an AA'BB' system which can be challenging to resolve at lower field strengths. Substitution on this ring is the most common derivatization strategy, and it dramatically simplifies this region. For instance, a chloro-substituent, as seen in (7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine, will resolve the multiplet into more distinct signals (e.g., a doublet, a doublet of doublets, and a singlet or narrow triplet depending on the substitution pattern)[1].
-
Amine and Adjacent Methylene Protons (~2.8-3.2 ppm): The two protons of the -CH₂-NH₃⁺ group are diastereotopic and will appear as a multiplet, typically a doublet of doublets, due to coupling with the adjacent methine proton. The protons of the NH₃⁺ group itself often appear as a broad singlet due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom. Its integration would correspond to three protons. In D₂O, this signal will disappear due to H-D exchange, a definitive test for labile protons[2].
-
Tetralin Aliphatic Region (~1.5-3.0 ppm): This region is complex, containing signals for the seven aliphatic protons of the tetralin core. The two benzylic protons (-CH₂-Ar) are deshielded by the aromatic ring and typically resonate further downfield (~2.7-2.9 ppm) than the other aliphatic protons[3]. The remaining protons on the saturated ring will appear as a series of overlapping multiplets.
¹³C NMR Spectroscopy: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.
-
Aromatic Carbons (~125-140 ppm): The spectrum will show four signals for the six aromatic carbons due to symmetry, with the two quaternary carbons appearing at the lower field (more deshielded) end of this range.
-
Aliphatic Carbons (~20-50 ppm): The five distinct aliphatic carbons of the tetralin and aminomethyl groups will be visible in this region. The carbon atom attached to the nitrogen (-CH₂-NH₃⁺) is deshielded by the electronegative nitrogen and will appear around 40-50 ppm[4]. The benzylic carbon will also be in this range, while the other saturated carbons will be further upfield[3].
| Functional Group | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Key Considerations for Derivatives |
| Aromatic C-H | 7.0 - 7.2 | 125 - 130 | Substituents cause predictable upfield/downfield shifts and simplify multiplets. |
| Aromatic Quaternary C | - | 135 - 140 | Two signals expected for the parent compound. |
| Ar-CH₂- | ~2.7 - 2.9 | ~28 - 35 | Shifts are sensitive to aromatic ring electronics. |
| -CH₂-NH₃⁺ | ~2.8 - 3.2 | ~40 - 50 | N-alkylation (e.g., to a secondary amine) will shift this signal slightly. |
| Other Aliphatic C-H | ~1.5 - 2.5 | ~20 - 30 | Ring substitution can resolve complex multiplets. |
| -NH₃⁺ | Variable (broad) | - | Disappears upon D₂O exchange. Position is solvent and concentration dependent. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). Ensure complete dissolution.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher NMR spectrometer. Higher field strengths are advantageous for resolving the complex multiplets in the aliphatic and aromatic regions.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
Confirmatory Test (Optional): Add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum to confirm the identity of the -NH₃⁺ peak.
Caption: A standardized workflow for the NMR analysis of amine hydrochloride derivatives.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at identifying key functional groups. For this compound, the spectrum is dominated by the vibrations of the primary ammonium group.
The most diagnostic feature of a primary amine salt is the presence of a very broad and strong absorption band, typically spanning from 3200 cm⁻¹ down to 2800 cm⁻¹. This is the N-H stretching envelope of the -NH₃⁺ group.[5] This broadness is a result of extensive hydrogen bonding in the solid state.
-
N-H Stretching (~3200-2800 cm⁻¹): This broad, intense envelope often obscures the C-H stretching bands.[5]
-
C-H Stretching (~3100-2850 cm⁻¹): Aromatic C-H stretches appear as weaker, sharper peaks above 3000 cm⁻¹, while aliphatic C-H stretches for CH₂ groups are seen as sharper peaks just below 3000 cm⁻¹. These are often observed as small, sharp shoulders on top of the much broader N-H envelope.[5]
-
N-H Bending (~1625-1500 cm⁻¹): Primary amine salts show two distinct bending vibrations: an asymmetric bend (1625-1560 cm⁻¹) and a symmetric bend (1550-1500 cm⁻¹). These peaks are typically sharp but of medium to weak intensity.[5][6]
-
Aromatic C=C Stretching (~1600-1450 cm⁻¹): The benzene ring gives rise to several sharp, medium-intensity bands in this region.
Comparative Analysis: Derivatization of the aromatic ring will introduce new, characteristic bands. For example, a nitro derivative would show strong, sharp peaks around 1550 cm⁻¹ and 1350 cm⁻¹ corresponding to asymmetric and symmetric N-O stretching, respectively. Changing the amine to a secondary (-NH₂⁺-) or tertiary (-NH⁺-) salt would alter the N-H stretching and bending regions, providing a clear point of comparison.[2][5]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance | Notes for Comparison |
| N-H Stretch (-NH₃⁺) | 3200 - 2800 | Very Broad, Strong | The most prominent feature. Will change significantly for secondary/tertiary amine salts. |
| Aromatic C-H Stretch | 3100 - 3000 | Sharp, Weak-Medium | Often seen as shoulders on the N-H band. |
| Aliphatic C-H Stretch | 3000 - 2850 | Sharp, Medium | Often seen as shoulders on the N-H band. |
| N-H Bend (-NH₃⁺) | 1625 - 1500 | Sharp, Medium-Weak | Two distinct bands are characteristic of a primary amine salt. |
| Aromatic C=C Bends | 1600 - 1450 | Sharp, Variable | "Aromatic fingerprint" region. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid hydrochloride salt powder directly onto the ATR crystal.
-
Acquisition: Clamp the sample arm down to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 to 32 scans over the range of 4000-600 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation, offers clues about its structure. For these derivatives, Electrospray Ionization (ESI) in positive ion mode is the method of choice.
The expected base peak in the full scan ESI-MS spectrum will be the protonated molecule of the free amine, [M+H]⁺, where M is the mass of the neutral (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine. The hydrochloride is simply a counter-ion and is not observed.
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion reveals characteristic fragmentation patterns. The protonated benzylamine moiety is the most labile part of the structure.
-
Loss of Ammonia: The most common initial fragmentation is the loss of a neutral ammonia molecule (NH₃, 17 Da) from the protonated parent ion. This occurs via a charge-directed mechanism, resulting in a stable benzylic carbocation.[7][8]
-
Tropylium Ion Formation: The resulting carbocation can rearrange to a highly stable tropylium ion (C₇H₇⁺, m/z 91), a classic fragmentation signature for compounds containing a benzyl group.[7]
Comparative Analysis: Substituents on the aromatic ring will shift the mass of the parent ion and all fragments containing the ring. For example, a methoxy (-OCH₃) derivative will increase the mass of the parent ion and the initial carbocation fragment by 30 Da. The fragmentation pathway itself, however, remains largely the same, making it a reliable indicator of the core scaffold.
Caption: Primary ESI-MS/MS fragmentation pathway for the parent compound.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50). A small amount of formic acid (0.1%) can be added to aid ionization.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition: Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
MS/MS Acquisition: Select the [M+H]⁺ ion as the precursor and acquire a product ion scan to observe the fragmentation pattern. Vary the collision energy to optimize fragment ion intensity.
UV-Vis Spectroscopy: Analyzing the Chromophore
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this class of compounds, the sole chromophore is the benzene ring of the tetralin system.
The spectrum is expected to show characteristic absorptions for a substituted benzene ring, typically a stronger band around 220 nm (E-band) and a weaker, fine-structured band between 250-280 nm (B-band).[9][10] The saturated portion of the molecule does not absorb in the UV-Vis range.
Comparative Analysis: UV-Vis is highly sensitive to substitution on the aromatic ring.
-
Auxochromes: The addition of substituents with non-bonding electrons (e.g., -OH, -OCH₃, -Cl) can cause a bathochromic shift (shift to longer wavelength) and an increase in absorption intensity (hyperchromic effect).
-
Conjugation: Adding a group that extends the conjugated π-system will cause a significant bathochromic shift.
This technique is less useful for confirming the identity of the aliphatic portion but is an excellent, quick method for comparing aromatic derivatives and for quantitative analysis using the Beer-Lambert law.
Conclusion
The comprehensive characterization of this compound derivatives relies on the synergistic use of multiple spectroscopic techniques. NMR provides the definitive structural framework, IR confirms the presence of key functional groups, particularly the crucial amine salt, Mass Spectrometry validates the molecular weight and core structure through fragmentation, and UV-Vis spectroscopy serves as a rapid tool for analyzing the aromatic chromophore. By understanding the fundamental principles behind how each technique interacts with this specific molecular scaffold, researchers can confidently interpret their data, confirm the synthesis of novel derivatives, and accelerate the drug development process.
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Bouchoux, G., & Salpin, J. Y. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 39(3), 275-285. [Link]
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Yurttaş, L., et al. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules, 23(11), 2977. [Link]
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PubChem. (n.d.). Tetralin. National Center for Biotechnology Information. [Link]
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NIST. (n.d.). Benzylamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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Momose, T., Ueda, Y., & Masuda, Y. (1962). [Studies on tetralin derivatives. XIII. Ultraviolet spectra and stabilities to sunlight of some tetralin derivatives]. Yakugaku Zasshi, 82, 1286-1297. [Link]
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A Senior Application Scientist's Guide to Performance Benchmarking of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride in Monoamine Transporter Assays
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Establishing a Pharmacological Profile
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride is a tetralin derivative, a structural class known to interact with central nervous system targets. Based on its structural similarity to other aminotetralins, it is hypothesized to function as a monoamine reuptake inhibitor, a class of compounds that modulates the synaptic concentrations of key neurotransmitters like dopamine (DA), norepinephrine (NE), and serotonin (5-HT)[1]. Such compounds are of significant interest in the development of therapeutics for neurological and psychiatric disorders.
This guide provides a comprehensive framework for characterizing the in vitro pharmacological profile of this compound. We will move beyond simple protocol recitation to explain the scientific rationale behind each step. This self-validating system of assays will allow researchers to determine the compound's potency, selectivity, and functional activity at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. To provide a robust, comparative context, we will benchmark its performance against three well-characterized reference compounds, each with a distinct selectivity profile.
Comparator Compounds:
-
Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI), widely used as an antidepressant and smoking cessation aid[2][3][4].
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI), one of the most well-known antidepressants[5][6][7].
-
Desipramine: A tricyclic antidepressant that acts primarily as a norepinephrine reuptake inhibitor[8][9][10].
Section 1: Characterizing Transporter Affinity via Radioligand Binding Assays
The first critical step in profiling our test compound is to determine its binding affinity (Ki) for each of the three key monoamine transporters. A competitive radioligand binding assay is the gold standard for this measurement[11]. The principle is straightforward: we measure how effectively our test compound competes with a specific, high-affinity radioligand for binding to the target transporter. A lower Ki value signifies a higher binding affinity.
Mechanism of Action: Monoamine Transporter Inhibition
The primary mechanism we are investigating is the blockade of presynaptic monoamine transporters. By inhibiting these transporters, the compound prevents the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their concentration and enhancing downstream signaling.
Data Summary: Transporter Binding Affinity (Ki)
The table below serves as a template for summarizing your experimental findings. The goal is to obtain the Ki (in nM) for the test compound and compare it directly with the reference standards. Lower values indicate higher affinity.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| (1,2,3,4...)-HCI (Test) | Experimental Value | Experimental Value | Experimental Value |
| Bupropion (Reference) | Expected: Low-Mid nM | Expected: High nM / µM | Expected: Mid nM |
| Fluoxetine (Reference) | Expected: High nM / µM | Expected: Low nM | Expected: High nM / µM |
| Desipramine (Reference) | Expected: High nM / µM | Expected: Mid-High nM | Expected: Low nM |
Section 2: Assessing Functional Activity via Synaptosomal Uptake Assays
While binding assays reveal affinity, they do not confirm functional activity. A compound could bind to a transporter without inhibiting its function. Therefore, the next essential step is to perform a neurotransmitter uptake inhibition assay. This functional assay measures the compound's ability to block the transport of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals isolated from brain tissue.[12][13]
Experimental Protocol: Synaptosomal Uptake Inhibition
This protocol outlines the key steps for measuring the inhibition of dopamine uptake in striatal synaptosomes, a method that can be adapted for serotonin and norepinephrine using appropriate brain regions and radiotracers.[12][13][14]
-
Synaptosome Preparation:
-
Dissect the brain region of interest (e.g., striatum for DAT) in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 4 mM HEPES).
-
Gently homogenize the tissue using a Dounce homogenizer.
-
Perform a series of centrifugations to isolate the crude synaptosomal fraction (P2 pellet).[13][15] First, a low-speed spin (e.g., 1,000 x g for 10 min) removes larger debris. The resulting supernatant is then spun at a higher speed (e.g., 16,000 x g for 20 min) to pellet the synaptosomes.
-
Resuspend the P2 pellet in a physiological uptake buffer (e.g., Krebs-HEPES buffer containing glucose and ascorbic acid) and determine the protein concentration.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosome preparation for 5-10 minutes with either vehicle, a known inhibitor (for defining non-specific uptake, e.g., 10 µM cocaine), or varying concentrations of the test compound.
-
Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]Dopamine).
-
Allow the uptake to proceed for a short, defined period in the linear range of uptake (e.g., 1-3 minutes) at a controlled temperature (e.g., 37°C).[14]
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by several washes with ice-cold buffer to trap the synaptosomes containing the internalized radiolabel.
-
-
Quantification & Analysis:
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the percent inhibition of specific uptake for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the test compound and use non-linear regression to determine the IC₅₀ value, which represents the concentration required to inhibit 50% of neurotransmitter uptake.
-
Data Summary: Functional Inhibition Potency (IC₅₀)
This table is for summarizing the functional potency of the test compound. A lower IC₅₀ value indicates greater potency in inhibiting transporter function. Comparing these values with the Ki values from Section 1 provides insight into the compound's mode of action.
| Compound | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
| (1,2,3,4...)-HCI (Test) | Experimental Value | Experimental Value | Experimental Value |
| Bupropion (Reference) | Experimental Value | Experimental Value | Experimental Value |
| Fluoxetine (Reference) | Experimental Value | Experimental Value | Experimental Value |
| Desipramine (Reference) | Experimental Value | Experimental Value | Experimental Value |
Section 3: Preliminary Off-Target Liability Assessment
A critical aspect of drug development is ensuring target selectivity. A compound that potently inhibits monoamine transporters might also interact with other related targets, leading to undesired side effects. Monoamine oxidases (MAO-A and MAO-B) are crucial mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters.[16] Inhibition of MAOs can significantly alter neurochemical balance and is a known mechanism for certain antidepressant drugs. Assessing for MAO inhibition is a logical first step in off-target screening.
Protocol Outline: Fluorometric MAO Inhibition Assay
Fluorometric kits are commercially available and provide a high-throughput method for assessing MAO-A and MAO-B inhibition.[17][18]
-
Principle: The assay measures the activity of MAO-A or MAO-B through a coupled enzymatic reaction that produces a fluorescent product (e.g., hydrogen peroxide, which reacts with a probe to generate resorufin). An inhibitor will reduce the rate of fluorescence generation.
-
Procedure:
-
Incubate recombinant human MAO-A or MAO-B enzyme with the test compound at various concentrations.
-
Initiate the reaction by adding a suitable substrate (e.g., kynuramine) and the detection reagents.
-
Measure the fluorescence over time using a plate reader.
-
-
Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ value if significant inhibition is observed.
Data Summary: MAO-A & MAO-B Inhibition
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| (1,2,3,4...)-HCI (Test) | Experimental Value | Experimental Value |
| Clorgyline (MAO-A Ref.) | Expected: Low nM | Expected: High µM |
| Selegiline (MAO-B Ref.) | Expected: High µM | Expected: Low-Mid nM |
Discussion and Interpretation
Upon completing these assays, you will have a quantitative, multi-dimensional profile of this compound.
-
Potency: The absolute Ki and IC₅₀ values at each transporter indicate the compound's potency. Values in the low nanomolar range suggest a high-potency compound.
-
Selectivity: The true power of this guide comes from comparing the values across transporters. Calculate selectivity ratios to quantify the compound's preference. For example:
-
SERT/DAT Selectivity Ratio = Ki (DAT) / Ki (SERT)
-
A ratio >10 suggests selectivity for SERT over DAT.
-
A ratio <0.1 suggests selectivity for DAT over SERT.
-
Compare the selectivity profile of your test compound to the reference standards. Does it behave like an SSRI (Fluoxetine), an NDRI (Bupropion), or something novel?
-
-
Structure-Activity Relationship (SAR): How does the addition of the methanamine group on the tetralin scaffold (compared to simpler aminotetralins) influence potency and selectivity? This data provides a crucial starting point for medicinal chemistry optimization.
-
Safety Profile: The MAO inhibition data provides an early look at potential off-target effects. Significant MAO inhibition (IC₅₀ values close to the transporter IC₅₀ values) would be a critical finding, suggesting a potential for drug-drug interactions and a different overall pharmacological profile.
Conclusion
This guide provides a rigorous, logical, and experimentally-grounded framework for the initial in vitro characterization of this compound. By systematically assessing its binding affinity and functional potency at DAT, SERT, and NET, and comparing these metrics against well-defined standards, researchers can establish a clear pharmacological profile. This foundational data is indispensable for guiding further investigation, whether for use as a research tool to probe monoaminergic systems or as a starting point for a therapeutic discovery program.
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literature review and comparison of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride synthesis methods
Abstract
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine, a key substituted tetralin derivative, serves as a valuable building block in medicinal chemistry and pharmaceutical development. Its structural motif is found in a range of biologically active compounds. This guide provides an in-depth review and comparison of the primary synthetic methodologies for obtaining its hydrochloride salt. We will explore three major routes: Reductive Amination of 2-tetraldehyde, the Leuckart-Wallach reaction, and the reduction of 1,2,3,4-tetrahydronaphthalene-2-carbonitrile. Each method is analyzed for its mechanistic underpinnings, operational advantages, inherent limitations, and typical performance metrics. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the optimal synthetic strategy for their specific laboratory or process chemistry needs.
Introduction: The Tetralin Scaffold in Synthesis
The 1,2,3,4-tetrahydronaphthalene (tetralin) framework is a privileged scaffold in drug discovery.[1][2] It is a partially hydrogenated derivative of naphthalene, combining aromatic and alicyclic features that allow for diverse functionalization and three-dimensional complexity.[1] The 2-aminomethyl substituted tetralin, specifically (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine, is a precursor for various pharmaceutically relevant molecules, including analogs of agonists for dopamine receptors and other CNS-targeting agents.[3][4]
The selection of a synthetic route is a critical decision in any chemical campaign, governed by factors such as precursor availability, desired scale, cost-effectiveness, safety profile, and achievable purity. This guide aims to provide a clear, evidence-based comparison of the most prevalent methods for synthesizing the title compound, empowering chemists to make informed decisions.
Overview of Synthetic Strategies
The synthesis of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride typically begins from a common precursor, 2-tetralone, or its derivatives. Three primary pathways diverge from this point, each employing a different strategy to install the aminomethyl group.
Figure 1. High-level overview of the three primary synthetic pathways to the target compound, starting from common tetralin precursors.
Method 1: Catalytic Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control.[5][6] This approach involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine source, followed by the in-situ reduction of the resulting imine intermediate.[6] For the synthesis of a primary amine like our target, ammonia or an ammonia equivalent is used.
Mechanistic Rationale
The process occurs in two main steps:
-
Imine Formation: 2-Tetraldehyde reacts with ammonia to form an intermediate hemiaminal, which then dehydrates to form the corresponding imine. This step is typically acid-catalyzed and reversible.
-
Reduction: A reducing agent, present in the same pot, selectively reduces the carbon-nitrogen double bond of the imine to yield the primary amine.
The choice of reducing agent is critical. Mild hydrides like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are less reactive towards the starting aldehyde than the intermediate imine, minimizing the formation of the corresponding alcohol byproduct.[5] Alternatively, catalytic hydrogenation (H₂ over a metal catalyst like Palladium on Carbon) offers a cleaner, atom-economical reduction.
Experimental Protocol (Representative)
Step 1: Synthesis of 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde. This intermediate is typically prepared from 2-tetralone via a one-carbon homologation, such as the Wittig reaction or Corey-Fuchs reaction followed by hydrolysis.
Step 2: Reductive Amination.
-
To a solution of 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (5.0 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of 2M HCl.
-
Basify the mixture with aqueous NaOH and extract the product with diethyl ether or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Hydrochloride Salt Formation.
-
Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.
-
Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Performance and Considerations
-
Advantages: High selectivity, mild reaction conditions, and generally good yields. The use of catalytic hydrogenation avoids stoichiometric metal hydride waste.
-
Disadvantages: Requires the synthesis of the intermediate 2-tetraldehyde, which adds a step to the overall sequence. The use of cyanoborohydride necessitates careful handling and waste disposal due to its toxicity.
Method 2: The Leuckart-Wallach Reaction
The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones that uses formic acid or its derivatives (ammonium formate or formamide) as both the nitrogen source and the reducing agent.[7][8][9] This one-pot procedure is often favored for its operational simplicity, despite requiring high temperatures.[8][10]
Mechanistic Rationale
When using ammonium formate, the reaction proceeds through several stages:
-
Ammonium formate dissociates into ammonia and formic acid.[8][11]
-
Ammonia condenses with the carbonyl group (in this case, on 2-tetralone, which would lead to a different isomer, or more appropriately, 2-tetraldehyde) to form an iminium ion.[8]
-
The formate ion acts as a hydride donor, reducing the iminium ion to the amine. Carbon dioxide is released as a byproduct.[8]
The reaction often yields the N-formyl derivative of the amine as the primary product, which must then be hydrolyzed under acidic or basic conditions to liberate the free amine.[7][10]
Figure 2. Simplified mechanism of the Leuckart-Wallach reaction using 2-tetraldehyde and ammonium formate.
Experimental Protocol (Representative)
-
Combine 1,2,3,4-tetrahydronaphthalene-2-carbaldehyde (1.0 eq) with ammonium formate (5-7 eq).
-
Heat the mixture to 160-180°C and maintain for 4-6 hours. The reaction is typically run neat or with a minimal amount of formic acid.
-
Cool the reaction mixture and add 6M HCl.
-
Reflux the acidic mixture for 6-12 hours to hydrolyze the intermediate N-formyl amine.
-
Cool the solution, and wash with an organic solvent (e.g., toluene) to remove non-basic impurities.
-
Make the aqueous layer strongly basic with 10M NaOH.
-
Extract the liberated amine with diethyl ether, dry the organic layer, and concentrate.
-
Convert the free base to the hydrochloride salt as described in Method 1.
Performance and Considerations
-
Advantages: Operationally simple, inexpensive, and readily available reagents. It is a one-pot reaction from the aldehyde.
-
Disadvantages: Requires high reaction temperatures, which can lead to side products and decomposition. The mandatory hydrolysis step adds to the overall reaction time and complexity. Yields can be variable.
Method 3: Reduction of 2-Cyanotetralin
The reduction of a nitrile group is a robust and direct method for the synthesis of primary amines. This pathway requires the preparation of 1,2,3,4-tetrahydronaphthalene-2-carbonitrile as the key intermediate.
Mechanistic Rationale
The nitrile group can be reduced by various powerful reducing agents.
-
Lithium Aluminum Hydride (LiAlH₄): This is a highly effective but non-selective reducing agent. It delivers hydride ions to the electrophilic carbon of the nitrile, ultimately forming the amine after an aqueous workup.
-
Catalytic Hydrogenation: Using hydrogen gas with catalysts like Raney Nickel or Rhodium on alumina is a common industrial method. The nitrile is hydrogenated on the catalyst surface. This method can sometimes lead to the formation of secondary amine byproducts through the reaction of the intermediate imine with the product primary amine.
Experimental Protocol (Representative)
Step 1: Synthesis of 1,2,3,4-tetrahydronaphthalene-2-carbonitrile. This intermediate can be synthesized from 2-tetralone via reaction with tosylmethyl isocyanide (TosMIC) or from 2-bromomethyl-tetralin via nucleophilic substitution with sodium cyanide.
Step 2: Nitrile Reduction (using LiAlH₄).
-
Add a solution of 1,2,3,4-tetrahydronaphthalene-2-carbonitrile (1.0 eq) in anhydrous THF dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF under a nitrogen atmosphere at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction to 0°C and quench sequentially by the careful, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF or ether.
-
Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate.
-
Convert the free base to the hydrochloride salt as described previously.
Performance and Considerations
-
Advantages: Typically provides high yields and a clean product. The pathway is very direct once the nitrile is in hand.
-
Disadvantages: Requires the synthesis of the nitrile intermediate. The use of LiAlH₄ requires strictly anhydrous conditions and careful handling due to its high reactivity. Catalytic hydrogenation may require high pressures and specialized equipment.
Comparative Analysis
| Feature | Method 1: Reductive Amination | Method 2: Leuckart-Wallach | Method 3: Nitrile Reduction |
| Starting Material | 2-Tetraldehyde | 2-Tetraldehyde | 2-Cyanotetralin |
| Key Reagents | NH₄OAc, NaBH₃CN or H₂/Pd-C | Ammonium Formate, HCl | LiAlH₄ or H₂/Raney Ni |
| Reaction Conditions | Mild (0°C to RT) | Harsh (160-180°C) | Mild to Reflux (LiAlH₄) / High P (H₂) |
| Typical Yield | Good to Excellent (70-90%) | Moderate to Good (50-80%) | Excellent (>85%) |
| Key Advantages | High selectivity, mild conditions, minimal byproducts (with NaBH₃CN). | Inexpensive reagents, operational simplicity (one-pot). | High yields, direct conversion of the functional group. |
| Key Disadvantages | Requires aldehyde precursor; toxic cyanide reagents. | High temperatures, required hydrolysis step, potential for byproducts. | Requires nitrile precursor; hazardous reagents (LiAlH₄), potential for secondary amine formation (H₂). |
| Scalability | Good, especially with catalytic hydrogenation. | Moderate, energy-intensive. | Good, but safety considerations with LiAlH₄ are significant. |
Conclusion and Recommendation
For laboratory-scale synthesis where control and purity are paramount, Method 1 (Reductive Amination) using sodium cyanoborohydride or, preferably, catalytic hydrogenation stands out as the most reliable and versatile option. Its mild conditions and high selectivity generally lead to cleaner reaction profiles and good yields.
The Leuckart-Wallach reaction (Method 2) remains a viable option if cost and reagent availability are the primary drivers and the necessary high-temperature equipment is available. Its operational simplicity is appealing, but researchers must be prepared for potentially lower yields and a more involved workup.
For larger-scale campaigns where the nitrile intermediate can be prepared efficiently, Method 3 (Nitrile Reduction) offers the most direct route with the highest potential yields. While the use of LiAlH₄ presents handling challenges, catalytic hydrogenation with Raney Nickel is a well-established industrial process that would be the method of choice for manufacturing.
The final selection will depend on a careful evaluation of the specific project goals, available resources, and safety infrastructure.
References
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-
Leuckart reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026. [Link]
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Tetralin. (n.d.). In Wikipedia. Retrieved January 14, 2026. [Link]
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A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molecules. [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
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Synthesis of (1-hydroxy-1,2,3,4-tetrahydronaphthyl)methylamine. (n.d.). PrepChem.com. [Link]
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Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. (2021). Angewandte Chemie International Edition. [Link]
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- Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooper
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(1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride. (n.d.). PubChem. [Link]
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N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. (n.d.). PubChem. [Link]
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2-hydroxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide. (n.d.). PubChem. [Link]
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confirming the structure of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride
An In-Depth Guide to the Structural Confirmation of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Hydrochloride: A Comparative Approach
Abstract
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of safety, efficacy, and intellectual property. This guide presents a comprehensive, multi-technique strategy for the structural elucidation of this compound. We move beyond a simple recitation of methods to explain the causal logic behind the analytical choices, establishing a self-validating workflow. To underscore the power of this approach, we will conduct a comparative analysis against its key positional isomer, (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride. This guide is intended for researchers, analytical chemists, and drug development professionals who require a robust framework for structural verification, grounded in authoritative scientific principles.
The Analytical Imperative: Structure, Isomerism, and Function
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine and its derivatives are important structural motifs in medicinal chemistry, often explored for their interaction with central nervous system targets.[1][2] The biological activity of such compounds is intrinsically linked to their three-dimensional structure. A minor change, such as shifting the aminomethyl substituent from the 2-position to the 1-position, creates a distinct chemical entity—(1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride[3]—with potentially different pharmacological and toxicological profiles.
Therefore, the analytical challenge is not merely to confirm the presence of the expected atoms but to definitively prove their precise connectivity and regiochemistry. A failure to differentiate between these isomers could lead to misinterpreted research data, flawed drug development, and compromised patient safety. Our strategy employs an orthogonal combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build an unassailable case for the correct structure.
The Integrated Analytical Workflow
A robust structural confirmation relies on the convergence of data from multiple, independent techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system. The logical flow of our investigation is outlined below.
Figure 1: Integrated workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
Expertise & Experience: NMR is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, count, and connectivity of protons (¹H) and carbons (¹³C). For differentiating isomers, NMR is indispensable because the subtle differences in atomic positions lead to distinct and predictable changes in the spectra.
Predicted ¹H NMR Analysis: The Power of Splitting and Symmetry
The key to distinguishing the 2-substituted (Target) from the 1-substituted (Isomer) lies in the signals from the aliphatic portion of the tetralin ring. We will analyze the predicted spectra in a common NMR solvent like DMSO-d₆, which is excellent for observing exchangeable protons like those on the ammonium group.[4]
-
(TARGET) (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine:
-
Aromatic Protons (4H): Will appear as a complex multiplet between 7.0-7.2 ppm, typical for a 1,2-disubstituted benzene ring.
-
Ammonium Protons (-NH₃⁺, 3H): A broad singlet around 8.0-8.5 ppm, which would disappear upon addition of D₂O.[5]
-
Methylene Protons (-CH₂-NH₃⁺, 2H): A doublet around 2.9-3.1 ppm, coupled to the adjacent methine proton (H-2).
-
Benzylic Protons (H-1, H-4, 4H): These are diastereotopic and will appear as complex multiplets, likely between 2.5-3.0 ppm.
-
Methine Proton (H-2, 1H): A multiplet around 2.0-2.2 ppm, coupled to the protons at C1, C3, and the aminomethyl group.
-
Aliphatic Methylene (H-3, 2H): Diastereotopic protons appearing as complex multiplets around 1.5-1.9 ppm.
-
-
(COMPARATOR) (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine:
-
Aromatic Protons (4H): Similar to the target, a complex multiplet from 7.0-7.4 ppm.
-
Ammonium Protons (-NH₃⁺, 3H): A broad singlet around 8.0-8.5 ppm.
-
Methine Proton (H-1, 1H): The most downfield aliphatic proton, appearing as a multiplet around 3.2-3.4 ppm due to its benzylic position. This is a key differentiator.
-
Methylene Protons (-CH₂-NH₃⁺, 2H): A doublet coupled to the H-1 proton, likely around 3.0-3.2 ppm.
-
Benzylic Protons (H-4, 2H): A multiplet around 2.7-2.9 ppm.
-
Aliphatic Methylene (H-2, H-3, 4H): A series of complex multiplets between 1.7-2.1 ppm.
-
The most telling difference is the nature of the proton at the point of substitution. In our target, H-2 is a standard aliphatic methine, whereas in the isomer, H-1 is a benzylic methine, causing a significant downfield shift.
Predicted ¹³C NMR Analysis: A Question of Symmetry
-
(TARGET) (C₁₁H₁₅N·HCl): Due to the substitution at the 2-position, the molecule is asymmetric. We expect to see 11 distinct carbon signals .
-
Aromatic: 4 CH signals and 2 quaternary signals.
-
Aliphatic: 5 signals (CH₂, CH₂, CH, CH₂, CH₂NH₃⁺).
-
-
(COMPARATOR) (C₁₁H₁₅N·HCl): This molecule is also asymmetric, so it will also show 11 distinct carbon signals . However, the chemical shifts will differ, particularly for the aliphatic carbons, reflecting their different electronic environments. The benzylic CH carbon (C-1) in the isomer will be significantly downfield compared to the aliphatic CH carbon (C-2) in the target.
Data Summary & Comparison
| Signal Assignment | Predicted Data for Target (2-substituted) | Predicted Data for Comparator (1-substituted) | Key Differentiator |
| ¹H NMR | |||
| Aromatic-H | ~7.1 ppm (4H, m) | ~7.2 ppm (4H, m) | Minor shift differences |
| -NH₃⁺ | ~8.3 ppm (3H, br s) | ~8.3 ppm (3H, br s) | None |
| -CH₂NH₃⁺ | ~3.0 ppm (2H, d) | ~3.1 ppm (2H, d) | Coupled to different proton |
| Benzylic CH | N/A | ~3.3 ppm (1H, m) | Presence of a downfield benzylic methine |
| Aliphatic CH | ~2.1 ppm (1H, m) | N/A | Absence of downfield benzylic methine |
| ¹³C NMR | |||
| Signal Count | 11 signals | 11 signals | Both are asymmetric |
| Benzylic CH | N/A | ~45-50 ppm | Presence of a benzylic CH signal |
| Aliphatic CH | ~35-40 ppm | N/A | Signal is in the typical aliphatic range |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 10-15 mg of the hydrochloride salt and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for clearly observing the N-H protons, which might otherwise exchange too rapidly.[4]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the following spectra on a 400 MHz or higher spectrometer:
-
Standard ¹H NMR spectrum.
-
Standard ¹³C{¹H} proton-decoupled NMR spectrum.
-
2D ¹H-¹H COSY (Correlation Spectroscopy) to establish proton-proton coupling networks.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate each proton with its directly attached carbon.
-
-
Validation: The COSY spectrum must show a correlation between the -CH₂NH₃⁺ protons and the methine proton at C-2 (for the target). The HSQC will definitively link all proton signals to their corresponding carbon signals, confirming the assignments made in the 1D spectra. This cross-verification is a hallmark of a self-validating protocol.
Mass Spectrometry: Confirming Composition and Fragmentation
Expertise & Experience: While NMR maps the molecular skeleton, high-resolution mass spectrometry (HRMS) provides an exact molecular formula, acting as a fundamental check on the compound's identity. Furthermore, tandem mass spectrometry (MS/MS) allows us to break the molecule apart in a controlled way. The resulting fragmentation pattern is a structural fingerprint that can be used to differentiate isomers.[6]
High-Resolution Mass Spectrometry (HRMS)
Using a technique like electrospray ionization (ESI) in positive mode, the molecule will be observed as its cation [M+H]⁺.
-
Target Cation: C₁₁H₁₆N⁺
-
Calculated Exact Mass: 162.1283
-
Experimental Goal: The HRMS measurement should match this calculated mass to within 5 ppm, confirming the elemental composition of C₁₁H₁₅N for the free base.
Tandem MS (MS/MS) Fragmentation Analysis
The key to differentiating the isomers lies in the stability of the fragments formed upon collision-induced dissociation (CID).[7] The tetralin ring system often undergoes a characteristic retro-Diels-Alder fragmentation.[8]
Figure 2: Predicted key MS/MS fragmentation pathways.
-
Target (2-substituted): The primary fragmentation is expected to be more complex. Loss of ammonia (NH₃) from the protonated amine could occur. The retro-Diels-Alder fragmentation would lead to a fragment at m/z 131.
-
Comparator (1-substituted): The C1-C(H₂)NH₃⁺ bond is benzylic. Alpha-cleavage at this position is highly favored, leading to the loss of a neutral CH₂NH₂ radical from the molecular ion (or CH₂NH₃⁺ from the protonated molecule), resulting in a very stable benzylic cation at m/z 131.09 .[9] This should be a dominant peak in the MS/MS spectrum and is the most significant differentiator from the 2-substituted isomer, where this direct pathway is not available.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a 50:50 mixture of methanol and water.
-
Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) at a flow rate of 5-10 µL/min.
-
Full Scan MS: Acquire data in positive ion mode over a mass range of m/z 50-500 to determine the exact mass of the [M+H]⁺ ion.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 162.13) for collision-induced dissociation (CID). Acquire the product ion spectrum.
-
Validation: The measured exact mass must be within 5 ppm of the calculated value. The observed fragmentation pattern must match the predicted pattern for the 2-substituted isomer and, critically, must not show the dominant m/z 131 peak characteristic of the 1-substituted isomer's alpha-cleavage.
Infrared (IR) Spectroscopy: A Rapid Functional Group Check
Expertise & Experience: IR spectroscopy is a fast and simple technique that provides a "fingerprint" of the functional groups present in a molecule. While it is generally not sufficient for differentiating these specific isomers on its own, it is an essential part of a complete characterization package, confirming the presence of the primary amine hydrochloride salt.
Spectral Interpretation
The hydrochloride salt of a primary amine (R-CH₂-NH₃⁺Cl⁻) has several characteristic absorption bands.[10]
-
N-H Stretching: A very broad and strong absorption envelope from approximately 3200 to 2800 cm⁻¹. This is due to the stretching vibrations of the N-H bonds in the ammonium group.[10]
-
C-H Stretching: Aliphatic C-H stretches will appear as sharper peaks on top of the broad N-H envelope, typically between 3000 and 2850 cm⁻¹. Aromatic C-H stretches will be visible as weaker, sharp peaks just above 3000 cm⁻¹.[11]
-
N-H Bending: Asymmetric and symmetric bending vibrations of the -NH₃⁺ group appear in the 1625-1500 cm⁻¹ region.[10]
-
Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region indicate the presence of the aromatic ring.
The IR spectra of both isomers are expected to be very similar, as they contain the same functional groups. However, minor differences in the "fingerprint region" (below 1500 cm⁻¹) may be observable, reflecting the different overall symmetry of the molecules. The primary role of IR in this context is to rapidly confirm that the material is indeed a primary amine salt.
Experimental Protocol: ATR-IR Analysis
-
Instrument Preparation: Record a background spectrum on the clean, empty crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Validation: The spectrum must show the characteristic broad N-H stretching and N-H bending bands consistent with a primary amine hydrochloride.
Conclusion: A Triad of Evidence
The structural confirmation of this compound is achieved not by a single measurement, but by the logical synthesis of data from three orthogonal analytical techniques.
-
NMR Spectroscopy definitively establishes the C-H framework and proves the location of the aminomethyl substituent at the C-2 position by identifying a non-benzylic methine proton and its associated couplings.
-
Mass Spectrometry confirms the correct elemental composition via HRMS and provides a crucial fragmentation fingerprint via MS/MS that is distinct from the pattern of the 1-substituted isomer.
-
IR Spectroscopy provides a rapid and unambiguous confirmation of the primary amine hydrochloride functional group.
References
-
Wiley-VCH. (2007). Supporting Information. Provides examples of NMR, IR, and MS data for complex organic molecules. [Link]
-
Loudon, A. G., & Maccoll, A. (1970). Comparison between unimolecular gas phase pyrolysis and electron impact fragmentation. Part I. The mass spectra of tetralin and some related heterocycles. Journal of the Chemical Society B: Physical Organic, 1970, 1300-1304. [Link]
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PrepChem. (n.d.). Preparation of 2-Aminomethyl-1,2,3,4-tetrahydronaphthalene (XXXI). Describes a synthesis route for the target compound. [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Reddit r/chemistry. (2020). How to detect a HCl salt in organic compounds. Community discussion on analytical techniques for salt confirmation. [Link]
-
ResearchGate. (1985). A Concise Synthesis of 2‐Amino‐1,2,3,4‐tetrahydronaphthalene‐6,7‐diol ('6,7‐ADTN') from Naphthalene‐2,3‐diol. Provides context for related tetralin syntheses. [Link]
-
OpenStax. (2023). Spectroscopy of Amines. Organic Chemistry textbook chapter detailing spectroscopic features of amines. [Link]
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PubChem. (n.d.). (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride. National Center for Biotechnology Information. [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Educational resource on IR spectra of amines. [Link]
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Chemistry Stack Exchange. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Discussion on distinguishing amine types by IR. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Overview of common fragmentation patterns by functional group. [Link]
-
National Institutes of Health (NIH). (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Example of comprehensive salt characterization. [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Details on NMR analysis of amines, including D₂O exchange. [Link]
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ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? Discussion on solvent choice for NMR of amine salts. [Link]
-
Scribd. (n.d.). Organic Salt Analysis. General procedures for analyzing organic salts. [Link]
-
American Elements. (n.d.). (1-methyl-1-2-3-4-tetrahydronaphthalen-1-yl)methanamine hydrochloride. Example of a related compound. [Link]
-
National Institutes of Health (NIH). (2017). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. Research article highlighting the use of the tetrahydronaphthalene scaffold. [Link]
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Fiehn Lab, UC Davis. (n.d.). MS/MS fragmentation. Overview of tandem mass spectrometry. [Link]
-
MDPI. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Example of detailed NMR data assignment. [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Encyclopedia article on MS fragmentation. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Textbook on NMR principles. [Link]
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University of Wisconsin-Madison, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Database of chemical shift data. [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry: Fragmentation. Educational resource on fragmentation of amines. [Link]
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A Comparative In-Depth Analysis of the Biological Profiles of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Hydrochloride Analogs as Monoamine Transporter Ligands
This guide provides a comprehensive comparative analysis of the biological effects of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride and its analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships (SAR) that govern the interaction of these compounds with key neurological targets: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Through a synthesis of established principles in medicinal chemistry and detailed experimental protocols, this guide aims to elucidate the nuanced effects of structural modifications on the potency and selectivity of this class of compounds.
Introduction: The Significance of the 2-Aminomethyltetralin Scaffold
The 2-aminomethyl-1,2,3,4-tetrahydronaphthalene scaffold is a privileged structure in neuropharmacology. Its rigidified phenethylamine backbone serves as a valuable template for designing ligands that target monoamine transporters. These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a cornerstone of treatment for a wide array of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The parent compound, (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine, acts as a foundational structure from which a diverse range of analogs can be synthesized to probe the binding pockets of DAT, SERT, and NET. Understanding the SAR of these analogs is paramount for the rational design of novel therapeutics with improved efficacy and side-effect profiles.
The primary mechanism of action for many 2-aminotetralin derivatives involves the inhibition of monoamine reuptake. By binding to DAT, SERT, and/or NET, these compounds block the reabsorption of their respective neurotransmitters from the synapse, thereby increasing their extracellular concentrations and prolonging their signaling. The therapeutic outcome of such inhibition is highly dependent on the compound's relative affinity and selectivity for each transporter.
Comparative Analysis of Biological Activity
The biological activity of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine analogs is profoundly influenced by substitutions on both the aromatic ring and the amino group. These modifications alter the electronic, steric, and lipophilic properties of the molecule, thereby dictating its affinity and selectivity for the monoamine transporters.
Structure-Activity Relationships (SAR)
The following SAR principles have been elucidated from various studies on aminotetralin derivatives:
-
Aromatic Ring Substitution: The position and nature of substituents on the aromatic ring are critical determinants of activity and selectivity.
-
Hydroxyl and Methoxy Groups: The introduction of hydroxyl or methoxy groups can significantly impact binding affinity. For instance, hydroxylation at the 5 and 6 positions of the tetralin ring has been shown to enhance dopaminergic activity.
-
Halogenation: The addition of halogens, such as chlorine or bromine, can modulate both potency and selectivity, often increasing lipophilicity and influencing interactions within the transporter binding sites.
-
-
N-Alkylation and Substitution: Modifications of the primary amine are crucial for tuning selectivity.
-
Alkyl Chain Length: Increasing the length of the N-alkyl substituent can shift the selectivity profile. For example, while smaller alkyl groups may favor DAT and NET, larger substituents can introduce steric hindrance that alters the binding mode.
-
N,N-Dialkylation: Di-substitution on the nitrogen atom, particularly with propyl groups, has been found to be favorable for dopaminergic activity.
-
Quantitative Comparison of Analog Performance
To illustrate the impact of these structural modifications, the following table summarizes the binding affinities (Ki, nM) of a representative set of this compound analogs for human DAT, SERT, and NET.
| Compound ID | R1 | R2 | R3 | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| 1 | H | H | H | 150 | 800 | 250 | 0.19 | 0.60 |
| 2a | 5-OH | H | H | 80 | 650 | 180 | 0.12 | 0.44 |
| 2b | 6-OH | H | H | 75 | 700 | 160 | 0.11 | 0.47 |
| 3 | 5,6-diOH | H | H | 25 | 500 | 90 | 0.05 | 0.28 |
| 4 | H | CH3 | H | 120 | 950 | 200 | 0.13 | 0.60 |
| 5 | H | CH3 | CH3 | 90 | 1200 | 150 | 0.08 | 0.60 |
| 6 | H | Propyl | Propyl | 40 | 1500 | 100 | 0.03 | 0.40 |
Note: The data presented in this table are illustrative and compiled based on established SAR principles in the literature. Absolute values may vary depending on the specific experimental conditions.
Experimental Protocols
The following protocols describe standard in vitro assays for determining the binding affinity and functional inhibition of monoamine transporters. These methods are fundamental for the comparative analysis of novel compounds.
Radioligand Binding Assay for Monoamine Transporters
This protocol determines the binding affinity (Ki) of test compounds by measuring their ability to displace a radiolabeled ligand from the transporter.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are cultured to ~80-90% confluency.
-
Cells are harvested and homogenized in ice-cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known non-labeled inhibitor (e.g., GBR 12909 for DAT).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The filters are washed with ice-cold buffer and radioactivity is quantified using a scintillation counter.
-
The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
Synaptosomal Monoamine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.
Methodology:
-
Synaptosome Preparation:
-
Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) by differential centrifugation.
-
-
Uptake Assay:
-
Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Initiate uptake by adding a fixed concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Incubate at 37°C for a short period.
-
-
Detection and Data Analysis:
-
Terminate the uptake by rapid filtration and wash with ice-cold buffer.
-
Quantify the radioactivity trapped within the synaptosomes using a scintillation counter.
-
Determine the IC50 value for uptake inhibition and subsequently calculate the Ki value.
-
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the monoamine transporter system and the experimental workflow.
Caption: Inhibition of monoamine reuptake by a (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine analog.
Caption: Workflow for the in vitro radioligand binding assay.
Conclusion and Future Directions
The comparative analysis of this compound analogs reveals a rich and complex structure-activity relationship landscape. The potency and selectivity of these compounds for the dopamine, serotonin, and norepinephrine transporters can be systematically modulated through chemical synthesis. This guide has provided a framework for understanding these relationships and has detailed the experimental protocols necessary for their elucidation.
Future research in this area should focus on the synthesis of novel analogs with fine-tuned selectivity profiles. A deeper understanding of the molecular interactions within the transporter binding sites, aided by computational modeling, will be instrumental in the rational design of next-generation therapeutics. Furthermore, in vivo studies are essential to correlate in vitro binding and uptake data with behavioral outcomes, ultimately leading to the development of more effective and safer treatments for a range of neurological disorders.
References
-
Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry. [Link]
-
2-(Alkylamino)tetralin Derivatives: Interaction With 5-HT1A Serotonin Binding Sites. Journal of Medicinal Chemistry. [Link]
-
Discovery and Development of Monoamine Transporter Ligands. PubMed Central. [Link]
-
Overview of Monoamine Transporters. PubMed Central. [Link]
-
Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. PubMed Central. [Link]
-
Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. PubMed Central. [Link]
A Researcher's Guide to the Reproducible Synthesis and Evaluation of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Hydrochloride
In the landscape of modern drug discovery and medicinal chemistry, the rigor of reproducible experimental data stands as the bedrock of scientific advancement. This guide provides an in-depth technical analysis of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride, a key building block in the synthesis of neurologically active compounds. We will delve into a reliable synthetic protocol, underscore the critical importance of meticulous characterization, and offer a comparative perspective against its structural isomer, (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride. Our focus extends beyond mere procedural steps to elucidate the underlying principles that ensure the generation of robust and reproducible data for researchers, scientists, and drug development professionals.
The Significance of the Aminotetralin Scaffold
The 2-aminotetralin framework is a privileged scaffold in medicinal chemistry, forming the core of various compounds with significant biological activities.[1] Derivatives of this structure have been explored as dopaminergic and adrenergic agents, and they are precursors to pharmaceutically important molecules such as the antidepressant and anxiolytic drug candidates Ebalzotan and Robalzotan.[2] The rigid, conformationally restricted nature of the tetralin ring system allows for precise presentation of the amine functionality for interaction with biological targets, making it a valuable template in rational drug design.
Reproducible Synthesis: A Step-by-Step Protocol
The reproducibility of any experiment begins with a well-defined and robust synthetic procedure. Here, we outline a reliable method for the preparation of this compound, adapted from established literature procedures.[3]
Synthetic Workflow
Caption: Synthetic route to this compound.
Experimental Protocol
Materials:
-
2-Nitromethyl-3,4-dihydronaphthalene
-
20% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Propanol
-
Parr Hydrogenator or similar hydrogenation apparatus
Procedure:
-
Hydrogenation: In a suitable pressure vessel, combine 2-Nitromethyl-3,4-dihydronaphthalene (1 equivalent) and 20% Pd/C (typically 4-5 mol%). Add methanol as the solvent.
-
Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 3 atmospheres with hydrogen.
-
Shake the mixture at room temperature for 24 hours, or until the theoretical amount of hydrogen has been consumed (monitoring pressure drop).
-
Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with a small amount of methanol.
-
Salt Formation: Concentrate the filtrate under reduced pressure to obtain the crude (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine as an oil. Dissolve the oil in a minimal amount of methanol and cool in an ice bath. Add concentrated hydrochloric acid dropwise until the solution is acidic, leading to the precipitation of the hydrochloride salt.
-
Purification: Collect the precipitate by vacuum filtration. Recrystallize the solid from hot 2-propanol to yield pure this compound as a white solid.[3]
The Cornerstone of Trustworthiness: Analytical Characterization
Ensuring the identity and purity of the synthesized compound is paramount for the reproducibility of subsequent experiments. A combination of spectroscopic and chromatographic techniques should be employed.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environment. | Signals corresponding to the aromatic protons, the aliphatic protons of the tetralin ring, and the aminomethyl group. The integration of these signals should match the expected proton count. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for the aromatic and aliphatic carbons, with chemical shifts consistent with the proposed structure. |
| Mass Spectrometry (MS) | Determination of the molecular weight. | A molecular ion peak corresponding to the free base of the compound. |
| HPLC | Purity assessment. | A single major peak, indicating a high degree of purity. The retention time is a characteristic of the compound under specific chromatographic conditions. |
| Melting Point | Physical property for purity assessment. | A sharp melting point range, consistent with literature values (e.g., ~230 °C with decomposition).[3] |
Representative Analytical Data
A Comparative Analysis: The 2-yl versus the 1-yl Isomer
The position of the aminomethyl group on the tetralin ring can have a significant impact on the molecule's biological activity. A direct comparison with the isomeric (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride highlights the importance of regiochemistry in drug design.
Caption: Structural comparison of the 2-yl and 1-yl isomers of aminomethyltetralin.
| Feature | (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine HCl | (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine HCl |
| CAS Number | 136759-34-7[6] | 80096-57-7[7] |
| Molecular Formula | C₁₁H₁₆ClN | C₁₁H₁₆ClN[7] |
| Molecular Weight | 197.70 g/mol | 197.70 g/mol [7] |
| Structural Difference | Aminomethyl group at the 2-position of the tetralin ring. | Aminomethyl group at the 1-position of the tetralin ring. |
| Potential Biological Role | Precursor for ligands targeting serotonin receptors (e.g., 5-HT1A).[2] | Potential for different receptor binding profiles due to altered spatial arrangement of the amine. |
The subtle shift of the aminomethyl group from the 2- to the 1-position alters the three-dimensional shape of the molecule and the accessibility of the amine's lone pair of electrons. This can lead to significant differences in binding affinity and selectivity for biological targets. While direct comparative biological studies on these two specific isomers are not extensively published, research on related aminotetralin derivatives has shown that such positional isomerism can dramatically affect their pharmacological profiles.[8][9]
Conclusion: Upholding Scientific Integrity
The reproducibility of experimental findings is a cornerstone of scientific progress. For a seemingly simple yet crucial building block like this compound, a commitment to rigorous synthesis, thorough characterization, and transparent reporting is essential. By following well-documented protocols and employing a suite of analytical techniques to confirm the identity and purity of their materials, researchers can ensure the validity of their own results and enable others to build upon their work with confidence. This guide serves as a framework for such best practices, empowering the scientific community to advance the field of drug discovery on a foundation of reliable and reproducible data.
References
- McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362–367.
- Cannon, J. G. (1981). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry, 24(9), 1113-1118.
-
PrepChem. (n.d.). Preparation of 2-Aminomethyl-1,2,3,4-tetrahydronaphthalene (XXXI). Retrieved from [Link]
- Rowley, M., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination.
- Cannon, J. G., et al. (1982). [Comparative pharmacological study of efortil with a newly synthesized derivative of 2-aminotetralin]. Eksperimentalna meditsina i morfologiia, 21(4), 183–186.
- Ma, Z.-G., Hao, Y., Jiang, W., & Zhang, S.-Y. (2018). Enantioselective sequential Michael addition/C-H olefination/Michael reaction for the efficient collective synthesis of clavine alkaloids. Organic Letters, 20(15), 4534–4538.
- Google Patents. (2005). Process for preparation of 2-aminotetralin derivatives and intermediates thereof.
-
American Elements. (n.d.). (1-methyl-1-2-3-4-tetrahydronaphthalen-1-yl)methanamine hydrochloride. Retrieved from [Link]
- Kaiser, D., et al. (2022). Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A.
- Thompson, A. M., et al. (2015). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 23(21), 6996–7008.
-
PubChem. (n.d.). (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride. Retrieved from [Link]
- Kasséhin, U. C., et al. (2015). A concise synthesis of 2-(1,2,3,4-tetrahydro-6-methoxynaphthalen-4-yl) ethanamine, a key intermediate in the elaboration compound library of agomelatine analogs. Journal of Chemical and Pharmaceutical Research, 7(1), 162-167.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Stoyanov, S., et al. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 5(2), 26.
- Van de Vyver, S., et al. (2007). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Molecules, 12(1), 183-188.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Hydrochloride
This document provides a detailed protocol for the proper and safe disposal of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride. As a crucial intermediate in pharmaceutical development and organic synthesis, its handling and disposal demand rigorous adherence to safety and regulatory standards to protect laboratory personnel and the environment.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory requirements.
Hazard Assessment and Chemical Profile
This compound is an organic amine salt. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, the hazards can be reliably inferred from the chemical class of amine hydrochlorides.
Primary Hazards:
-
Acute Toxicity: Compounds in this class are often harmful if swallowed.[2][3]
-
Skin Irritation: Direct contact can cause skin irritation.[2][4]
-
Eye Damage: Poses a risk of serious eye irritation or damage upon contact.[2][4]
-
Respiratory Irritation: Inhalation of dust from the solid compound may cause respiratory tract irritation.[2][4]
Due to these potential hazards, this compound must be managed as hazardous chemical waste . Improper disposal, such as discarding in regular trash or pouring down the drain, is prohibited and can lead to environmental contamination and significant legal penalties.[5][6]
Regulatory Framework for Hazardous Waste
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[5][7] Key principles mandated by RCRA include:
-
Waste Identification: Generators are responsible for determining if their waste is hazardous.
-
Proper Containment: Waste must be stored in containers that are compatible with the chemical, sealed, and correctly labeled.[8]
-
Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[6][9]
-
Licensed Disposal: All hazardous waste must be transferred to a licensed treatment, storage, and disposal facility (TSDF).[7]
Academic laboratories may operate under the alternative regulations of 40 CFR Part 262, Subpart K , which provides specific guidelines for managing waste in educational and research settings.[10]
Personal Protective Equipment (PPE) and Immediate Safety
Before handling the chemical for disposal, ensure all appropriate PPE is worn. The primary objective is to prevent any direct contact, inhalation, or ingestion.
| PPE Item | Specification | Justification |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions or airborne dust particles that can cause serious eye irritation.[2][11] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact, which can lead to irritation or potential absorption.[12] |
| Body Protection | A standard laboratory coat. | Protects clothing from contamination and minimizes skin exposure.[12] |
| Respiratory Protection | Not typically required if handling small quantities in a well-ventilated area. Use in a certified chemical fume hood if there is a risk of generating dust. | Minimizes the inhalation of airborne particles, which can cause respiratory irritation.[2][12] |
Step-by-Step Disposal Protocol
The required method for disposing of this compound is collection and transfer to a licensed hazardous waste disposal service, typically coordinated through your institution's Environmental Health and Safety (EHS) department.
Methodology: Waste Collection and Preparation for Disposal
Objective: To safely collect and containerize all waste forms of this compound for professional disposal.
Materials:
-
Waste this compound (solid, solutions, or contaminated materials).
-
Designated hazardous waste container (chemically compatible, e.g., HDPE or glass, with a secure screw cap).
-
Hazardous Waste Label.
-
Secondary containment bin.
-
Required PPE (see table above).
Procedure:
-
Container Preparation:
-
Select a clean, dry, and undamaged waste container that is chemically compatible with the amine hydrochloride.
-
Affix a "Hazardous Waste" label to the container before adding any waste.[8]
-
-
Waste Segregation:
-
Crucially, keep this amine waste stream separate from other chemical wastes, especially strong oxidizing agents and acids, to prevent potentially violent reactions. [9]
-
Do not mix with incompatible waste categories.
-
-
Transferring Waste:
-
For Solid Waste: Carefully transfer the solid chemical into the designated waste container. Perform this action in a well-ventilated area or a fume hood to minimize any dust inhalation.[12] Avoid generating dust by scooping gently.
-
For Liquid Waste (Solutions): Using a funnel, carefully pour the solution into the designated liquid waste container.
-
For Contaminated Materials: Place any contaminated items, such as pipette tips, weigh boats, or gloves, into a solid waste container designated for this chemical waste.
-
-
Labeling the Container:
-
Clearly write the full chemical name: "this compound" . Avoid using abbreviations or formulas.
-
Indicate the approximate quantity or concentration of the waste.
-
List all constituents if it is a mixture.
-
Fill in the date of accumulation.
-
Ensure the words "Hazardous Waste" are prominently displayed.[8]
-
-
Storage Pending Pickup:
-
Securely close the container lid.[9]
-
Wipe the exterior of the container clean of any contamination.
-
Place the sealed container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) as directed by your institution's policy.[8]
-
The storage location must be a well-ventilated, secure area away from general laboratory traffic.
-
Utilize a secondary containment bin to catch any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or the designated chemical safety officer to schedule a pickup for the waste container.
-
Follow all institutional procedures for waste handover and documentation.
-
Spill Management
In the event of a small spill, adhere to the following procedure:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE as listed in the table above.
-
Contain and Absorb: For solid spills, gently cover with an inert absorbent material (e.g., sand or vermiculite) to prevent dust from becoming airborne. For liquid spills, absorb with a chemical spill pad or absorbent.
-
Collect Waste: Carefully scoop the absorbed material and spilled chemical into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or EHS department, as per institutional policy.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
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- American Chemical Society.
- Medical Laboratory Observer. (n.d.).
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- U.S. Environmental Protection Agency. (2025, November 25).
- Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
- BLDpharm. This compound.
- Thermo Fisher Scientific. (2010, October 29).
- AK Scientific, Inc. Safety Data Sheet - N-Methoxy-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine.
- Cole-Parmer. Material Safety Data Sheet - 1-(2,3-Dihydro-1-benzofuran-2-yl)methanamine hydrochloride.
- Collect and Recycle. Amine Disposal For Businesses.
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- Fisher Scientific. (2014, September 2). Safety Data Sheet - (1-TETRAHYDRO-2H-PYRAN-4-YLMETHANAMINE).
- CymitQuimica. (2024, December 19). Safety Data Sheet - [5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]methanamine hydrochloride.
- Fluorochem Ltd. (2024, December 19). Safety Data Sheet - 1-(1H-1,2,3-triazol-5-yl)methanamine hydrochloride.
- Cayman Chemical. (2025, September 9).
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A Comprehensive Guide to the Safe Handling of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine Hydrochloride
This document provides essential safety and logistical protocols for the handling of (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride (CAS No: 136759-34-7)[1]. As a research chemical, likely utilized as a versatile building block in pharmaceutical development and organic synthesis, its safe management is paramount to ensuring both personnel safety and data integrity.[2] This guide moves beyond a simple checklist, offering a procedural framework grounded in the principles of risk assessment, hazard mitigation, and emergency preparedness.
Hazard Assessment and Risk Mitigation
A foundational understanding of the substance's properties and potential hazards is the first step in establishing a safe operational plan. While a complete toxicological profile for this specific compound is not widely published, data from structurally similar amine hydrochlorides provides a strong basis for a conservative and prudent safety approach.
Compound Profile
A summary of the key physical and chemical properties helps in anticipating its behavior under laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClN | [1][3] |
| Molecular Weight | 197.70 g/mol | [3] |
| Appearance | Likely a solid powder (e.g., brown or off-white) | [2][4] |
| Known Sensitivities | May be hygroscopic, air, and/or light sensitive | [4][5] |
Primary Hazards
Based on analogous compounds, this compound should be handled as a substance with the following potential hazards:
-
Skin Irritation/Corrosion: Causes skin irritation and potentially severe burns upon contact.[5][6]
-
Serious Eye Damage: Poses a significant risk of serious eye irritation or irreversible damage.[4][5][6]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4][6][7]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[4]
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods for exposure control are engineering solutions that isolate the hazard.
-
Chemical Fume Hood: All manipulations of the solid compound and its concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[6][7]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible and unobstructed.[6][10]
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are critical for minimizing direct exposure. The following protocol outlines the mandatory PPE ensemble for handling this compound.
Caption: Figure 1. A diagram illustrating that engineering controls are the primary safety barrier, with PPE serving as the final, essential layer of protection for the researcher.
Mandatory PPE Ensemble
This table details the minimum required PPE for various laboratory tasks involving the target compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Single pair Nitrile gloves | Safety glasses with side shields | Lab coat (buttoned) | Not required |
| Weighing Solid | Double-gloved Nitrile | Chemical splash goggles | Lab coat (buttoned) | N95 respirator or half-mask with P100 cartridge |
| Solution Preparation | Double-gloved Nitrile | Chemical splash goggles & Face shield | Lab coat & Chemical-resistant apron | Not required (in fume hood) |
| General Handling | Single pair Nitrile gloves | Safety glasses with side shields | Lab coat (buttoned) | Not required (in fume hood) |
PPE Specifications and Best Practices
-
Hand Protection:
-
Material: Nitrile rubber gloves are recommended for incidental contact.[4] For prolonged handling or when using solvents, consult a glove compatibility chart.
-
Technique: Always inspect gloves for tears or punctures before use.[5] When double-gloving, the outer glove should be removed and disposed of immediately after the task is complete. Use proper glove removal technique to avoid contaminating your skin.
-
-
Eye and Face Protection:
-
Rationale: Standard safety glasses protect from projectiles but not chemical splashes. Chemical splash goggles form a seal around the eyes, providing superior protection when handling powders or liquids.[11] A face shield should be worn over goggles during procedures with a high splash risk.[10][12]
-
-
Body Protection:
-
A clean, buttoned lab coat provides a removable barrier to protect skin and personal clothing. For tasks involving larger quantities or significant splash potential, a chemical-resistant apron should be worn over the lab coat.
-
-
Respiratory Protection:
-
Rationale: Respiratory protection is required when engineering controls cannot guarantee that exposure limits will not be exceeded, particularly when handling the solid powder outside of a containment device.[11] An N95 respirator provides protection against airborne particulates, while a half-mask respirator with P100 (HEPA) cartridges may be required for higher concentrations.
-
Standard Operating Procedures (SOPs)
A systematic approach to handling ensures that safety protocols are consistently followed.
Caption: Figure 2. A workflow diagram outlining the mandatory preparatory steps before beginning any work with the chemical.
Donning and Doffing PPE Sequence
The order in which PPE is put on and taken off is crucial to prevent cross-contamination.
Caption: Figure 3. The correct sequence for donning and doffing PPE to minimize the risk of personal contamination.
Emergency Response and Decontamination
Immediate and correct action following an exposure or spill is vital.
Exposure Protocols
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4][6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[4][5] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][6] |
| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8] |
Spill Management
For small spills (<1 g or <10 mL) inside a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Don the appropriate PPE, including respiratory protection, double gloves, and goggles.
-
Contain & Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or a chemical absorbent pad.[6][8]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[5][6]
-
Decontaminate: Wipe the spill area with a suitable decontamination solution (e.g., a mild detergent solution), followed by water.
-
Dispose: All cleanup materials, including contaminated gloves and wipes, must be placed in the hazardous waste container.
Waste Disposal and Housekeeping
Proper disposal prevents environmental contamination and future exposures.
-
Chemical Waste: The compound and any solutions containing it must be collected as hazardous chemical waste. Do not discharge to the sewer.[6][13]
-
Contaminated Solids: All disposable items that have come into contact with the chemical, such as gloves, weigh paper, absorbent pads, and contaminated PPE, must be collected in a designated, sealed container for solid hazardous waste.
-
Decontamination: At the end of any procedure, decontaminate all work surfaces and reusable glassware. A thorough cleaning with soap or a suitable laboratory detergent followed by rinsing is typically sufficient.[14]
By adhering to this comprehensive handling guide, researchers can effectively mitigate the risks associated with this compound, fostering a secure and productive laboratory environment.
References
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PubChem. (n.d.). (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]
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American Elements. (n.d.). (1-methyl-1-2-3-4-tetrahydronaphthalen-1-yl)methanamine hydrochloride. Retrieved from [Link]
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Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
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Safetec of America, Inc. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
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University of Georgia Environmental Health & Safety Division. (n.d.). EHSO Manual: Chemical Hazards. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
